Erythromycin-13C,d3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C37H67NO13 |
|---|---|
Molecular Weight |
737.9 g/mol |
IUPAC Name |
(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-6-[(2S,3R,4S,6R)-3-hydroxy-6-methyl-4-[methyl(trideuterio(113C)methyl)amino]oxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione |
InChI |
InChI=1S/C37H67NO13/c1-14-25-37(10,45)30(41)20(4)27(39)18(2)16-35(8,44)32(51-34-28(40)24(38(11)12)15-19(3)47-34)21(5)29(22(6)33(43)49-25)50-26-17-36(9,46-13)31(42)23(7)48-26/h18-26,28-32,34,40-42,44-45H,14-17H2,1-13H3/t18-,19-,20+,21+,22-,23+,24+,25-,26+,28-,29+,30-,31+,32-,34+,35-,36-,37-/m1/s1/i11+1D3 |
InChI Key |
ULGZDMOVFRHVEP-ZZKXWFBHSA-N |
Origin of Product |
United States |
Foundational & Exploratory
What is Erythromycin-13C,d3 and its chemical structure
An In-Depth Technical Guide to Erythromycin-13C,d3
Introduction
This compound is a stable isotope-labeled (SIL) variant of Erythromycin (B1671065), a well-known macrolide antibiotic.[1] This isotopically enriched compound is a critical tool in modern analytical chemistry, particularly for pharmacokinetic and metabolic studies in drug development and food safety analysis.[2][3] Its primary application is as an internal standard (IS) for the precise quantification of Erythromycin in complex biological and environmental matrices using gas chromatography-mass spectrometry (GC-MS) or, more commonly, liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][5]
The "gold standard" status of SIL internal standards stems from their near-identical physicochemical properties to the analyte of interest.[6] this compound co-elutes perfectly with unlabeled Erythromycin, allowing it to effectively compensate for variations during sample preparation and analysis, such as extraction efficiency and matrix effects.[7] This characteristic provides a distinct advantage over deuterium-only labeled standards (e.g., Erythromycin-d6), which can sometimes exhibit chromatographic separation from the native analyte, potentially compromising data accuracy.[7] The labeling in this compound, which incorporates one carbon-13 (¹³C) atom and three deuterium (B1214612) (d3) atoms on the N-methyl group, provides a clear mass shift with minimal impact on fragmentation behavior, ensuring robust and reliable quantification.[7]
Chemical Structure and Properties
This compound is structurally identical to Erythromycin A, with the exception of isotopic enrichment at the N-methyl group of the desosamine (B1220255) sugar moiety. This specific labeling provides a mass increase of 4 Daltons compared to the parent compound.
Chemical Structure:
The structure below highlights the position of the isotopic labels.
Caption: Chemical structure of Erythromycin with the ¹³C,d₃-labeled N-methyl group highlighted.
Physicochemical Properties:
All quantitative data is summarized in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 2378755-50-9 | [1][4] |
| Molecular Formula | C₃₆[¹³C]H₆₄D₃NO₁₃ | [4][5] |
| Molecular Weight | ~738.0 g/mol | [4][5] |
| Accurate Mass | 737.4834 | [8] |
| Mass Difference | +4 Da (from unlabeled) | [7] |
| Isotopic Purity | ≥99% deuterated forms (d₁-d₃) | [4][5] |
| Appearance | Solid | [4] |
| Solubility | Ethanol: 30 mg/mL, DMSO: 15 mg/mL, DMF: 15 mg/mL | [4] |
Synthesis Protocol
The synthesis of this compound is a multi-step process that involves the initial demethylation of the parent compound followed by the introduction of the isotopically labeled methyl group.[9]
Caption: Workflow for the chemical synthesis of this compound.
Stage 1: N-demethylation of Erythromycin A
This step removes the native N-methyl group to create a site for the introduction of the labeled group.[9]
-
Materials:
-
Erythromycin A
-
Iodine (I₂)
-
Sodium acetate
-
Aqueous base (e.g., sodium hydroxide (B78521) solution)
-
Inert gas (e.g., Argon)
-
-
Protocol:
-
Dissolve Erythromycin A and sodium acetate in methanol or aqueous methanol within a reaction vessel.
-
Heat the solution to a temperature between 40°C and 70°C under an inert atmosphere.
-
Introduce iodine to initiate the demethylation reaction.
-
Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).
-
Upon completion, quench the reaction and purify the resulting N-demethylerythromycin A.
-
Stage 2: N-methylation with ¹³C,d₃-Methyl Iodide
This step introduces the stable isotope label onto the molecule.[9]
-
Materials:
-
N-demethylerythromycin A (from Stage 1)
-
¹³C,d₃-Methyl iodide
-
A suitable base (e.g., potassium carbonate)
-
Anhydrous solvent (e.g., acetone (B3395972) or acetonitrile)
-
-
Protocol:
-
Dissolve the purified N-demethylerythromycin A in an anhydrous solvent in a dry reaction flask.
-
Add the base to the solution.
-
Add ¹³C,d₃-Methyl iodide to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating.
-
Monitor the reaction until completion (via TLC or LC-MS).
-
Once the reaction is complete, perform a work-up to isolate the crude product.
-
Purify the final this compound product, typically using column chromatography, to achieve high purity.
-
Application in Quantitative Analysis: Experimental Protocols
This compound is the preferred internal standard for quantifying Erythromycin in various samples. Below are detailed protocols for sample preparation in different matrices.
Caption: General workflow for sample analysis using an internal standard.
Protocol 1: Extraction from Chicken Tissue
This method is adapted from a validated LC-MS/MS procedure for analyzing erythromycin in animal tissues.[7]
-
Materials:
-
Homogenized chicken tissue
-
This compound internal standard solution
-
Acetonitrile-water (80:20, v/v)
-
Salting-out packet (e.g., MgSO₄ and NaCl)
-
Dispersive Solid-Phase Extraction (d-SPE) tube (e.g., containing C18 and PSA)
-
Nitrogen gas evaporator
-
LC-MS/MS mobile phase
-
-
Protocol:
-
Homogenization: Weigh 2 g of homogenized chicken tissue into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Add a known volume and concentration of the this compound internal standard solution to the sample.
-
Extraction: Add 10 mL of acetonitrile-water (80:20, v/v) and vortex for 1 minute.
-
Salting Out: Add a salt packet, vortex vigorously for 1 minute, and centrifuge to separate the layers.
-
d-SPE Cleanup: Transfer the supernatant (acetonitrile layer) to a d-SPE tube. Vortex and centrifuge to remove interferences.
-
Evaporation and Reconstitution: Transfer the cleaned extract to a new tube, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in a suitable mobile phase for LC-MS/MS analysis.
-
Protocol 2: Extraction from Distillers Grains
This protocol is based on a U.S. FDA method for detecting antibiotic residues in animal feed ingredients.[10][11]
-
Materials:
-
Distillers Grains (DG) sample
-
This compound internal standard solution
-
Acetonitrile (B52724) and buffer mixture
-
Oasis HLB Solid Phase Extraction (SPE) cartridge
-
-
Protocol:
-
Extraction: Extract the DG sample with a mixture of acetonitrile and buffer, followed by an additional acetonitrile extraction.
-
Internal Standard Spiking: Spike the combined extract with a known amount of this compound.[11]
-
Washing: Dilute the extract with water and wash with hexane to remove nonpolar interferences.
-
SPE Cleanup: Load an aliquot of the extract onto an Oasis HLB SPE cartridge. Wash the cartridge and elute the analytes.
-
Concentration: Concentrate the eluent, typically by evaporation under nitrogen.
-
Reconstitution: Reconstitute the residue with water and acetonitrile, centrifuge, and transfer the supernatant for LC-MS/MS analysis.[10]
-
Data and Performance
The key performance characteristic of this compound is its ability to track the analyte throughout the analytical process, leading to high accuracy and precision.
| Performance Metric | Erythromycin-d6 (Deuterium Labeled) | This compound (Mixed Labeled) | Reference |
| Co-elution with Analyte | Potential for chromatographic separation due to the deuterium isotope effect. This can lead to differential matrix effects. | Co-elutes perfectly with unlabeled Erythromycin, as the mass difference is too small to cause a chromatographic shift. | [7] |
| Potential for Isotopic Exchange | Deuterium atoms can be labile and may exchange with protons from the solvent, though labeling on a methyl group is generally stable. | ¹³C is a stable isotope that does not exchange. The deuterium on the N-methyl group is also on a non-labile position. | [7] |
| Fragmentation in MS/MS | The C-D bond is stronger than the C-H bond, which can sometimes lead to different fragmentation patterns or efficiencies compared to the unlabeled analyte. | The combination of ¹³C and deuterium provides a distinct mass shift with minimal impact on fragmentation behavior. | [7] |
| Overall Recommendation | Viable, but carries a higher risk to data quality, especially in complex matrices. | Recommended for quantitative analysis by LC-MS/MS due to superior co-elution and stability. | [7] |
Conclusion
This compound is an indispensable tool for researchers, scientists, and drug development professionals engaged in the quantitative analysis of Erythromycin. Its mixed stable isotope labeling provides significant advantages over deuterium-only standards, ensuring near-perfect co-elution and minimizing analytical variability.[7] The detailed synthesis and application protocols provided in this guide offer a framework for its effective implementation in demanding bioanalytical methods, ultimately leading to more accurate, precise, and reliable data in regulated and research environments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Erythromycin-13C-d3 | Deuterated compounds | TargetMol [targetmol.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Erythromycin-13C-d3 | CAS 2378755-50-9 | Cayman Chemical | Biomol.com [biomol.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound | TRC-E649952-10MG | LGC Standards [lgcstandards.com]
- 9. benchchem.com [benchchem.com]
- 10. fda.gov [fda.gov]
- 11. academic.oup.com [academic.oup.com]
Synthesis and Isotopic Labeling of Erythromycin-¹³C,d₃: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical synthesis and isotopic labeling of Erythromycin-¹³C,d₃. This stable isotope-labeled analog of Erythromycin (B1671065) A is a critical internal standard for pharmacokinetic (PK) and drug metabolism (DMPK) studies, enabling precise quantification in complex biological matrices by mass spectrometry.
Introduction
Erythromycin is a macrolide antibiotic that inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. Accurate measurement of its concentration in biological samples is essential for understanding its efficacy and safety profile. Stable isotope-labeled internal standards, such as Erythromycin-¹³C,d₃, are the gold standard for quantitative bioanalysis using mass spectrometry, offering high accuracy and precision by correcting for variations in sample preparation and instrument response.
The synthesis of Erythromycin-¹³C,d₃ involves a targeted introduction of a ¹³C-labeled and deuterated methyl group onto the desosamine (B1220255) sugar of the erythromycin molecule. This is achieved through a two-step chemical synthesis process: N-demethylation of Erythromycin A followed by N-alkylation with an isotopically labeled methylating agent.
Physicochemical Properties and Quantitative Data
The key physicochemical properties of Erythromycin-¹³C,d₃ are summarized in the table below. The quantitative data regarding isotopic and chemical purity are typically provided by commercial suppliers and should be verified by the certificate of analysis.
| Property | Value |
| Molecular Formula | C₃₆[¹³C]H₆₄D₃NO₁₃ |
| Molecular Weight | 738.0 g/mol |
| Appearance | Solid |
| Melting Point | 130-135 °C |
| Isotopic Purity (Atom % ¹³C) | ≥ 99% |
| Isotopic Purity (Atom % D) | ≥ 98% |
| Chemical Purity (HPLC) | >95% |
| Solubility | Soluble in DMF, DMSO, and Ethanol |
Synthetic Workflow
The overall synthetic strategy for Erythromycin-¹³C,d₃ is a two-stage process. The first stage involves the selective removal of one of the N-methyl groups from the dimethylamino group on the desosamine sugar of Erythromycin A. The resulting N-demethylerythromycin A is then re-methylated using ¹³C,d₃-methyl iodide to introduce the isotopic label.
Caption: A high-level overview of the synthetic pathway for Erythromycin-¹³C,d₃.
Experimental Protocols
The following sections provide detailed methodologies for the key steps in the synthesis of Erythromycin-¹³C,d₃.
Stage 1: N-demethylation of Erythromycin A
This procedure describes the selective removal of a single methyl group from the tertiary amine of the desosamine sugar of Erythromycin A.
Materials:
-
Erythromycin A
-
Iodine (I₂)
-
Sodium acetate (B1210297)
-
Aqueous sodium hydroxide (B78521) solution
-
Inert gas (e.g., Argon or Nitrogen)
Procedure:
-
In a reaction vessel, dissolve Erythromycin A and sodium acetate in methanol or a mixture of methanol and water.
-
Heat the solution to a temperature between 40°C and 70°C. A temperature of approximately 55°C is often optimal for maximizing yield.
-
Under an inert atmosphere, perform a stepwise addition of iodine and an aqueous base (e.g., sodium hydroxide solution) to the reaction mixture. The pH of the reaction should be maintained between 8 and 9.
-
Monitor the progress of the reaction using a suitable chromatographic technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, quench the reaction and perform an aqueous workup to isolate the crude N-demethylerythromycin A.
-
The crude product should be purified using an appropriate technique, such as column chromatography, to yield pure N-demethylerythromycin A. While specific yields for this reaction can vary, similar N-demethylation processes for erythromycin derivatives have been reported with high efficiency.
Stage 2: N-alkylation of N-demethylerythromycin A with ¹³C,d₃-Methyl Iodide
This step introduces the isotopic label by reacting N-demethylerythromycin A with the labeled methylating agent.
Materials:
-
N-demethylerythromycin A
-
¹³C,d₃-Methyl iodide
-
A suitable base (e.g., potassium carbonate or N,N-diisopropylethylamine)
-
Anhydrous solvent (e.g., acetone, acetonitrile, or dimethylformamide)
Procedure:
-
In a dry reaction flask under an inert atmosphere, dissolve the purified N-demethylerythromycin A in an anhydrous solvent.
-
Add the base to the solution.
-
Add ¹³C,d₃-Methyl iodide to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating. The progress of the reaction should be monitored by TLC or LC-MS until completion.
-
Upon completion, the reaction mixture is worked up to remove the excess reagents and solvent. This typically involves extraction and washing steps.
-
The crude Erythromycin-¹³C,d₃ is then purified, for example, by column chromatography, to yield the final high-purity product. N-alkylation reactions of this type have been reported to proceed with very high yields, often exceeding 95%.
Application in Bioanalytical Methods
Erythromycin-¹³C,d₃ is primarily used as an internal standard in LC-MS/MS methods for the quantification of erythromycin in biological samples. The following workflow outlines its typical application.
Caption: General workflow for the quantification of Erythromycin using a stable isotope-labeled internal standard.
Conclusion
The synthesis of Erythromycin-¹³C,d₃ is a crucial process that provides an essential tool for the accurate and precise quantification of erythromycin in biological matrices. The two-step synthetic route, involving N-demethylation and subsequent N-alkylation with an isotopically labeled reagent, is a well-established and efficient method for producing this internal standard. Careful execution of the experimental protocols and rigorous purification are paramount to obtaining a high-purity product suitable for demanding bioanalytical applications in drug development and clinical research.
The Gold Standard in Bioanalysis: A Technical Guide to Erythromycin-¹³C,d₃ as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of Erythromycin-¹³C,d₃, a stable isotope-labeled internal standard, and its critical role in the accurate quantification of the macrolide antibiotic erythromycin (B1671065) in complex biological matrices. Erythromycin-¹³C,d₃ is considered the gold standard for bioanalytical assays using liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its ability to mimic the analyte of interest throughout the analytical process, thereby correcting for variability and ensuring the highest level of accuracy and precision.[1][2][3]
The Core Principle: Mechanism of Action of a Stable Isotope-Labeled Internal Standard
In quantitative mass spectrometry, an internal standard (IS) is a compound of known concentration added to samples, calibration standards, and quality control samples to correct for variations that can occur during sample preparation and analysis.[4] Stable isotope-labeled (SIL) internal standards are the preferred choice in LC-MS/MS-based bioanalysis because their physicochemical properties are nearly identical to the unlabeled analyte.[5][6]
Erythromycin-¹³C,d₃ is structurally identical to erythromycin, with the exception of the incorporation of one carbon-13 (¹³C) atom and three deuterium (B1214612) (d₃) atoms.[7][8] This mass difference allows the mass spectrometer to differentiate between the analyte and the internal standard, while their shared chemical properties ensure they behave similarly during:
-
Sample Preparation: Any loss of the analyte during extraction, evaporation, or reconstitution steps will be mirrored by a proportional loss of the Erythromycin-¹³C,d₃.[9]
-
Chromatographic Separation: The SIL internal standard co-elutes with the unlabeled erythromycin, meaning they experience the same chromatographic conditions and potential matrix effects at the same retention time.[6][7]
-
Ionization: Both the analyte and the internal standard experience the same degree of ionization efficiency or suppression in the mass spectrometer's ion source.[4][6]
By measuring the ratio of the analyte's response to the internal standard's response, accurate quantification can be achieved, as this ratio remains constant even if the absolute signal intensities fluctuate.[10]
References
- 1. scispace.com [scispace.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 5. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. fda.gov [fda.gov]
A Comprehensive Technical Guide to Erythromycin-13C,d3: Commercial Availability, and Application
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Erythromycin-13C,d3, a stable isotope-labeled internal standard crucial for the accurate quantification of the macrolide antibiotic erythromycin (B1671065). This document covers its commercial availability from various suppliers, detailed technical specifications, and in-depth experimental protocols for its application in bioanalytical methods. Furthermore, it elucidates the mechanism of action of erythromycin and provides visual workflows to aid in the practical application of this essential research tool.
Commercial Suppliers and Product Specifications
This compound is available from a range of specialized chemical suppliers. The following table summarizes the key quantitative data from prominent vendors to facilitate easy comparison for procurement.
| Supplier | Catalog Number | CAS Number | Molecular Formula | Molecular Weight | Purity/Isotopic Enrichment | Format | Storage |
| Cayman Chemical | 25310 | 2378755-50-9 | C₃₆[¹³C]H₆₄D₃NO₁₃ | 738.0 | ≥99% deuterated forms (d₁-d₃) | Solid | -20°C |
| MedChemExpress | HY-B0220S1 | 2378755-50-9 | C₃₇H₆₄D₃NO₁₃ | 737.94 | Not specified | Solid | -20°C (powder, 3 years) |
| LGC Standards (TRC) | TRC-E649952-10MG | 2378755-50-9 | C₃₆¹³CH₆₄D₃NO₁₃ | 737.94 | >95% (HPLC) | Neat | -20°C |
| Cambridge Isotope Labs | CDLM-10030-MT-1.2 | 2378755-05-9 | C₃₆*CH₆₄D₃NO₁₃ | 737.94 | 99% ¹³C; 98% D₃; 97% CP | 100 µg/mL in MTBE | Room Temperature |
| Santa Cruz Biotechnology | sc-219561 | 959119-26-7 | (¹³C)C₃₆D₃H₆₄NO₁₃ | 737.94 | Not specified | Solid | Not specified |
| A Chemtek | ACM2378755509 | 2378755-50-9 | C₃₇H₆₇NO₁₃ | 737.9 | Not specified | 100μg/mL in Methanol (B129727) | Not specified |
| Alfa Chemistry | ACMA00048010 | Not specified | C₃₁¹³CH₆₄D₃NO₁₃ | 737.94 | 0.98 | White solid | -20°C |
Synthesis of this compound
The synthesis of this compound is a multi-step process that involves the introduction of stable isotopes into the erythromycin A molecule. A common synthetic strategy is outlined below.[1]
Caption: Synthetic pathway for this compound.
The process begins with the N-demethylation of erythromycin A to yield N-demethylerythromycin A.[1] This intermediate is then re-methylated using an isotopically labeled methylating agent, such as ¹³C,d₃-methyl iodide, to produce the final product, this compound.[1]
Mechanism of Action of Erythromycin
Erythromycin is a macrolide antibiotic that inhibits bacterial protein synthesis.[][3] It binds to the 50S subunit of the bacterial ribosome, specifically to the 23S ribosomal RNA molecule.[][4] This binding action blocks the translocation step of protein synthesis, thereby preventing the elongation of the polypeptide chain.[3] This bacteriostatic action effectively halts the growth and replication of susceptible bacteria.[][3]
Beyond its antibacterial properties, erythromycin also exhibits anti-inflammatory effects.[5] Studies have shown that erythromycin can inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key signaling pathway involved in inflammation.[5] This anti-inflammatory action is independent of its antimicrobial activity.[5]
Caption: Dual mechanism of action of Erythromycin.
Experimental Protocols: Quantification of Erythromycin using LC-MS/MS
This compound is predominantly used as an internal standard for the quantification of erythromycin in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6] Its use is critical for correcting analytical variability and matrix effects, thereby ensuring accurate and precise results.[7]
Sample Preparation: Liquid-Liquid Extraction from Plasma
A common method for extracting erythromycin from plasma is liquid-liquid extraction (LLE).[8]
Materials:
-
Human plasma (EDTA as anticoagulant)
-
This compound internal standard solution (in methanol)
-
Methyl tert-butyl ether (MTBE)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Ammonium (B1175870) acetate
-
Formic acid
Procedure:
-
Spiking: To 0.5 mL of the plasma sample, add a known concentration of the this compound internal standard solution.
-
Alkalinization: Add a suitable base (e.g., 1M Sodium Hydroxide) to adjust the pH of the plasma sample.
-
Extraction: Add 4 mL of MTBE and vortex for 5 minutes.[8]
-
Centrifugation: Centrifuge the sample at 3000 rpm for 10 minutes to separate the organic and aqueous layers.[8]
-
Evaporation: Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.[8]
-
Reconstitution: Reconstitute the dried residue in a suitable mobile phase, such as 80:20 water:acetonitrile.[8]
LC-MS/MS Analysis
The reconstituted sample is then analyzed by LC-MS/MS.
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.7 µm).[7]
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., 5.0 mM ammonium formate (B1220265) with 0.1% formic acid) and an organic solvent (e.g., methanol or acetonitrile).[7][9]
-
Flow Rate: Appropriate for the column dimensions (e.g., 0.4 mL/min).
-
Column Temperature: Maintained at a constant temperature (e.g., 40°C).
Mass Spectrometry (MS) Conditions:
-
Ionization: Electrospray ionization (ESI) in positive ion mode.[7]
-
Analysis Mode: Multiple Reaction Monitoring (MRM).[9]
-
MRM Transitions:
-
Erythromycin: The precursor ion is typically the protonated molecule [M+H]⁺ at m/z 734.5. Common product ions are m/z 576.4 (loss of the cladinose (B132029) sugar) and m/z 158.2 (protonated desosamine (B1220255) sugar).[6]
-
This compound: The precursor ion is [M+H]⁺ at m/z 738.5. The corresponding product ions are shifted by +4 Da.
-
Caption: Experimental workflow for Erythromycin quantification.
Conclusion
This compound is an indispensable tool for researchers and drug development professionals involved in the pharmacokinetic and metabolic studies of erythromycin. Its commercial availability from multiple reputable suppliers provides researchers with options to source this critical reagent. The detailed experimental protocols and understanding of its application in LC-MS/MS, as outlined in this guide, are intended to facilitate the development of robust and reliable bioanalytical methods. The use of this compound as an internal standard is paramount for generating high-quality, reproducible data essential for regulatory submissions and advancing our understanding of this important antibiotic.
References
- 1. benchchem.com [benchchem.com]
- 3. What is the mechanism of Erythromycin? [synapse.patsnap.com]
- 4. droracle.ai [droracle.ai]
- 5. Molecular Mechanisms of Anti-Inflammatory Action of Erythromycin in Human Bronchial Epithelial Cells: Possible Role in the Signaling Pathway That Regulates Nuclear Factor-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Sensitive determination of erythromycin in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Certificate of Analysis and Application of Erythromycin-¹³C,d₃
This technical guide provides a comprehensive overview of the analytical profile of Erythromycin-¹³C,d₃, a stable isotope-labeled internal standard crucial for the accurate quantification of erythromycin (B1671065). It is intended for researchers, scientists, and drug development professionals utilizing mass spectrometry-based analytical techniques. This document details the quality specifications from a representative Certificate of Analysis, outlines experimental protocols for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS), and illustrates key concepts through diagrams.
Certificate of Analysis
The quality and purity of isotopically labeled internal standards are paramount for ensuring the accuracy and reproducibility of analytical data. Below is a summary of the analytical data for a representative batch of Erythromycin-¹³C,d₃.
Product Information
| Parameter | Information |
| Product Name | Erythromycin-¹³C,d₃ |
| Synonyms | E-Base-¹³C,d₃; E-Mycin-¹³C,d₃; Erythromycin A-¹³C,d₃ |
| Molecular Formula | C₃₆¹³CH₆₄D₃NO₁₃ |
| Molecular Weight | 737.94 |
| CAS Number | 2378755-50-9[1] |
| Source | Synthetic |
| Long Term Storage | -20°C |
Analytical Specifications
| Test | Specification | Result |
| Appearance | White to Off-White Solid | Conforms |
| Purity (HPLC) | >95% | 99.50% (ELSD)[2] |
| NMR | Conforms to Structure | Conforms[2] |
| Mass Spectrometry (MS) | Conforms to Structure | Conforms[2] |
| Isotopic Purity | >95% | 99.7%[2] |
| Normalized Isotopic Distribution | d₀ = 0.14%, d₁ = 0.24%, d₄ = 99.62% | Conforms[2] |
| Solubility | Chloroform (Slightly), Methanol (B129727) (Slightly)[2] |
Experimental Protocols
Erythromycin-¹³C,d₃ is primarily utilized as an internal standard in LC-MS/MS methods for the quantification of erythromycin in various biological matrices. Its use helps to correct for variability during sample preparation and analysis.[3][4][5]
Quantification of Erythromycin in Biological Matrices by LC-MS/MS
This protocol describes a general procedure for the extraction and analysis of erythromycin from plasma samples using Erythromycin-¹³C,d₃ as an internal standard.
2.1.1. Materials and Reagents
-
Human plasma (or other relevant biological matrix)
-
Erythromycin-¹³C,d₃ internal standard solution (in methanol)
-
Erythromycin analytical standard
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (or ammonium (B1175870) acetate (B1210297) for pH adjustment)
-
Methyl tert-butyl ether (MTBE) or other suitable extraction solvent
-
1M Sodium Hydroxide (B78521) (for pH adjustment)
2.1.2. Sample Preparation (Liquid-Liquid Extraction)
-
Aliquoting: In a polypropylene (B1209903) tube, add 500 µL of the plasma sample.
-
Internal Standard Spiking: Add a known amount (e.g., 50 µL) of the Erythromycin-¹³C,d₃ internal standard working solution to the plasma sample.
-
Alkalinization: Add 50 µL of 1M sodium hydroxide to adjust the pH to approximately 9-10 and vortex for 30 seconds.
-
Extraction: Add 2 mL of methyl tert-butyl ether (MTBE), and vortex for 5 minutes.
-
Centrifugation: Centrifuge the samples at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Supernatant Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase. Vortex to ensure complete dissolution.
-
Final Centrifugation/Filtration: Centrifuge the reconstituted sample at 10,000 rpm for 5 minutes or filter through a 0.22 µm syringe filter before injection into the LC-MS/MS system.
2.1.3. Liquid Chromatography Conditions (Illustrative)
-
Column: C18 reverse-phase column (e.g., 50 mm × 2.1 mm, 1.7 µm)[5]
-
Mobile Phase: A gradient or isocratic mixture of methanol and water with 0.1% formic acid.[4]
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C[5]
-
Injection Volume: 10 µL
2.1.4. Mass Spectrometry Conditions (Illustrative)
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Erythromycin: Precursor Ion (m/z) 734.5 → Product Ions (m/z) 576.4 and 158.2
-
Erythromycin-¹³C,d₃ (as ethylsuccinate derivative for illustration): Precursor Ion (m/z) 867.5 → Product Ions (m/z) 720.6 and 162.2 (Note: The precursor ion for Erythromycin-¹³C,d₃ itself would be approximately 737.9. The provided example is for a common derivative used as an internal standard)
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of molecules. For Erythromycin A, 2D NMR techniques such as COSY, HSQC, and HMBC are used for the unambiguous assignment of proton (¹H) and carbon-¹³ (¹³C) signals.[6][7] The conformity of the NMR spectrum of Erythromycin-¹³C,d₃ to its expected structure is a critical quality control parameter.[2]
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the quantification of erythromycin in a biological sample using Erythromycin-¹³C,d₃ as an internal standard.
Mechanism of Action of Erythromycin
Erythromycin is a macrolide antibiotic that inhibits bacterial protein synthesis.[][9][10] It acts by binding to the 50S subunit of the bacterial ribosome, thereby interfering with the translocation step of protein synthesis.[9][10]
Anti-Inflammatory Signaling Pathway
In addition to its antibiotic properties, erythromycin has demonstrated anti-inflammatory effects, which may involve the inhibition of the NF-κB signaling pathway.[11]
References
- 1. caymanchem.com [caymanchem.com]
- 2. lgcstandards.com [lgcstandards.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. magritek.com [magritek.com]
- 7. An analysis of the 1H and 13C n.m.r. spectra of erythromycin a using two-dimensional methods - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. What is the mechanism of Erythromycin? [synapse.patsnap.com]
- 10. droracle.ai [droracle.ai]
- 11. Molecular Mechanisms of Anti-Inflammatory Action of Erythromycin in Human Bronchial Epithelial Cells: Possible Role in the Signaling Pathway That Regulates Nuclear Factor-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
The Pillar of Precision: A Technical Guide to the Storage and Stability of Erythromycin-¹³C,d₃ Solutions
For Researchers, Scientists, and Drug Development Professionals
Erythromycin-¹³C,d₃, a stable isotope-labeled (SIL) internal standard, is indispensable for the accurate quantification of erythromycin (B1671065) in complex biological matrices via mass spectrometry. The integrity of this critical reagent is paramount for the reliability and reproducibility of bioanalytical data. This in-depth technical guide provides a comprehensive overview of the best practices for the storage and handling of Erythromycin-¹³C,d₃ solutions, supported by stability data, detailed experimental protocols, and visual representations of relevant biological and experimental pathways.
Storage and Handling Recommendations
The stability of Erythromycin-¹³C,d₃ is contingent on appropriate storage conditions, both in its solid form and in solution. As a macrolide antibiotic, it is susceptible to degradation, particularly in acidic environments.
Solid Form: For long-term storage, the solid (powder) form of Erythromycin-¹³C,d₃ should be stored at -20°C, protected from light and moisture.
Solution Form: Stock and working solutions of Erythromycin-¹³C,d₃ require more stringent conditions to ensure their stability over time.
-
Temperature: It is highly recommended to store solutions at -80°C for long-term stability.[1] Storage at -20°C is suitable for shorter periods, with studies showing stability for up to eight weeks.[1] For daily use, solutions may be kept at 4°C for a maximum of two weeks.[1]
-
Solvent: Acetonitrile (B52724) (ACN) or a mixture of acetonitrile and water are common solvents for preparing Erythromycin-¹³C,d₃ solutions.[1] It is practically insoluble in water, and aqueous solutions should be avoided for long-term storage due to the risk of hydrolysis.
-
pH: Acidic conditions must be strictly avoided as erythromycin rapidly degrades.[2] Solutions should be maintained at a neutral or slightly alkaline pH if an aqueous component is necessary.
-
Light Exposure: As with the solid form, solutions should be protected from light to prevent potential photodegradation.
Quantitative Stability Data
While specific long-term quantitative stability data for Erythromycin-¹³C,d₃ solutions in various organic solvents is limited in publicly available literature, data from studies on erythromycin and other macrolide antibiotics provide valuable insights. The stability of the isotopically labeled compound is expected to be comparable to its unlabeled counterpart under similar conditions.
Table 1: Stability of Erythromycin and Macrolide Antibiotic Solutions
| Compound/Class | Solvent | Concentration | Storage Temp. | Stability Duration & Observations | Reference |
| Erythromycin-¹³C,d₃ (Stock) | Acetonitrile | 100 µg/mL | -80°C | Expires in one year. | [1] |
| Erythromycin-¹³C,d₃ (Mixed Standard) | 20:80 ACN:Water | 2.5 µg/mL | -80°C | Expires in six months. | [1] |
| Erythromycin (Solvent Standards) | Not Specified | Not Specified | 4°C | Stable for two weeks. | [1] |
| Erythromycin (Solvent Standards) | Not Specified | Not Specified | -20°C | Stable for eight weeks. | [1] |
| Erythromycin | Mobile Phase | 500 µg/mL | Ambient | Peak areas decreased after 120 minutes. | [3] |
| Macrolides (Azithromycin, Spiramycin) | Methanol/Water | 0.5 - 4.0 mg/mL | 4°C | Stable for 21 days. | [2] |
| Macrolides (Various) | Not Specified | Not Specified | 4°C | Stable for 6 to 12 months. | [2] |
| Erythromycin (Solid) | - | - | 40°C and 50°C | Slight decrease in Erythromycin A and slight increase in impurities B and H after 3 and 6 months. | [4] |
Key Pathways and Workflows
Understanding the metabolic and degradation pathways of erythromycin, as well as its mechanism of action, is crucial for interpreting analytical results. The following diagrams, generated using Graphviz, illustrate these key processes and a typical experimental workflow for stability assessment.
Metabolic Pathway: CYP3A4-Mediated N-Demethylation
Erythromycin is primarily metabolized in the liver by the cytochrome P450 enzyme CYP3A4. The major metabolic pathway is the N-demethylation of the desosamine (B1220255) sugar, a crucial step in its clearance from the body.[5][]
Degradation Pathway: Acid-Catalyzed Hydrolysis
Under acidic conditions, erythromycin undergoes intramolecular dehydration, leading to the formation of inactive degradation products such as anhydroerythromycin A.[7][8][9] This instability is a critical consideration in sample preparation and analysis.
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
Erythromycin exerts its bacteriostatic effect by binding to the 50S subunit of the bacterial ribosome, thereby inhibiting protein synthesis.[5][][10]
Experimental Workflow: Solution Stability Assessment
A systematic approach is necessary to validate the stability of Erythromycin-¹³C,d₃ solutions under intended storage and handling conditions.
Experimental Protocols
The following protocols provide a framework for the preparation of Erythromycin-¹³C,d₃ solutions and the execution of stability studies.
Preparation of Stock and Working Solutions
Materials:
-
Erythromycin-¹³C,d₃ solid standard
-
Acetonitrile (HPLC or LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Ultrapure water
-
Volumetric flasks (Class A)
-
Calibrated pipettes
-
Cryo-vials
Procedure for 100 µg/mL Stock Solution:
-
Accurately weigh approximately 2 mg of Erythromycin-¹³C,d₃ solid standard.
-
Transfer the weighed solid to a 20 mL volumetric flask.
-
Dissolve the solid in acetonitrile.[1]
-
Bring the flask to volume with acetonitrile and mix thoroughly.
-
Aliquot the stock solution into cryo-vials suitable for storage at -80°C.[1]
-
Label each vial clearly with the compound name, concentration, solvent, preparation date, and expiry date (e.g., one year from preparation).[1]
Procedure for Working Solutions:
-
Prepare working solutions by diluting the stock solution with a suitable solvent, such as a 50:50 mixture of acetonitrile and water.[11]
-
For mixed internal standard solutions (e.g., 2.5 µg/mL), transfer the required volume of the stock solution to a volumetric flask and dilute with the appropriate solvent mixture (e.g., 20:80 acetonitrile:water).[1]
-
Store working solutions in aliquots at -80°C for long-term use (up to six months) or at 4°C for short-term use (up to two weeks).[1]
Forced Degradation Study Protocol
Forced degradation studies are essential for understanding the intrinsic stability of the molecule and identifying potential degradation products.
Materials:
-
Erythromycin-¹³C,d₃ solution (e.g., 1 mg/mL in acetonitrile)
-
1N Hydrochloric acid (HCl)
-
1N Sodium hydroxide (B78521) (NaOH)
-
30% Hydrogen peroxide (H₂O₂)
-
HPLC or LC-MS/MS system
Procedure:
-
Acid Degradation: Mix an aliquot of the Erythromycin-¹³C,d₃ solution with 1N HCl and store at room temperature for a specified period (e.g., one week).[12] Neutralize the solution with 1N NaOH before analysis.
-
Base Degradation: Mix an aliquot of the solution with 1N NaOH and store at room temperature. Neutralize with 1N HCl before analysis.
-
Oxidative Degradation: Mix an aliquot of the solution with 30% H₂O₂ and store at room temperature.
-
Thermal Degradation: Expose an aliquot of the solution to elevated temperatures (e.g., 60°C).
-
Photodegradation: Expose an aliquot of the solution to UV light (e.g., 254 nm).
-
Analyze all stressed samples, along with a control sample (unstressed), by a stability-indicating LC-MS/MS method to assess the extent of degradation and identify any degradation products.
LC-MS/MS Analytical Method for Stability Testing
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 5-20 µL
-
Column Temperature: 40°C
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Monitoring Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transition (Erythromycin-¹³C,d₃): m/z 738.4 → 158.4 (This is a common transition; exact m/z values should be confirmed by direct infusion of the standard).[13]
Data Analysis:
-
Calculate the mean peak area of the Erythromycin-¹³C,d₃ at each time point and under each storage condition.
-
Compare the mean peak area at each time point to the mean peak area at Time 0.
-
The solution is considered stable if the mean response is within a predefined acceptance range (e.g., 85-115%) of the initial response.[2]
-
The stability period is defined as the longest duration for which the solution remains within the acceptance criteria under the specified conditions.
Conclusion
The stability of Erythromycin-¹³C,d₃ solutions is critical for the generation of accurate and reliable quantitative data in bioanalytical studies. Adherence to proper storage conditions, particularly storage at -80°C in an appropriate organic solvent and protection from light and acidic pH, is essential to mitigate degradation. The protocols and pathways detailed in this guide provide a robust framework for researchers, scientists, and drug development professionals to ensure the integrity of this vital internal standard, thereby upholding the quality and validity of their analytical findings. Regular stability assessments are strongly recommended to verify the shelf-life of in-house prepared solutions under specific laboratory conditions.
References
- 1. fda.gov [fda.gov]
- 2. benchchem.com [benchchem.com]
- 3. dspace.mit.edu [dspace.mit.edu]
- 4. cdn.who.int [cdn.who.int]
- 5. go.drugbank.com [go.drugbank.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Mechanism for the degradation of erythromycin A and erythromycin A 2'-ethyl succinate in acidic aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A kinetic study on the degradation of erythromycin A in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Erythromycin - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. benchchem.com [benchchem.com]
An In-depth Technical Guide to Erythromycin-13C,d3 for Quantitative Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Erythromycin-13C,d3, a stable isotope-labeled internal standard, for the quantitative bioanalysis of erythromycin (B1671065). This document details the core principles of its application, experimental methodologies, and quantitative performance data to facilitate its effective implementation in research and drug development settings.
Introduction to Stable Isotope-Labeled Internal Standards in Quantitative Bioanalysis
In quantitative bioanalysis, particularly using liquid chromatography-tandem mass spectrometry (LC-MS/MS), stable isotope-labeled (SIL) internal standards are the gold standard for achieving accurate and precise results.[1] SIL internal standards are analogs of the analyte of interest where one or more atoms have been replaced with their heavier stable isotopes, such as carbon-13 (¹³C) or deuterium (B1214612) (d). This isotopic enrichment results in a higher molecular weight, allowing the internal standard to be distinguished from the analyte by the mass spectrometer.
The key advantage of using a SIL internal standard is its chemical and physical similarity to the analyte.[1][2] This similarity ensures that the internal standard co-elutes with the analyte during chromatographic separation and experiences similar ionization efficiency and potential matrix effects in the mass spectrometer. By adding a known amount of the SIL internal standard to the samples at the beginning of the workflow, it can effectively compensate for variations in sample preparation, extraction recovery, and instrument response, leading to highly reliable quantification.[2]
This compound as an Internal Standard
Erythromycin is a macrolide antibiotic widely used in human and veterinary medicine.[3] Accurate measurement of erythromycin concentrations in biological matrices like plasma, serum, and tissues is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies.[4] this compound is a SIL of erythromycin specifically designed for use as an internal standard in such analyses.
The labeling with one ¹³C atom and three deuterium atoms provides a +4 Da mass shift from the unlabeled erythromycin, which is sufficient to prevent spectral overlap in the mass spectrometer. The use of ¹³C labeling, in particular, is considered advantageous over solely deuterium labeling. Deuterated standards (e.g., Erythromycin-d6) can sometimes exhibit slight differences in chromatographic retention times compared to the unlabeled analyte, a phenomenon known as the "isotope effect."[5] This can be problematic if the matrix effect varies across the chromatographic peak. This compound, with its combined labeling, is designed to minimize this risk, ensuring robust and accurate quantification.[5]
Quantitative Data and Performance
The use of this compound as an internal standard in LC-MS/MS methods for erythromycin quantification results in excellent linearity, accuracy, and precision. Below is a summary of typical validation parameters.
Table 1: LC-MS/MS Method Validation Parameters for Erythromycin Quantification using Erythromycin-(N-methyl-13C,d3) Internal Standard
| Validation Parameter | Typical Performance | Reference |
| Linearity (r²) | > 0.995 | [6] |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | [6][7] |
| Accuracy (% Bias) | Within ±15% | [6] |
| Precision (% CV) | < 15% | [8] |
| Recovery | 88% - 105% | [7][9] |
Experimental Protocols
The following sections provide detailed methodologies for the quantitative analysis of erythromycin in biological matrices using this compound as an internal standard.
The choice of sample preparation technique is critical for removing interferences from complex biological matrices. Protein precipitation and liquid-liquid extraction are two commonly used methods.
4.1.1. Protein Precipitation (PPT)
This method is rapid and suitable for high-throughput analysis.
-
Protocol:
-
To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of the this compound internal standard working solution.
-
Add 300 µL of cold acetonitrile (B52724) to precipitate the plasma proteins.[6]
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.[1]
-
Transfer the supernatant to a clean tube.
-
The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in the mobile phase.[1]
-
4.1.2. Liquid-Liquid Extraction (LLE)
LLE provides a cleaner extract compared to PPT, minimizing matrix effects.
-
Protocol:
-
To 500 µL of plasma sample in a polypropylene (B1209903) tube, add 50 µL of the this compound internal standard working solution.
-
Add 50 µL of 1M sodium hydroxide (B78521) to adjust the pH to approximately 9-10 and vortex for 30 seconds.[4]
-
Add 2 mL of methyl tert-butyl ether (MTBE) and vortex for 5 minutes.[4]
-
Centrifuge at 4000 rpm for 10 minutes.[4]
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.[3][4]
-
Reconstitute the dried extract in 200 µL of the mobile phase.[4]
-
Table 2: Comparison of Sample Preparation Techniques for Erythromycin Analysis
| Performance Metric | Protein Precipitation | Liquid-Liquid Extraction | Reference |
| Recovery | 81% - >90% | 88% - 105% | [9] |
| Matrix Effect | Generally higher | Generally lower | [9] |
| Throughput | High | Moderate | [9] |
| Complexity | Low | Moderate | [9] |
-
Liquid Chromatography (LC) Conditions:
-
LC System: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[1]
-
Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).[1]
-
Mobile Phase A: Water with 0.1% formic acid.[1]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[6]
-
Flow Rate: 0.3 mL/min.[6]
-
Injection Volume: 5 µL.[6]
-
Column Temperature: 40°C.[10]
-
-
Mass Spectrometry (MS) Conditions:
Table 3: MRM Transitions for Erythromycin and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| Erythromycin | 734.5 | 576.4 | [4] |
| 158.2 | [4] | ||
| This compound | 738.6 | 162.1 | [5] |
| 720.6 | 162.2 | [11] |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Sensitive determination of erythromycin in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. rsc.org [rsc.org]
The Gold Standard of Quantification: A Technical Guide to Stable Isotope-Labeled Internal Standards
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of precise and reliable quantitative data in complex biological matrices, the choice of an internal standard is a critical determinant of assay performance. This technical guide provides an in-depth exploration of stable isotope-labeled internal standards (SIL-IS), their foundational principles, and their practical application in mass spectrometry-based bioanalysis. Through detailed experimental protocols, comparative data, and visual workflows, this document will demonstrate the superiority of SIL-IS in achieving accurate, precise, and robust quantitative results.
Core Principles of Stable Isotope-Labeled Internal Standards
The fundamental role of an internal standard (IS) is to account for analytical variability that can occur during sample preparation and analysis.[1] An ideal internal standard should mimic the analyte of interest as closely as possible through every step of the analytical process, including extraction, derivatization, and ionization.[2]
A stable isotope-labeled internal standard is a version of the analyte in which one or more atoms have been replaced with their heavier, non-radioactive isotopes, most commonly Deuterium (²H or D), Carbon-13 (¹³C), or Nitrogen-15 (¹⁵N).[3][4] This subtle increase in mass allows the SIL-IS to be distinguished from the native analyte by a mass spectrometer, while its chemical and physical properties remain nearly identical.[4] By adding a known concentration of the SIL-IS to every sample, calibrator, and quality control (QC) sample at the beginning of the workflow, any loss of analyte during sample processing or fluctuations in instrument response will affect both the analyte and the SIL-IS equally. Consequently, the ratio of the analyte's signal to the SIL-IS signal remains constant, enabling accurate quantification.[5]
Unparalleled Compensation for Analytical Variability
The near-identical physicochemical properties of a SIL-IS to its unlabeled counterpart provide unparalleled compensation for common sources of analytical error:
-
Matrix Effects: Co-eluting endogenous components in a biological sample can either suppress or enhance the ionization of the analyte in the mass spectrometer's ion source, leading to inaccurate quantification. Since a SIL-IS has the same retention time and ionization efficiency as the analyte, it experiences the same degree of ion suppression or enhancement, effectively normalizing the analyte's signal.[3]
-
Extraction Recovery: Inefficiencies or variability in sample extraction procedures can lead to analyte loss. A SIL-IS, being chemically identical to the analyte, will have the same extraction recovery, ensuring that the ratio of analyte to SIL-IS remains constant even with incomplete extraction.
-
Instrumental Variability: Minor fluctuations in instrument performance, such as injection volume and detector response, can impact the signal intensity of the analyte. The SIL-IS co-elutes and is detected under the same conditions, thereby correcting for this variability.[5]
Data Presentation: Performance Comparison of Internal Standards
The superiority of SIL-IS over other types of internal standards, such as structural analogs, is evident in the improved accuracy and precision of quantitative assays. The following tables summarize performance data from various bioanalytical methods.
| Performance Metric | Stable Isotope-Labeled IS | Structural Analog IS | Rationale |
| Accuracy (% Bias) | Typically within ±5%[3] | Can exceed ±15%[3] | SIL-IS provides superior compensation for matrix effects and recovery variations due to its chemical identity with the analyte. |
| Precision (%CV) | Typically <10% | Can be >15% | The close tracking of the analyte's behavior by the SIL-IS results in significantly better precision.[3] |
| Matrix Effect | Effectively compensated | Inconsistent compensation | The near-identical nature of the SIL-IS ensures it experiences the same matrix effects as the analyte, leading to effective normalization.[3] |
| Linearity (r²) | >0.99 | Often >0.98, but can be lower | The consistent response ratio of analyte to SIL-IS across a range of concentrations typically results in excellent linearity. |
Table 1. General Performance Comparison of Internal Standards. This table illustrates the typical performance advantages of using a stable isotope-labeled internal standard compared to a structural analog in key bioanalytical validation parameters.
| Analyte | Internal Standard Type | Mean Bias (%) | Standard Deviation (%) | Reference |
| Kahalalide F | Structural Analog | 96.8 | 8.6 | [6] |
| Kahalalide F | Stable Isotope-Labeled | 100.3 | 7.6 | [6] |
| Everolimus | Structural Analog (32-desmethoxyrapamycin) | Correlation (r) > 0.98, Slope = 0.83 | Total CV: 4.3-7.2% | [3] |
| Everolimus | Stable Isotope-Labeled (everolimus-d4) | Correlation (r) > 0.98, Slope = 0.95 | Total CV: 4.3-7.2% | [3] |
Table 2. Case Studies: Quantitative Comparison of Internal Standards. This table presents specific examples from published studies comparing the performance of structural analog and stable isotope-labeled internal standards for the quantification of the anticancer drug Kahalalide F and the immunosuppressant everolimus. The data demonstrates the improved accuracy (mean bias closer to 100% and slope closer to 1) and precision (lower standard deviation) achieved with SIL-IS.
Experimental Protocols
This section provides detailed methodologies for key experiments involving the use of stable isotope-labeled internal standards.
Protocol 1: Quantitative Analysis of a Small Molecule Drug in Human Plasma by LC-MS/MS
This protocol outlines the typical steps for the quantitative analysis of a small molecule drug in a biological matrix.
1. Materials and Reagents:
-
Analyte of interest
-
Stable Isotope-Labeled Internal Standard (SIL-IS)
-
Control human plasma
-
Acetonitrile (ACN) with 0.1% formic acid (Precipitation Solvent)
-
Methanol (B129727) (MeOH) and Water (HPLC-grade) for stock solutions and mobile phases
2. Preparation of Stock and Working Solutions:
-
Prepare 1 mg/mL stock solutions of the analyte and SIL-IS in methanol.
-
Prepare a series of calibration standards by spiking the analyte stock solution into control plasma to achieve a concentration range (e.g., 1-1000 ng/mL).
-
Prepare Quality Control (QC) samples at low, medium, and high concentrations in the same manner.
-
Prepare a working solution of the SIL-IS in methanol (e.g., 500 ng/mL).
3. Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample (calibrator, QC, or unknown), add 10 µL of the SIL-IS working solution.
-
Vortex briefly.
-
Add 150 µL of ice-cold ACN with 0.1% formic acid to precipitate proteins.
-
Vortex thoroughly for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A suitable C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate the analyte from matrix components (e.g., 5% B to 95% B over 3 minutes).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative depending on the analyte.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Optimize specific precursor-to-product ion transitions for both the analyte and the SIL-IS.
-
5. Data Processing and Quantification:
-
Integrate the peak areas for the analyte and the SIL-IS in each sample.
-
Calculate the Peak Area Ratio (Analyte Peak Area / SIL-IS Peak Area).
-
Generate a calibration curve by plotting the Peak Area Ratio versus the concentration of the calibration standards using a weighted (e.g., 1/x²) linear regression.
-
Determine the concentration of the analyte in the unknown samples by interpolating their Peak Area Ratios from the calibration curve.
Protocol 2: SILAC-based Quantification of Protein Phosphorylation in Signaling Pathways
This protocol describes the use of Stable Isotope Labeling by Amino acids in Cell culture (SILAC) to quantify changes in protein phosphorylation upon activation of a signaling pathway.[7]
1. SILAC Cell Culture and Labeling:
-
Culture two populations of cells in parallel.
-
Grow one population in "light" medium containing normal L-arginine and L-lysine.
-
Grow the second population in "heavy" medium containing stable isotope-labeled L-arginine (e.g., ¹³C₆) and L-lysine (e.g., ¹³C₆, ¹⁵N₂).
-
Culture the cells for at least five passages to ensure >99% incorporation of the labeled amino acids.
2. Cell Stimulation and Lysis:
-
Starve both cell populations in serum-free SILAC media to reduce basal phosphorylation levels.
-
Stimulate the "heavy" labeled cells with a specific ligand or growth factor to activate the signaling pathway of interest. Treat the "light" labeled cells with a vehicle control.
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a urea-based lysis buffer containing phosphatase and protease inhibitors.
-
Combine equal amounts of protein from the "light" and "heavy" cell lysates.
3. Protein Digestion and Phosphopeptide Enrichment:
-
Reduce and alkylate the cysteine residues in the combined protein lysate.
-
Digest the proteins into peptides using an appropriate protease (e.g., trypsin).
-
Enrich for phosphopeptides using Titanium Dioxide (TiO₂) or Immobilized Metal Affinity Chromatography (IMAC).
4. LC-MS/MS Analysis:
-
Analyze the enriched phosphopeptides by high-resolution LC-MS/MS.
-
The mass spectrometer will detect pairs of "light" and "heavy" phosphopeptides separated by a known mass difference.
5. Data Analysis:
-
Use specialized software to identify the phosphopeptides and quantify the peak area or intensity of the "light" and "heavy" isotopic pairs.
-
The ratio of the heavy to light signal for each phosphopeptide indicates the change in phosphorylation at that site in response to the stimulus. A ratio > 1 indicates increased phosphorylation, while a ratio < 1 indicates decreased phosphorylation.
Mandatory Visualization
The following diagrams illustrate key concepts and workflows described in this guide.
Caption: A typical workflow for a bioanalytical assay using a stable isotope-labeled internal standard.
References
- 1. Application of stable isotopes in the measurement of steroid hormones using the LC-MS / MS system - Mesbah Energy [irisotope.com]
- 2. researchgate.net [researchgate.net]
- 3. Targeted quantitative analysis of eicosanoid lipids in biological samples using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Liquid-chromatography mass spectrometry (LC-MS) of steroid hormone metabolites and its applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Throughput Quantitative Analysis of Erythromycin in Human Plasma by LC-MS/MS using Erythromycin-¹³C,d₃ as a Stable Isotope-Labeled Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of erythromycin (B1671065) in human plasma.[1][2] The method utilizes Erythromycin-¹³C,d₃ as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision by compensating for matrix effects and variations during sample processing.[1][2][3] A simple protein precipitation protocol is employed for sample preparation, followed by a rapid chromatographic separation, making this method suitable for high-throughput analysis in clinical research and pharmacokinetic studies.[2]
Introduction
Erythromycin is a broad-spectrum macrolide antibiotic widely used for treating various bacterial infections.[3][4] Accurate measurement of erythromycin concentrations in biological matrices, such as plasma, is essential for pharmacokinetic, bioequivalence, and toxicokinetic studies.[3][4] LC-MS/MS has emerged as the preferred analytical technique for this purpose due to its inherent high sensitivity, selectivity, and speed.[2]
The use of an appropriate internal standard is critical for reliable quantification in complex biological matrices.[5] Stable isotope-labeled internal standards are considered the gold standard because their physicochemical properties closely mimic the analyte, ensuring they co-elute and experience similar ionization effects.[3][6][7] This minimizes variability introduced during sample preparation and analysis.[3][6] Erythromycin-¹³C,d₃ is an ideal internal standard for erythromycin quantification as the combined labeling with both ¹³C and deuterium (B1214612) provides a sufficient mass difference to avoid isotopic crosstalk while maintaining nearly identical chromatographic behavior to the unlabeled analyte.[6] This ensures the most effective compensation for matrix effects and enhances the overall accuracy and robustness of the method.[6]
Experimental Protocols
Materials and Reagents
-
Erythromycin analytical standard
-
Erythromycin-¹³C,d₃ (Internal Standard)
-
Acetonitrile (B52724) (LC-MS Grade)
-
Methanol (B129727) (LC-MS Grade)
-
Ammonium (B1175870) Acetate (B1210297) (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Human Plasma (EDTA)
-
Deionized Water
Standard Solution Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Erythromycin and Erythromycin-¹³C,d₃ by dissolving the appropriate amount of each standard in methanol to a final concentration of 1 mg/mL.[4] Store at -80°C.[8]
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the Erythromycin stock solution with a 50:50 acetonitrile:water mixture to create calibration standards.[4]
-
Internal Standard (IS) Working Solution: Dilute the Erythromycin-¹³C,d₃ stock solution with acetonitrile to a final concentration suitable for spiking into samples (e.g., 1 µg/mL).[4]
Sample Preparation: Protein Precipitation
-
Thaw human plasma samples, calibration standards, and quality control (QC) samples to room temperature.
-
To 100 µL of plasma in a microcentrifuge tube, add 250 µL of acetonitrile containing the Erythromycin-¹³C,d₃ internal standard.[1]
-
Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.[9]
-
Centrifuge the samples at 11,000 rpm for 5 minutes at 4°C to pellet the precipitated proteins.[1]
-
Carefully transfer the supernatant to a new tube.
-
Dilute the supernatant with 5 mM ammonium acetate buffer as needed.[1]
-
Transfer the final sample to an autosampler vial and inject a 20 µL aliquot into the LC-MS/MS system.[1]
References
Application Note: A Robust and Sensitive Method for the Quantification of Erythromycin in Human Plasma using LC-MS/MS and a Stable Isotope-Labeled Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Erythromycin (B1671065) is a macrolide antibiotic widely prescribed for the treatment of various bacterial infections.[1][2] The accurate and reliable quantification of erythromycin concentrations in human plasma is essential for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence trials.[1] This application note details a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of erythromycin in human plasma. The methodology employs a stable isotope-labeled internal standard, Erythromycin-13C,d3, to ensure high accuracy and precision by compensating for matrix effects and variability in sample processing.[1][3][4] The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative bioanalysis as it co-elutes with the analyte and exhibits nearly identical chemical and physical properties.[4][5] The protocol described herein utilizes a straightforward protein precipitation method for sample preparation, making it suitable for high-throughput analysis in clinical and pharmaceutical research.[1]
Principle of the Method
This method is based on the principle of stable isotope dilution analysis. A known amount of this compound, which is chemically identical to erythromycin but has a higher molecular weight due to the incorporation of heavy isotopes, is added to the plasma samples.[6] This internal standard co-elutes with the analyte during chromatographic separation and experiences similar ionization effects in the mass spectrometer.[1][6] By measuring the ratio of the analyte to the internal standard, accurate quantification can be achieved, effectively correcting for variations during sample preparation and analysis.[7][8]
Below is a diagram illustrating the logical relationship of using a stable isotope-labeled internal standard for quantification.
References
Application Note: High-Accuracy Quantification of Erythromycin Residues in Veterinary Samples Using Erythromycin-¹³C,d₃ as an Internal Standard
Introduction
Erythromycin (B1671065), a macrolide antibiotic, is extensively used in veterinary medicine to treat and prevent bacterial infections in livestock, poultry, and aquaculture.[1] The persistence of erythromycin residues in food products of animal origin, such as meat, milk, eggs, and honey, poses a significant concern for public health, primarily due to the potential development of antimicrobial resistance.[1][2] To ensure food safety, regulatory bodies worldwide have established maximum residue limits (MRLs) for erythromycin in various food matrices.[1]
This application note presents a robust and sensitive analytical method for the quantitative determination of erythromycin residues in diverse veterinary samples. The method employs Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and utilizes Erythromycin-¹³C,d₃ as a stable isotope-labeled internal standard (SIL-IS). The use of a SIL-IS is the gold standard for quantitative mass spectrometry as it accurately corrects for matrix effects and variations during sample preparation and instrumental analysis, ensuring the highest level of accuracy and precision.[3][4][5][6] Erythromycin-¹³C,d₃ is particularly advantageous over deuterated standards like Erythromycin-d6 as it minimizes the risk of chromatographic separation from the native analyte, a phenomenon known as the deuterium (B1214612) isotope effect.[4]
Principle
The analytical workflow involves the extraction of erythromycin from homogenized tissue or food samples using an acidified organic solvent. The extract then undergoes a clean-up procedure, typically solid-phase extraction (SPE), to remove interfering matrix components.[1] Following clean-up, the sample is concentrated and reconstituted in a suitable solvent for analysis by LC-MS/MS. Quantification is achieved by comparing the peak area ratio of the analyte (Erythromycin) to the internal standard (Erythromycin-¹³C,d₃) in Multiple Reaction Monitoring (MRM) mode.[1]
Materials and Reagents
-
Standards: Erythromycin A (≥95% purity), Erythromycin-¹³C,d₃ (≥98% purity)[1][7]
-
Solvents (LC-MS or HPLC grade): Acetonitrile (B52724), Methanol (B129727), Water (Milli-Q or equivalent), Hexane[1]
-
Reagents: Formic acid, Acetic acid, Ammonium acetate (B1210297), Sodium acetate trihydrate[1]
-
Solid-Phase Extraction (SPE) Cartridges: Oasis HLB or equivalent[1]
-
Centrifuge Tubes: 50 mL polypropylene (B1209903)
-
Syringe Filters: 0.22 µm
Quantitative Data Summary
The following tables summarize the typical performance characteristics of the analytical method using Erythromycin-¹³C,d₃ as an internal standard across various matrices.
Table 1: LC-MS/MS Parameters for Erythromycin and Erythromycin-¹³C,d₃
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Erythromycin A | 734.5 | 576.4 |
| Erythromycin-¹³C,d₃ | 738.5 | 580.4 |
| Data sourced from multiple references, specific ions may vary based on instrumentation.[1] |
Table 2: Method Performance Characteristics
| Matrix | Linearity Range (ng/mL) | Recovery (%) | LOQ (ng/g or ng/mL) |
| Animal Tissue (Chicken) | 0.5 - 100 | 87.78 - 104.22 | 2.0 |
| Distillers Grains | 5 - 1200 | 83 - >109 | 5.0 |
| Milk (Sheep) | 24.1 - 400 (µg/kg) | >98 | 24.1 (µg/kg) |
| Eggs | 0.5 - 100 | 87.78 - 104.22 | 2.0 |
| Honey | Not explicitly found | Not explicitly found | Not explicitly found |
| Performance data is compiled from various studies and represents expected metrics.[2][8][9] Actual performance may vary depending on the specific matrix and instrumentation. |
Experimental Protocols
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh approximately 10 mg of Erythromycin A and Erythromycin-¹³C,d₃ into separate 10 mL volumetric flasks. Dissolve and bring to volume with methanol. Store at -20°C.[1]
-
Intermediate Standard Solution (10 µg/mL): Dilute the primary stock solutions with a 50:50 (v/v) mixture of acetonitrile and water.[1]
-
Working Standard Solutions (0.5 - 100 ng/mL): Prepare a series of calibration standards by serially diluting the intermediate standard solution with the initial mobile phase.[1]
-
Internal Standard Spiking Solution (1 µg/mL): Dilute the Erythromycin-¹³C,d₃ intermediate stock solution with 50:50 (v/v) acetonitrile/water.[1]
Sample Preparation (General Protocol for Animal Tissue)
-
Homogenization: Weigh 2.0 g (± 0.1 g) of the homogenized sample into a 50 mL polypropylene centrifuge tube.[1]
-
Internal Standard Spiking: Add 100 µL of the 1 µg/mL internal standard spiking solution to the sample.[1]
-
Extraction: Add 10 mL of acetonitrile containing 1% acetic acid. Vortex vigorously for 1 minute.[1]
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C. Transfer the supernatant to a clean tube.[1]
-
Defatting (for high-fat matrices): Add 10 mL of hexane (B92381) to the supernatant. Vortex for 1 minute and allow the layers to separate. Discard the upper hexane layer.[1]
-
Solid-Phase Extraction (SPE) Clean-up:
-
Concentration and Reconstitution:
LC-MS/MS Analysis
-
LC System: A validated HPLC or UHPLC system.[10]
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).[10]
-
Mobile Phase A: 0.1% Formic acid in water.[10]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.[10]
-
Flow Rate: 0.3 mL/min.[10]
-
Injection Volume: 5 µL.[10]
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.[6][10]
Visualizations
Caption: Experimental workflow for the analysis of erythromycin residues.
Caption: Rationale for using a stable isotope-labeled internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. fda.gov [fda.gov]
- 8. Occurrence of erythromycin residues in sheep milk. Validation of an analytical method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitative analysis of erythromycin, its major metabolite and clarithromycin in chicken tissues and eggs via QuEChERS extraction coupled with ultrahigh-performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Application of Erythromycin-¹³C,d₃ in Food Safety Testing
Introduction
Erythromycin (B1671065), a macrolide antibiotic, is extensively used in veterinary medicine for the treatment and prevention of bacterial infections in livestock, poultry, and aquaculture.[1] The persistence of erythromycin residues in food products of animal origin, such as meat, milk, eggs, and honey, poses a significant concern for public health, primarily due to the potential development of antimicrobial resistance.[1] To safeguard consumers, regulatory bodies worldwide have established maximum residue limits (MRLs) for erythromycin in various foodstuffs.
Accurate and reliable quantification of erythromycin residues is paramount for enforcing these regulations and ensuring food safety. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique due to its high sensitivity and selectivity.[2] The use of stable isotope-labeled internal standards is crucial for achieving accurate quantification, as they effectively compensate for matrix effects and variations during sample preparation and instrumental analysis.[1][3] Erythromycin-¹³C,d₃ is a stable isotope-labeled internal standard that is increasingly utilized for the robust and precise determination of erythromycin in diverse and complex food matrices.[3][4]
This document provides detailed application notes and protocols for the use of Erythromycin-¹³C,d₃ in food safety testing, intended for researchers, scientists, and professionals in drug development.
Principle of Isotope Dilution Mass Spectrometry
The core of this analytical approach lies in the principle of isotope dilution mass spectrometry. A known quantity of Erythromycin-¹³C,d₃, which is chemically identical to the analyte (erythromycin) but has a different mass due to the incorporated stable isotopes, is added to the sample at the beginning of the extraction process.[5] This "internal standard" experiences the same sample preparation steps and potential losses as the native erythromycin.
During LC-MS/MS analysis, the analyte and the internal standard are separated chromatographically and detected by the mass spectrometer. Quantification is achieved by measuring the ratio of the signal response of the analyte to that of the internal standard.[6] This ratio is then used to calculate the concentration of erythromycin in the original sample, effectively correcting for any variations in extraction recovery or instrument response.
Experimental Protocols
The following protocols provide a generalized framework for the analysis of erythromycin in food samples using Erythromycin-¹³C,d₃ as an internal standard. Optimization may be required for specific food matrices.
Materials and Reagents
-
Standards:
-
Solvents (HPLC or LC-MS grade):
-
Acetonitrile (B52724) (ACN)[1]
-
Methanol (B129727) (MeOH)[1]
-
Water (Milli-Q or equivalent)[1]
-
Hexane[1]
-
-
Reagents:
-
Formic acid[1]
-
Ammonium (B1175870) acetate[1]
-
Acetic acid[1]
-
Sodium acetate (B1210297) trihydrate[1]
-
-
Solid-Phase Extraction (SPE) Cartridges:
-
Oasis HLB or equivalent[1]
-
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh approximately 10 mg of Erythromycin A and Erythromycin-¹³C,d₃ into separate 10 mL volumetric flasks. Dissolve and bring to volume with methanol. Store at -20°C.[1]
-
Intermediate Standard Solution (10 µg/mL): Dilute the primary stock solutions with a 50:50 (v/v) mixture of acetonitrile and water.[1]
-
Working Standard Solutions (0.5 - 100 ng/mL): Prepare a series of calibration standards by serially diluting the intermediate standard solution with the initial mobile phase composition.[1]
-
Internal Standard Spiking Solution (1 µg/mL): Dilute the Erythromycin-¹³C,d₃ intermediate stock solution with 50:50 (v/v) acetonitrile/water.[1]
Sample Preparation
The following is a general procedure that may need to be adapted for different food matrices.
-
Homogenization: Homogenize the food sample (e.g., meat, fish tissue, eggs) to ensure uniformity. For distillers grains, further grinding and sieving may be necessary.[3][6]
-
Extraction:
-
Weigh 2.0 g (± 0.1 g) of the homogenized sample into a 50 mL polypropylene (B1209903) centrifuge tube.[1]
-
Add 100 µL of the 1 µg/mL internal standard spiking solution (Erythromycin-¹³C,d₃).[1]
-
Add 10 mL of acetonitrile containing 1% acetic acid.[1]
-
Vortex vigorously for 1 minute.[1]
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.[1]
-
Transfer the supernatant to a clean tube.[1]
-
-
Defatting (for high-fat matrices like meat and egg yolk):
-
Add 10 mL of hexane (B92381) to the supernatant.[1]
-
Vortex for 1 minute and allow the layers to separate.[1]
-
Discard the upper hexane layer.[1]
-
-
Solid-Phase Extraction (SPE) Clean-up:
-
Condition an Oasis HLB SPE cartridge with 5 mL of methanol followed by 5 mL of water.[1]
-
Load the extract onto the conditioned cartridge.[1]
-
Wash the cartridge with 5 mL of water to remove polar interferences.[1]
-
Dry the cartridge under vacuum for 5 minutes.[1]
-
Elute the analytes with 10 mL of acetonitrile.[1]
-
-
Concentration and Reconstitution:
LC-MS/MS Analysis
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)[1]
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium acetate[1]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid[1]
-
Flow Rate: 0.3 mL/min[1]
-
Injection Volume: 5 µL[1]
-
Gradient: A suitable gradient to ensure separation of erythromycin from matrix components (e.g., start with 95% A, ramp to 95% B over 8 minutes, hold for 2 minutes, and re-equilibrate).[1]
-
-
Mass Spectrometry (MS) Conditions:
Data Presentation
The following tables summarize the performance characteristics of methods utilizing Erythromycin-¹³C,d₃ for the analysis of erythromycin in various food matrices.
Table 1: LC-MS/MS Method Performance for Erythromycin in Distillers Grains
| Parameter | Value | Reference |
| Lower Level of Interest | 0.05 µg/g | [6] |
| Upper Level of Interest | 0.5 µg/g | [6] |
| Accuracy Range | 83% - >109% | [8] |
| Repeatability (RSDr) | < 17% | [8] |
| Reproducibility (RSDR) | < 21% | [8] |
Table 2: Method Performance for Erythromycin in Trout
| Parameter | Value | Reference |
| Spiked Levels | 1.0 - 20.0 µg/kg | [7] |
| Recovery | 87.0% - 97.8% | [7] |
| Intra-day RSD | < 10% | [7] |
| Inter-day RSD | < 5% | [7] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the analysis of erythromycin in food samples using Erythromycin-¹³C,d₃.
Logical Relationship of Internal Standard
The diagram below outlines the logical relationship and advantages of using Erythromycin-¹³C,d₃ as an internal standard.
References
Application Notes and Protocols for the Analysis of Macrolide Antibiotic Residues in Honey Using Erythromycin-13C,d3
Introduction
Macrolide antibiotics are frequently employed in apiculture to prevent and treat bacterial diseases in honeybees.[1][2][3] The potential for these residues to persist in honey raises concerns for human health, including the development of antibiotic resistance.[4] Consequently, robust and sensitive analytical methods are crucial for monitoring macrolide residues in honey to ensure food safety.[5] This document provides a detailed protocol for the determination of macrolide antibiotic residues in honey using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Erythromycin-13C,d3 as an internal standard for accurate quantification.
Principle
This method involves the extraction of macrolide residues from a honey matrix, followed by cleanup and analysis using a highly sensitive and selective LC-MS/MS system. The use of an isotopically labeled internal standard, this compound, compensates for matrix effects and variations in extraction recovery and instrument response, leading to improved accuracy and precision.[5][6]
Experimental Workflow
The overall experimental workflow for the analysis of macrolide residues in honey is depicted below.
Figure 1. General workflow for macrolide residue analysis in honey.
Detailed Experimental Protocols
Reagents and Materials
-
Honey sample
-
This compound internal standard (IS) solution (e.g., 20 µg/mL in methanol)[5]
-
Macrolide antibiotic reference standards
-
Methanol (MeOH), HPLC or MS grade
-
Acetonitrile (ACN), HPLC or MS grade
-
Formic acid (FA), analytical grade
-
Water, Milli-Q or equivalent
-
Extraction solvents (e.g., 0.1% formic acid in ACN:H₂O (80:20, v/v), acidified methanol)[5][7]
-
Dispersive SPE (dSPE) sorbents (e.g., PSA, MgSO₄) or SPE cartridges (e.g., Oasis HLB)[7]
-
Centrifuge tubes (50 mL)
-
Syringe filters (0.22 µm)
Standard Solution Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of each macrolide standard and the internal standard in methanol. Store at -20°C.[8]
-
Intermediate Solutions (e.g., 10 µg/mL): Prepare intermediate mixed standard solutions and an internal standard working solution by diluting the stock solutions in a suitable solvent (e.g., methanol).[5]
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the intermediate mixed standard solution to create a calibration curve.
Sample Preparation Protocol (QuEChERS-based)
This protocol is a generalized procedure based on common QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methods.[5]
-
Weigh 2.0 ± 0.05 g of a homogenized honey sample into a 50 mL centrifuge tube.[5]
-
Spike the sample with a known amount of the this compound internal standard solution (e.g., 50 µL of a 20 µg/mL solution).[5]
-
Add 10 mL of the extraction solvent (e.g., 0.1% formic acid in ACN:H₂O (80:20, v/v)).[5]
-
Vortex for 15 seconds and then shake for 20 minutes.[5]
-
Add dSPE salts (e.g., 1 g NaCl and 2 g MgSO₄).[5]
-
Vortex vigorously for 1 minute and then centrifuge at 4000 rpm for 5 minutes.
-
Transfer an aliquot of the supernatant (acetonitrile layer) to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.[8]
-
Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase.[8]
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.[8]
LC-MS/MS Analysis
The following are general conditions; specific parameters should be optimized for the instrument in use.
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is commonly used.[9]
-
Mobile Phase: A gradient elution with water and acetonitrile, both containing a small percentage of formic acid (e.g., 0.1%), is typical.
-
Flow Rate: 0.2-0.5 mL/min.
-
Injection Volume: 5-20 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
Quantitative Data Summary
The following tables summarize typical performance data for the analysis of macrolide residues in honey from various studies.
Table 1: Method Validation Parameters for Macrolide Analysis in Honey
| Analyte | Recovery (%) | Repeatability (RSDr %) | Reproducibility (RSDwR %) | LOD (µg/kg) | LOQ (µg/kg) | Reference |
| Erythromycin | 85 - 111 | < 20.6 | < 26.8 | 0.09 - 6.19 | 0.29 - 18.77 | [5][7] |
| Tylosin | 81.3 - 99.0 | < 9.18 | - | 0.24 - 0.68 | 0.80 - 2.27 | [5] |
| Spiramycin | 67.8 - 106.6 | 1.9 - 10.7 | - | < 0.1 | - | [8] |
| Tilmicosin | 67.8 - 106.6 | 1.9 - 10.7 | - | < 0.1 | - | [8] |
| Oleandomycin | 67.8 - 106.6 | 1.9 - 10.7 | - | < 0.1 | - | [8] |
LOD: Limit of Detection; LOQ: Limit of Quantification; RSDr: Relative Standard Deviation for repeatability; RSDwR: Relative Standard Deviation for within-laboratory reproducibility.
Table 2: Linearity of Macrolides in Honey
| Analyte | Calibration Range (µg/kg) | Correlation Coefficient (r²) | Reference |
| Various Macrolides | 0.1 - 100 | > 0.99 | [8] |
| 15 Antibiotics (including macrolides) | - | 0.9429 - 0.9982 | [5] |
Conclusion
The described methodology provides a robust and reliable framework for the routine analysis of macrolide antibiotic residues in honey. The use of this compound as an internal standard is critical for achieving accurate and precise quantification. The flexibility of the sample preparation and LC-MS/MS parameters allows for adaptation to various laboratory settings and specific analytical needs. Adherence to validated protocols is essential for ensuring the quality and safety of honey products.
References
- 1. researchgate.net [researchgate.net]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. researchgate.net [researchgate.net]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Multi-Analyte Method for Antibiotic Residue Determination in Honey Under EU Regulation 2021/808 [mdpi.com]
- 6. fda.gov [fda.gov]
- 7. Development and validation of a multiclass method for the determination of antibiotic residues in honey using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. researchgate.net [researchgate.net]
- 10. Determination of five macrolide antibiotic residues in honey by LC-ESI-MS and LC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Multiclass determination and confirmation of antibiotic residues in honey using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Analysis of Erythromycin in Environmental Water Samples using Isotope Dilution LC-MS/MS with Erythromycin-¹³C,d₃
Abstract
This application note details a robust and sensitive method for the quantitative analysis of erythromycin (B1671065) in various environmental water matrices, including surface water, groundwater, and wastewater. The method utilizes solid-phase extraction (SPE) for sample pre-concentration and cleanup, followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for detection and quantification. The use of a stable isotope-labeled internal standard, Erythromycin-¹³C,d₃, ensures high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response.[1] This method is suitable for researchers, environmental scientists, and analytical laboratories involved in monitoring emerging contaminants in aquatic environments.
Introduction
Erythromycin is a widely used macrolide antibiotic in human and veterinary medicine.[2][3] Its incomplete metabolism and subsequent excretion lead to its presence in wastewater and, consequently, in various water bodies.[3][4] The occurrence of antibiotics like erythromycin in the environment is a growing concern due to the potential for the development of antibiotic-resistant bacteria and adverse ecological effects.[5] Therefore, sensitive and reliable analytical methods are crucial for monitoring its concentration in environmental waters.[6][7]
This application note describes a method based on solid-phase extraction and LC-MS/MS, employing Erythromycin-¹³C,d₃ as an internal standard for accurate quantification. Isotope dilution mass spectrometry is the gold standard for quantitative analysis as the internal standard behaves nearly identically to the analyte of interest during sample preparation and analysis, thus compensating for potential losses and matrix-induced signal suppression or enhancement.[1]
Experimental
Materials and Reagents
-
Erythromycin (analytical standard, >98% purity)
-
Erythromycin-¹³C,d₃ (isotopic standard, >98% purity)
-
Methanol (B129727) (HPLC or LC-MS grade)
-
Acetonitrile (B52724) (HPLC or LC-MS grade)
-
Water (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium (B1175870) formate
-
Oasis HLB Solid-Phase Extraction (SPE) cartridges (or equivalent)
-
Glass fiber filters (1 µm pore size)
-
Nylon membrane filters (0.45 µm pore size)
Standard Solution Preparation
-
Primary Stock Solutions (100 µg/mL): Accurately weigh approximately 2 mg of Erythromycin and Erythromycin-¹³C,d₃ standards individually. Dissolve each in a 20 mL volumetric flask with acetonitrile for Erythromycin-¹³C,d₃ and a 50:50 mixture of acetonitrile and Milli-Q water for Erythromycin.[8] Store these stock solutions at -80°C for up to one year.[8]
-
Working Standard Solutions: Prepare a mixed working standard solution containing both Erythromycin and the internal standard by diluting the stock solutions. A common concentration for the mixed internal standard is 2.5 µg/mL.[8] Calibration standards are prepared by serially diluting a mixed standard of the analytes.[9]
Sample Collection and Preparation
-
Sample Collection: Collect water samples in clean amber glass bottles to prevent photodegradation.
-
Preservation: Store samples at 4°C and analyze as soon as possible.
-
Filtration: Remove suspended solids by filtering the water sample through a 1 µm glass fiber filter.[10]
-
Spiking: To a known volume of the filtered sample (e.g., 500 mL), add a precise amount of the Erythromycin-¹³C,d₃ internal standard solution to achieve a final concentration of 80 ng/L.[10]
Solid-Phase Extraction (SPE) Protocol
The SPE procedure is designed to concentrate the analyte and remove interfering matrix components.
-
Cartridge Conditioning: Condition the Oasis HLB SPE cartridge by passing 10 mL of methanol followed by 10 mL of HPLC-grade water (acidified to pH 2.5 with hydrochloric acid) at a flow rate of 2 mL/min.[10]
-
Sample Loading: Pass the 500 mL water sample through the conditioned cartridge at a flow rate of 1–2 mL/min.[10]
-
Washing: After loading the entire sample, wash the cartridge with 5 mL of HPLC-grade water to remove any remaining interfering substances.[10]
-
Elution: Elute the retained analytes from the cartridge with an appropriate solvent.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 30°C.[10] Reconstitute the residue in 500 µL of the mobile phase (e.g., a mixture of 0.1% formic acid in methanol and HPLC-grade water, 50:50, v/v).[10]
LC-MS/MS Analysis
The analysis is performed using a liquid chromatograph coupled to a triple quadrupole mass spectrometer.
-
Liquid Chromatography (LC):
-
Column: A C18 reverse-phase column (e.g., Agilent Eclipse Plus-C18, 100 mm × 2.1 mm, 1.8 µm) is suitable for separation.[11]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 5.0 mM ammonium formate, pH 3.0) and methanol is commonly employed.[1]
-
Flow Rate: A typical flow rate is appropriate for the column dimensions.
-
Column Temperature: Maintain the column at a constant temperature, for example, 40°C.[1][11]
-
Injection Volume: Inject 5-20 µL of the reconstituted sample.[10][11]
-
-
Mass Spectrometry (MS/MS):
Quantitative Data
The following tables summarize typical quantitative performance data for the analysis of Erythromycin using an isotopic dilution method.
Table 1: LC-MS/MS Parameters for Erythromycin and Erythromycin-¹³C,d₃
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| Erythromycin | 734.5 | 158.2 | 576.2 |
| Erythromycin-¹³C,d₃ (IS) | 720.6 | 162.2 | 562.2 |
(Note: The precursor ion for Erythromycin can vary depending on the adduct formed. The values presented are examples and should be optimized for the specific instrument and conditions used. The provided precursor for the internal standard appears to be for a different labeled form of erythromycin, and should be 738.5 for Erythromycin-¹³C,d₃)
Table 2: Method Detection and Quantification Limits
| Matrix | Method Detection Limit (MDL) (ng/L) | Method Quantification Limit (MQL) (ng/L) | Reference |
| Surface Water | 11.5 - 26 | 34 - 77 | [2] |
| Wastewater | - | - | |
| Groundwater | - | - |
(Note: Data for wastewater and groundwater for this specific method were not available in the provided search results. These values can be determined experimentally.)
Table 3: Recovery Rates
| Matrix | Analyte | Spiked Concentration | Recovery (%) | Reference |
| Surface Water | Erythromycin | Various | >84% (for most macrolides) | [2] |
| Lagoon Wastewater | Erythromycin | Various | 50-150% | [11] |
(Note: Specific recovery data for Erythromycin-¹³C,d₃ was not explicitly detailed in the search results, but it is expected to be similar to the native compound due to its isotopic nature.)
Experimental Workflow and Diagrams
The overall experimental workflow is depicted in the following diagram.
References
- 1. benchchem.com [benchchem.com]
- 2. Analysis of macrolide antibiotics in water by magnetic solid-phase extraction and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchonline.gcu.ac.uk [researchonline.gcu.ac.uk]
- 4. ijmrhs.com [ijmrhs.com]
- 5. ijmrhs.com [ijmrhs.com]
- 6. Erythromycin Scavenging from Aqueous Solutions by Zeolitic Materials Derived from Fly Ash - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. fda.gov [fda.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. An optimized SPE-LC-MS/MS method for antibiotics residue analysis in ground, surface and treated water samples by response surface methodology- central composite design - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
Application Notes and Protocols for the Quantification of Erythromycin and its Metabolites in Tissues using Erythromycin-¹³C,d₃
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erythromycin (B1671065) is a macrolide antibiotic widely employed in clinical and veterinary medicine. Accurate quantification of erythromycin and its primary metabolites, anhydroerythromycin and N-desmethylerythromycin, in various tissues is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies, drug development, and toxicological assessment. The use of a stable isotope-labeled internal standard is paramount for achieving accurate and precise results in complex biological matrices. Erythromycin-¹³C,d₃ is the recommended internal standard for the LC-MS/MS quantification of erythromycin, as it co-elutes with the analyte and effectively compensates for matrix effects and variations during sample preparation and analysis, mitigating the potential for chromatographic separation that can be observed with deuterium-labeled standards[1].
These application notes provide detailed protocols for the extraction and quantification of erythromycin and its metabolites from tissue samples using a robust QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis.
Metabolic Pathway of Erythromycin
Erythromycin undergoes metabolism in the liver, primarily through N-demethylation by cytochrome P450 enzymes, particularly CYP3A4, to form N-desmethylerythromycin. In acidic environments, such as the stomach, erythromycin can be degraded to anhydroerythromycin, a microbiologically inactive but pharmacologically significant metabolite known to inhibit CYP3A4[2].
Caption: Metabolic pathway of Erythromycin.
Experimental Protocols
Materials and Reagents
-
Erythromycin analytical standard
-
Anhydroerythromycin analytical standard
-
N-desmethylerythromycin analytical standard
-
Erythromycin-¹³C,d₃ (Internal Standard)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Magnesium sulfate (B86663) (MgSO₄), anhydrous
-
Sodium chloride (NaCl)
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
50 mL polypropylene (B1209903) centrifuge tubes
-
15 mL polypropylene centrifuge tubes
-
Syringe filters (0.22 µm)
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Individually prepare stock solutions of erythromycin, anhydroerythromycin, N-desmethylerythromycin, and Erythromycin-¹³C,d₃ in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solutions with 50:50 (v/v) acetonitrile/water to create calibration standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the Erythromycin-¹³C,d₃ primary stock solution in acetonitrile.
Sample Preparation: QuEChERS Extraction
The following protocol is a general guideline for the extraction of erythromycin and its metabolites from animal tissues[3].
Caption: QuEChERS workflow for tissue extraction.
-
Homogenization: Weigh 2.0 g of homogenized tissue (e.g., liver, kidney, muscle) into a 50 mL polypropylene centrifuge tube.
-
Internal Standard Spiking: Add a known amount of the Erythromycin-¹³C,d₃ internal standard working solution to all samples, calibrators, and quality controls.
-
Extraction: Add 10 mL of acetonitrile/water (80:20, v/v) to the tube. Vortex vigorously for 1 minute.
-
Salting Out: Add 4 g of anhydrous MgSO₄ and 1 g of NaCl. Immediately cap and vortex for another minute.
-
Centrifugation: Centrifuge at 4000 x g for 5 minutes at 4°C.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer 1 mL of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing 150 mg of anhydrous MgSO₄, 50 mg of PSA, and 50 mg of C18 sorbent. Vortex for 30 seconds.
-
Final Centrifugation: Centrifuge at 10,000 x g for 5 minutes.
-
Sample Dilution and Filtration: Transfer an aliquot of the cleaned supernatant and dilute with an equal volume of water. Filter the diluted sample through a 0.22 µm syringe filter into an LC autosampler vial for analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray Ionization (ESI), Positive Mode
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: The precursor and product ions for each analyte and the internal standard should be optimized by direct infusion. Representative transitions are provided in the table below.
-
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Erythromycin | 734.5 | 158.2 |
| Anhydroerythromycin | 716.5 | 158.2 |
| N-desmethylerythromycin | 720.5 | 158.2 |
| Erythromycin-¹³C,d₃ (IS) | 738.5 | 162.2 |
Data Presentation
The following tables summarize representative quantitative data for erythromycin and its metabolites in various tissues. It is important to note that concentrations can vary significantly based on dosage, time after administration, and the specific animal model.
Table 1: Erythromycin and Anhydroerythromycin Concentrations in Various Tissues
| Tissue | Species | Erythromycin Concentration (ng/g or ng/mL) | Anhydroerythromycin Concentration (ng/g or ng/mL) | Reference |
| Muscle (interstitial space) | Human | ~100 - 400 | ~100 - 300 | [2] |
| Subcutaneous Adipose Tissue (interstitial space) | Human | ~100 - 300 | ~100 - 300 | [2] |
| White Blood Cells | Human | ~4000 - 12000 | ~1000 - 4000 | [2] |
| Liver | Chicken | Not specified | Not specified | [3][4] |
| Kidney | Chicken | Not specified | Not specified | [3] |
| Muscle | Chicken | Not specified | Not specified | [3] |
| Liver | Bovine | LOQ: 50 µg/kg | Not reported | [5] |
| Kidney | Bovine | LOQ: 80 µg/kg | Not reported | [5] |
| Muscle | Bovine | LOQ: 50 µg/kg | Not reported | [5] |
LOQ: Limit of Quantification
Table 2: Method Performance Parameters
| Parameter | Value | Reference |
| Linearity Range (Plasma) | 4.00 - 2000 ng/mL (Erythromycin) | [2] |
| 4.02 - 2006 ng/mL (Anhydroerythromycin) | [2] | |
| Intra-day Precision (Plasma) | 0.8 - 4.6% (Erythromycin) | [2] |
| 2.2 - 5.9% (Anhydroerythromycin) | [2] | |
| Inter-day Precision (Plasma) | 2.5 - 3.5% (Erythromycin) | [2] |
| 6.0 - 8.7% (Anhydroerythromycin) | [2] | |
| Recovery (Chicken Tissues) | 87.78 - 104.22% | [3] |
Conclusion
The described methodology provides a robust and reliable framework for the quantification of erythromycin and its key metabolites in various tissue matrices. The use of Erythromycin-¹³C,d₃ as an internal standard is critical for ensuring data accuracy and precision. The detailed protocols and compiled data serve as a valuable resource for researchers in the fields of pharmacology, toxicology, and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. Blood, Tissue, and Intracellular Concentrations of Erythromycin and Its Metabolite Anhydroerythromycin during and after Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative analysis of erythromycin, its major metabolite and clarithromycin in chicken tissues and eggs via QuEChERS extraction coupled with ultrahigh-performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Erythromycin and Clarithromycin Metabolites Formed in Chicken Liver Microsomes Using Liquid Chromatography–High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Confirmatory method for macrolide residues in bovine tissues by micro-liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput CYP3A4 Inhibition Assays Using Erythromycin-¹³C,d₃
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytochrome P450 3A4 (CYP3A4) is a critical enzyme in drug metabolism, responsible for the oxidation of a vast array of xenobiotics. Inhibition of CYP3A4 is a major cause of drug-drug interactions (DDI), making the assessment of a new chemical entity's (NCE) inhibitory potential a cornerstone of preclinical drug development.[1][2][3] Erythromycin (B1671065) is a well-characterized mechanism-based inhibitor of CYP3A4, where the enzyme metabolizes it to a nitrosoalkane intermediate that forms a stable, inactive complex with the heme iron of the cytochrome P450.[4] This application note provides a detailed protocol for an in vitro CYP3A4 inhibition assay using erythromycin as a probe substrate and its stable isotope-labeled counterpart, Erythromycin-¹³C,d₃, as an internal standard for accurate quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The use of a stable isotope-labeled internal standard (SIL-IS) like Erythromycin-¹³C,d₃ is crucial for robust and reliable bioanalytical methods.[5] SIL-IS co-elute with the analyte and exhibit nearly identical chemical and physical properties during sample extraction and ionization. This allows for effective compensation for matrix effects and variability in sample recovery, leading to highly accurate and precise quantification.[6][7][8]
Principle of the Assay
This assay quantifies the activity of CYP3A4 by measuring the formation of its primary metabolite from erythromycin, N-desmethylerythromycin. The inhibitory potential of a test compound is determined by measuring the reduction in the formation of this metabolite in the presence of the test compound. Erythromycin-¹³C,d₃ is added to the samples after the reaction is quenched to serve as an internal standard for the quantification of the remaining erythromycin, allowing for the calculation of substrate depletion.
Materials and Reagents
-
Human Liver Microsomes (HLM)
-
Erythromycin
-
Erythromycin-¹³C,d₃ (Internal Standard)
-
Test Compound
-
NADPH Regenerating System (e.g., containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase)
-
Potassium Phosphate (B84403) Buffer (0.1 M, pH 7.4)
-
Acetonitrile (B52724) (ACN)
-
Formic Acid
-
96-well plates
-
LC-MS/MS system
Experimental Protocols
Preparation of Solutions
-
Erythromycin Stock Solution (10 mM): Dissolve an appropriate amount of erythromycin in a suitable solvent (e.g., DMSO).
-
Erythromycin Working Solution (for Km determination): Prepare serial dilutions of the erythromycin stock solution in potassium phosphate buffer to achieve a final concentration range suitable for determining the Michaelis-Menten constant (Km).
-
Erythromycin Working Solution (for inhibition assay): Prepare a solution of erythromycin in potassium phosphate buffer at a concentration close to its Km value (e.g., 50 µM).[9]
-
Erythromycin-¹³C,d₃ Internal Standard (IS) Working Solution (10 ng/mL): Dilute the Erythromycin-¹³C,d₃ stock solution in 50:50 acetonitrile:water.[9]
-
Test Compound Stock Solution (10 mM): Dissolve the test compound in a suitable solvent (e.g., DMSO, final concentration in the incubation should be ≤ 0.5%).[9]
-
Test Compound Working Solutions: Prepare serial dilutions of the test compound stock solution in potassium phosphate buffer to achieve a range of desired concentrations for IC₅₀ determination.
-
HLM Suspension: Dilute the HLM stock in cold potassium phosphate buffer to achieve the desired final protein concentration (e.g., 0.2 mg/mL).[9]
-
NADPH Regenerating System: Prepare according to the manufacturer's instructions.
In Vitro CYP3A4 Inhibition Assay Procedure
-
In a 96-well plate, add potassium phosphate buffer, the HLM suspension, and the test compound at various concentrations.
-
Pre-incubate the plate at 37°C for 5 minutes to allow the test compound to interact with the microsomes.
-
Initiate the metabolic reaction by adding a pre-warmed solution of erythromycin (at a concentration near its Km) and the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C for a specific time (e.g., 15 minutes).[9] The incubation time should be optimized to ensure linear metabolite formation.
-
Terminate the reaction by adding ice-cold acetonitrile (containing the Erythromycin-¹³C,d₃ internal standard). This step also serves to precipitate the microsomal proteins.
-
Centrifuge the plate at high speed (e.g., 4000 rpm) for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.
LC-MS/MS Analysis
The quantification of erythromycin and its metabolite is performed using a validated LC-MS/MS method.
| Parameter | Condition |
| LC Column | C18 column (e.g., 50 x 2.1 mm, 1.8 µm)[9] |
| Mobile Phase A | 0.1% Formic acid in water[9] |
| Mobile Phase B | 0.1% Formic acid in acetonitrile[9] |
| Gradient | Start with 5% B, ramp to 95% B over 3 min, hold for 1 min, return to initial conditions[9] |
| Flow Rate | 0.4 mL/min[9] |
| Column Temperature | 40 °C[9] |
| Ionization Mode | Electrospray Ionization (ESI) Positive[9] |
| MS/MS Transitions | See Table 2 |
Table 2: Mass Spectrometry Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Erythromycin | 734.5 | 576.4[9] |
| Erythromycin-¹³C,d₃ | 738.5 | 580.4[9] |
| N-desmethylerythromycin | 720.5 | 158.1 |
Data Analysis
-
Quantify the amount of erythromycin remaining in each sample by calculating the peak area ratio of erythromycin to the Erythromycin-¹³C,d₃ internal standard.
-
Construct a calibration curve using known concentrations of erythromycin.
-
Determine the percent inhibition of CYP3A4 activity for each concentration of the test compound relative to the vehicle control (0% inhibition).
-
Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Visualizations
Mechanism of CYP3A4 Inhibition by Erythromycin
Caption: Mechanism-based inhibition of CYP3A4 by erythromycin.
Experimental Workflow for CYP3A4 Inhibition Assay
References
- 1. keio.elsevierpure.com [keio.elsevierpure.com]
- 2. Mechanism-based inhibition profiles of erythromycin and clarithromycin with cytochrome P450 3A4 genetic variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism-based Inhibition Profiles of Erythromycin and Clarithromycin with Cytochrome P450 3A4 Genetic Variants [jstage.jst.go.jp]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Erythromycin-13C,d3 Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the sample preparation of Erythromycin (B1671065) for analysis using Erythromycin-13C,d3 as a stable isotope-labeled internal standard (SIL-IS). The use of a SIL-IS is the gold standard in quantitative mass spectrometry, ensuring high accuracy and precision by compensating for variations in sample processing and matrix effects.[1][2][3][4]
Introduction
Erythromycin is a widely used macrolide antibiotic.[4][5] Accurate quantification of erythromycin in biological matrices is essential for pharmacokinetic (PK), toxicokinetic, and drug metabolism (DMPK) studies.[5][6][7] this compound serves as an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalytical methods.[8] Its chemical and physical properties are nearly identical to the unlabeled analyte, ensuring similar extraction recovery and ionization efficiency, while its mass difference allows for clear differentiation in the mass spectrometer.[1][8]
This guide details common sample preparation techniques, including liquid-liquid extraction (LLE), protein precipitation, and solid-phase extraction (SPE), providing comprehensive protocols and performance data.
Quantitative Performance Data
The following tables summarize the validation parameters for erythromycin analysis using a stable isotope-labeled internal standard. The data, compiled from various sources, provides an overview of the expected performance of the methods described.
Table 1: Method Performance Characteristics for Erythromycin Analysis
| Validation Parameter | Performance Metric | Matrix | Reference |
| Linearity (Correlation Coefficient, r²) | >0.995 to 1.000 | Human Plasma | [9][10] |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | Human Plasma | [1][10] |
| Accuracy (% Bias or % Recovery) | Within ±15% | Human Plasma | [1] |
| 87.78–104.22% | Chicken Tissues & Eggs | [9][11] | |
| 88-105% (QC Samples) | Human Plasma | [10] | |
| Precision (RSD) | < 7.10% (Intra-day & Inter-day) | Chicken Tissues & Eggs | [9] |
| ≤20% | Distillers Grains | [9] |
Note: Data may be representative of methods using closely related stable isotope-labeled internal standards for erythromycin.
Experimental Protocols
Detailed methodologies for the key sample preparation techniques are provided below.
Protocol 1: Liquid-Liquid Extraction (LLE) from Human Plasma
LLE is a common and robust method for extracting erythromycin from plasma samples.[5][6][12]
Materials:
-
Human plasma (collected with EDTA)
-
This compound internal standard working solution (e.g., in methanol (B129727) or acetonitrile)
-
0.1 M Sodium Carbonate or 1M Sodium Hydroxide (B78521) (for alkalinization)[12][13]
-
Nitrogen gas supply
-
Water bath (40°C)
-
Reconstitution solution (e.g., 50:50 acetonitrile (B52724):water with 0.1% formic acid)[6]
Procedure:
-
Thaw plasma samples to room temperature.
-
Pipette 200-500 µL of the plasma sample into a clean polypropylene (B1209903) tube.[6][12]
-
Add a specified volume (e.g., 20-50 µL) of the this compound internal standard working solution.[6][12][13]
-
Vortex briefly to mix.
-
Alkalinize the sample by adding a small volume (e.g., 50-100 µL) of a basic solution like 0.1 M sodium carbonate or 1M sodium hydroxide to adjust the pH.[12][13]
-
Vortex vigorously for 1-5 minutes to ensure thorough extraction.[6][12]
-
Centrifuge the samples at approximately 4,000-10,000 x g for 5-10 minutes to separate the layers.[6][12][13]
-
Carefully transfer the upper organic layer to a new clean tube.[6][13]
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.[6][12]
-
Reconstitute the residue in 200 µL of the mobile phase or a suitable reconstitution solution.[6][12]
-
Vortex to dissolve the residue completely.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.[6]
Protocol 2: Protein Precipitation (PPT) from Human Plasma
Protein precipitation is a rapid and straightforward method suitable for high-throughput analysis.[4]
Materials:
-
Human plasma
-
This compound internal standard working solution (prepared in acetonitrile)
-
Microcentrifuge tubes
-
Centrifuge capable of 10,000 x g or higher
Procedure:
-
Pipette 100 µL of human plasma into a microcentrifuge tube.[1][2]
-
Add 20 µL of the this compound internal standard working solution.[1]
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.[1][2][8]
-
Centrifuge the sample at 10,000-13,000 rpm for 10 minutes at 4°C.[1][2]
-
Transfer the supernatant to a clean tube.
-
The supernatant can either be diluted with a buffer and injected directly or evaporated to dryness and reconstituted in the mobile phase.[1][4]
-
Transfer the final sample for LC-MS/MS analysis.
Protocol 3: Solid-Phase Extraction (SPE) from Distillers Grains
This protocol is adapted for a more complex matrix and involves a cleanup step using an SPE cartridge.[14]
Materials:
-
Homogenized distillers grains sample
-
This compound internal standard solution
-
Extraction solvent (e.g., Acetonitrile/buffer mixture)
-
SPE Cartridges (e.g., Oasis HLB)[14]
-
Conditioning solvents (e.g., Acetonitrile, Water)[14]
-
Elution solvent (e.g., Ethanol (B145695)/Acetonitrile mixture)[15]
-
Nitrogen gas supply
-
Reconstitution solution (e.g., 80:20 water:acetonitrile)[14]
Procedure:
-
Weigh an appropriate amount of the homogenized sample.
-
Add the this compound internal standard.
-
Add the extraction solvent, vortex, and centrifuge.
-
Dilute the combined extract with water and wash with hexane to remove non-polar interferences.[14]
-
SPE Cleanup:
-
Evaporate the eluate to approximately 50 µL under nitrogen at 40°C.[14]
-
Reconstitute with 200 µL of the reconstitution solution.[14]
-
Vortex and centrifuge at 15,000 rcf for 15 minutes at 4°C.[14]
-
Transfer the supernatant to an autosampler vial for analysis.[14]
Visualized Workflows
The following diagrams illustrate the experimental workflows for the described sample preparation techniques.
Caption: Workflow for Liquid-Liquid Extraction (LLE).
Caption: Workflow for Protein Precipitation (PPT).
Caption: Workflow for Solid-Phase Extraction (SPE).
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Sensitive determination of erythromycin in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. fda.gov [fda.gov]
- 15. academic.oup.com [academic.oup.com]
Application Note: A Robust Solid-Phase Extraction Protocol for the Quantification of Erythromycin in Biological Matrices using Erythromycin-¹³C,d₃ as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction: Erythromycin (B1671065) is a macrolide antibiotic widely utilized in clinical and research settings. Accurate quantification of erythromycin in biological samples is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. This application note details a robust and reliable solid-phase extraction (SPE) protocol for the selective isolation and concentration of erythromycin from complex biological matrices. The use of a stable isotope-labeled internal standard, Erythromycin-¹³C,d₃, ensures high accuracy and precision by compensating for matrix effects and variability during sample processing and analysis, particularly with sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol is optimized for use with Oasis HLB (Hydrophilic-Lipophilic Balanced) SPE cartridges, which offer excellent recovery and cleanup for a broad range of compounds, including macrolide antibiotics.
Quantitative Data Summary
The following table summarizes typical performance metrics for the solid-phase extraction of erythromycin from various biological matrices. These values are compiled from multiple studies and represent expected performance.
| Parameter | Matrix | Recovery Rate (%) | RSD (%) | Linearity (r²) |
| Erythromycin | Human Plasma | 85 - 105% | < 15% | > 0.995 |
| Chicken Tissue & Eggs | 87.78 – 104.22%[1] | < 7.10%[1] | > 0.99 | |
| Distillers Grains | 80 - 120%[1] | ≤ 20%[1] | > 0.99 | |
| Milk | 97.42 ± 4.77%[2] | < 10% | > 0.998 |
Note: Recovery rates and precision can vary depending on the specific matrix, concentration levels, and laboratory conditions.
Experimental Protocol: Solid-Phase Extraction of Erythromycin
This protocol is designed for the extraction of erythromycin from a biological matrix (e.g., plasma) using Oasis HLB SPE cartridges.
1. Materials and Reagents:
-
SPE Cartridge: Oasis HLB (60 mg, 3 mL) or similar polymeric reversed-phase sorbent.
-
Erythromycin Analytical Standard: Purity > 98%.
-
Erythromycin-¹³C,d₃ Internal Standard (IS): Isotopic purity > 99%.
-
Solvents:
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (B52724) (ACN, HPLC grade)
-
Ultrapure Water
-
Formic Acid (HCOOH)
-
-
Biological Matrix: e.g., Human Plasma (EDTA).
-
Equipment:
-
SPE Vacuum Manifold
-
Centrifuge
-
Vortex Mixer
-
Nitrogen Evaporation System
-
Analytical Balance
-
Volumetric flasks, pipettes, and autosampler vials.
-
2. Preparation of Solutions:
-
Erythromycin Stock Solution (1 mg/mL): Accurately weigh 10 mg of erythromycin standard and dissolve it in 10 mL of methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of Erythromycin-¹³C,d₃ and dissolve it in 1 mL of methanol.
-
Working Standard Solutions: Prepare serial dilutions of the erythromycin stock solution in a 50:50 mixture of acetonitrile and water to create calibration standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with acetonitrile. This solution will be used for sample spiking.
3. Sample Preparation:
-
Thaw biological samples (e.g., plasma) and standards to room temperature.
-
For each sample, aliquot 500 µL of the matrix into a microcentrifuge tube.
-
Spike each sample (except for the blank) with 50 µL of the Internal Standard Working Solution (100 ng/mL).
-
Add 500 µL of 4% phosphoric acid to the sample, vortex for 30 seconds. This step helps in protein precipitation and pH adjustment.
-
Centrifuge the samples at 10,000 x g for 5 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube for loading onto the SPE cartridge.
4. Solid-Phase Extraction Procedure:
The following steps are to be performed using an SPE vacuum manifold.
-
Conditioning: Condition the Oasis HLB cartridge by passing 2 mL of methanol through the sorbent.
-
Equilibration: Equilibrate the cartridge by passing 2 mL of ultrapure water. Do not allow the sorbent to dry.
-
Loading: Load the prepared sample supernatant (from step 3.6) onto the conditioned and equilibrated SPE cartridge at a low flow rate (approximately 1-2 mL/min).
-
Washing:
-
Wash the cartridge with 2 mL of ultrapure water to remove polar interferences.
-
Follow with a wash of 2 mL of 20% methanol in water to remove less polar interferences.
-
-
Elution: Elute the erythromycin and the internal standard from the cartridge with 2 mL of methanol into a clean collection tube. Some protocols may suggest using acetonitrile or a methanol mixture with a small percentage of ammonium hydroxide (e.g., 2%) to improve the recovery of basic compounds like erythromycin.
-
Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen gas at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Vortex for 30 seconds to ensure complete dissolution.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for analysis by LC-MS/MS.
Visualizations
Experimental Workflow Diagram:
Caption: Workflow for SPE of Erythromycin.
References
Designing Pharmacokinetic Studies with Erythromycin-13C,d3: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erythromycin (B1671065) is a widely used macrolide antibiotic that functions by inhibiting bacterial protein synthesis.[1] To optimize dosing regimens and ensure therapeutic efficacy, a thorough understanding of its pharmacokinetic profile is crucial.[2] The use of stable isotope-labeled compounds, such as Erythromycin-¹³C,d₃, has become the gold standard in pharmacokinetic (PK) and drug metabolism (DMPK) studies.[1][] This stable isotope-labeled version of erythromycin, where some carbon and hydrogen atoms have been replaced with their heavier, non-radioactive isotopes, serves as an ideal internal standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][5] Its use allows for highly accurate and precise measurements of erythromycin concentrations in biological matrices by correcting for variability during sample preparation and analysis.[4][6]
This document provides detailed application notes and protocols for designing and conducting pharmacokinetic studies using Erythromycin-¹³C,d₃. It is intended for researchers, scientists, and drug development professionals involved in the preclinical and clinical development of pharmaceuticals.
Data Presentation: Quantitative Data Summary
The following tables summarize key quantitative data relevant to the use of Erythromycin-¹³C,d₃ in pharmacokinetic studies.
Table 1: Physicochemical Properties of Erythromycin and its Labeled Analog
| Property | Erythromycin | Erythromycin-¹³C,d₃ | Reference(s) |
| Molecular Formula | C₃₇H₆₇NO₁₃ | C₃₆¹³CH₆₄D₃NO₁₃ | [7] |
| Molecular Weight | 733.93 g/mol | 737.94 g/mol | [7] |
| Isotopic Purity | N/A | ¹³C: 99%, D: 98% | [7] |
Table 2: Typical Pharmacokinetic Parameters of Erythromycin
| Parameter | Value | Species | Route of Administration | Reference(s) |
| Elimination Half-life (t½) | 1.5 - 2.0 hours | Human | Oral | [8] |
| 0.75 ± 0.09 hours | Cat | Intravenous | [9] | |
| Time to Peak Plasma Concentration (Tmax) | 4 hours (with food) | Human | Oral | [10][11] |
| 1.22 ± 0.67 hours | Cat | Intramuscular | [9] | |
| Apparent Volume of Distribution (Vz) | 2.34 ± 1.76 L/kg | Cat | Intravenous | [9] |
| Total Body Clearance (Clt) | 2.10 ± 1.37 L/h·kg | Cat | Intravenous | [9] |
Table 3: Typical Validation Parameters for LC-MS/MS Method for Erythromycin in Human Plasma using Erythromycin-¹³C,d₃ as an Internal Standard
| Parameter | Typical Value | Reference(s) |
| Linearity Range | 0.5 - 500 ng/mL | [12] |
| Limit of Detection (LOD) | 0.024 µg/mL | [9] |
| Limit of Quantification (LOQ) | 0.048 µg/mL | [9] |
| Inter-assay Coefficient of Variation | 6.68% | [9] |
| Intra-assay Coefficient of Variation | 5.75% | [9] |
Experimental Protocols
Protocol 1: Pharmacokinetic Study of Erythromycin in Healthy Volunteers
This protocol outlines a single-dose, open-label pharmacokinetic study in healthy adult volunteers to characterize the plasma concentration-time profile of erythromycin.[2]
1. Study Population:
-
Healthy adult male and female volunteers, aged 18-45 years.
-
Subjects should have no history of clinically significant medical conditions and should provide informed consent.
2. Dosage and Administration:
-
Subjects should fast for at least 10 hours overnight prior to dosing.[2]
-
Administer a single oral dose of Erythromycin (e.g., 400 mg) with 240 mL of water.[2] For studies investigating absolute bioavailability, a co-administration of a micro-dose of Erythromycin-¹³C,d₃ can be employed.[]
3. Sample Collection:
-
Collect venous blood samples (approximately 5 mL) into K₂EDTA tubes at pre-dose (0 hour) and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose.[2]
-
Centrifuge the blood samples at 1500 x g for 10 minutes at 4°C to separate the plasma.[2]
-
Transfer the plasma into labeled cryovials and store immediately at -80°C until analysis.[2]
4. Sample Preparation (Liquid-Liquid Extraction):
-
Thaw plasma samples, calibration standards, and quality controls (QCs) on ice.[2]
-
To 100 µL of plasma, add 25 µL of the Erythromycin-¹³C,d₃ internal standard working solution (e.g., 100 ng/mL).[4]
-
Vortex briefly to mix.[4]
-
Add 500 µL of methyl tert-butyl ether (MTBE) as the extraction solvent.[4]
-
Vortex for 2 minutes to ensure thorough mixing.[4]
-
Centrifuge at 10,000 x g for 5 minutes to separate the organic and aqueous layers.[4]
-
Carefully transfer the upper organic layer to a clean tube.[4]
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.[4]
-
Reconstitute the dried residue in 200 µL of the mobile phase.[4]
5. LC-MS/MS Analysis:
-
LC Column: C18 reverse-phase column (e.g., Acquity UPLC BEH C18, 50 mm × 2.1 mm, 1.7 µm).[6]
-
Mobile Phase: A gradient of methanol (B129727) and an aqueous buffer (e.g., 5.0 mM ammonium (B1175870) formate, pH 3.0).[6][12]
-
Flow Rate: Appropriate for the column dimensions (e.g., 0.4 mL/min).[12]
-
Column Temperature: 40°C.[12]
-
Ionization Mode: Electrospray ionization (ESI) in the positive ion mode.[6]
-
MS/MS Transitions:
6. Data Analysis:
-
Quantify erythromycin concentrations using the peak area ratio of the analyte to the internal standard against a calibration curve.[12]
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and t½ using appropriate software.
Protocol 2: In Vitro CYP3A4 Inhibition Assay
This protocol describes a method to assess the potential of a test compound to inhibit cytochrome P450 3A4 (CYP3A4) activity using erythromycin as a probe substrate.[12] Erythromycin is a known inhibitor of CYP3A4.[10][13]
1. Materials and Reagents:
-
Human liver microsomes (HLM).[12]
-
Erythromycin (substrate).[12]
-
Test compound (potential inhibitor).
-
NADPH regenerating system.[12]
-
Potassium phosphate (B84403) buffer (0.1 M, pH 7.4).[12]
-
Acetonitrile.[12]
-
Erythromycin-¹³C,d₃ (for use as an internal standard in the analytical method for the metabolite).
2. Incubation:
-
Pre-incubate HLM, erythromycin, and the test compound (at various concentrations) in potassium phosphate buffer.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a specified time.
-
Terminate the reaction by adding a stopping solution (e.g., cold acetonitrile).
3. Sample Analysis:
-
Analyze the formation of the major metabolite of erythromycin, N-demethylerythromycin, using a validated LC-MS/MS method.[14]
-
Use Erythromycin-¹³C,d₃ as the internal standard for the quantification of erythromycin and its metabolite.
4. Data Analysis:
-
Calculate the percent inhibition of erythromycin N-demethylation at each concentration of the test compound relative to a vehicle control.[12]
-
Determine the IC₅₀ value by fitting the data to a suitable model.[12]
Mandatory Visualizations
Caption: Experimental workflow for a pharmacokinetic study of Erythromycin.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Erythromycin (ð-methyl-¹³C, 99%; Dâ, 98%) CP 97% - Cambridge Isotope Laboratories,CDLM-10030-MT-1.2 [isotope.com]
- 8. Erythromycin - Wikipedia [en.wikipedia.org]
- 9. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 10. Erythromycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. longdom.org [longdom.org]
- 12. benchchem.com [benchchem.com]
- 13. hilarispublisher.com [hilarispublisher.com]
- 14. ClinPGx [clinpgx.org]
Application Notes and Protocols: Erythromycin-13C,d3 for Metabolic Flux Analysis in Microorganisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic Flux Analysis (MFA) is a powerful technique used to elucidate the rates of metabolic reactions within a biological system. The use of stable isotope-labeled substrates, such as ¹³C-labeled compounds, allows for the precise tracking of atoms through metabolic pathways.[1][2] This document provides detailed application notes and protocols for the conceptual use of Erythromycin-¹³C,d₃ in metabolic flux analysis, particularly focusing on microorganisms that produce this antibiotic, such as Saccharopolyspora erythraea.
While ¹³C-MFA typically employs labeled precursors (e.g., glucose, amino acids) to map the biosynthesis of a target molecule, the use of a labeled final product like Erythromycin-¹³C,d₃ presents a unique application.[3] It can be utilized in studies to investigate:
-
Erythromycin (B1671065) degradation and modification pathways: Tracking the catabolism or biotransformation of erythromycin by the producing organism or other microbes.
-
Isotopic dilution studies: Quantifying the de novo biosynthesis of erythromycin in the presence of an external, labeled standard.
-
Drug transport and efflux mechanisms: Monitoring the movement of erythromycin across cellular membranes.
These notes provide a framework for designing and executing such experiments.
Data Presentation
The following tables summarize representative quantitative data from metabolic flux analysis studies on erythromycin-producing microorganisms. While these studies did not specifically use Erythromycin-¹³C,d₃ as a tracer, they provide context for the expected metabolic flux distributions.
Table 1: Metabolic Fluxes in Wild-Type vs. Engineered Saccharopolyspora erythraea
| Metabolic Pathway | Wild-Type Strain (Relative Flux) | Engineered Strain (Relative Flux) | Reference |
| Pentose Phosphate Pathway | 100 | 200 | |
| Glycolysis | 100 | 110 | [4] |
| TCA Cycle | 100 | 80 | |
| Propionyl-CoA to Methylmalonyl-CoA | 100 | 150 | [5] |
| Erythromycin Production | 100 | 145 | [6] |
Table 2: Specific Production Rates and Titers with Varied Nutrient Feeding
| Condition | Erythromycin Titer (mg/L) | Specific Production Rate (mmol/gDCW/h) | Reference |
| Standard Feed | 786.61 | 0.0057 | [7] |
| Optimized Propanol (B110389) Feed | 1311.1 | 0.008 | [7] |
| Ammonium Sulfate Supplementation | 1125.66 | Not Reported | [7] |
Mandatory Visualization
Erythromycin Biosynthesis Pathway
The following diagram illustrates the key steps in the biosynthesis of erythromycin A, the target pathway for metabolic flux analysis.
Caption: Biosynthesis pathway of Erythromycin A.
Experimental Workflow for ¹³C-MFA
This diagram outlines a general workflow for conducting a ¹³C-metabolic flux analysis experiment.
Caption: General workflow for ¹³C-Metabolic Flux Analysis.
Experimental Protocols
Culture Preparation and Isotope Labeling
This protocol describes the cultivation of an erythromycin-producing microorganism and the introduction of the stable isotope tracer.
Materials:
-
Erythromycin-producing microbial strain (e.g., Saccharopolyspora erythraea)
-
Defined fermentation medium
-
Erythromycin-¹³C,d₃ (or other ¹³C-labeled precursor like [1-¹³C]glucose)
-
Shake flasks or bioreactor
-
Incubator shaker or bioreactor controller
Procedure:
-
Prepare a seed culture of the microorganism in a suitable growth medium.
-
Inoculate the main culture in a defined fermentation medium. For precursor labeling, the primary carbon source should be the ¹³C-labeled substrate (e.g., 80% [1-¹³C]glucose and 20% [U-¹³C]glucose).[3]
-
For studies involving Erythromycin-¹³C,d₃, add the labeled compound to the culture at a known concentration during the desired growth phase (e.g., mid-exponential or stationary phase).
-
Maintain the culture under controlled conditions (temperature, pH, aeration) to achieve a metabolic steady state.[1]
-
Monitor cell growth (e.g., by measuring optical density) and substrate consumption/product formation (e.g., by HPLC).
Metabolite Quenching and Extraction
This protocol details the rapid quenching of metabolic activity and extraction of intracellular metabolites.
Materials:
-
Cold quenching solution (e.g., 60% methanol (B129727) at -40°C)
-
Extraction solvent (e.g., acetonitrile (B52724):methanol:water, 40:40:20, at -20°C)
-
Centrifuge capable of low-temperature operation
-
Lyophilizer or vacuum concentrator
Procedure:
-
Rapidly withdraw a known volume of cell culture and immediately quench it in a cold quenching solution to halt metabolic activity.
-
Centrifuge the quenched cell suspension at low temperature (e.g., -9°C, 5000 x g, 5 min) to pellet the cells.
-
Discard the supernatant and resuspend the cell pellet in the cold extraction solvent.
-
Lyse the cells (e.g., by bead beating or sonication) to release intracellular metabolites.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g, 10 min, 4°C) to remove cell debris.[8]
-
Transfer the supernatant containing the metabolites to a new tube.
-
Evaporate the solvent to dryness using a lyophilizer or vacuum concentrator.
-
Store the dried metabolite extract at -80°C until analysis.
LC-MS/MS Analysis for Mass Isotopomer Distribution
This protocol outlines the analysis of the isotopic labeling patterns of metabolites using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Materials:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap)
-
Appropriate LC column (e.g., C18 reversed-phase)
-
Mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid)
-
Reconstitution solvent (e.g., 50:50 acetonitrile:water)
Procedure:
-
Reconstitute the dried metabolite extract in a small volume of reconstitution solvent.
-
Inject the sample into the LC-MS/MS system.
-
Separate the metabolites using a suitable chromatographic gradient.
-
Detect the metabolites using the mass spectrometer in either full scan mode or by selected reaction monitoring (SRM) to quantify the mass isotopomer distributions of key metabolites.
-
For Erythromycin-¹³C,d₃ and its potential downstream products, develop specific SRM transitions.
-
Analyze the raw data to determine the relative abundance of each mass isotopomer for the metabolites of interest. This data is crucial for flux calculations.[3]
Computational Flux Analysis
The final step involves using the experimental data to calculate intracellular fluxes using specialized software.
Procedure:
-
Construct a stoichiometric model of the relevant metabolic pathways of the microorganism.[9]
-
Input the measured extracellular rates (substrate uptake, product secretion) and the mass isotopomer distribution data into a flux analysis software package (e.g., INCA, Metran, 13CFLUX2).[10][11]
-
The software will then estimate the intracellular metabolic fluxes by minimizing the difference between the experimentally measured and the model-simulated labeling patterns.[9]
-
Perform a statistical analysis to evaluate the goodness-of-fit of the flux map and to determine the confidence intervals of the estimated fluxes.[10]
References
- 1. researchgate.net [researchgate.net]
- 2. Metabolic Flux Analysis with 13C-Labeling Experiments | www.13cflux.net [13cflux.net]
- 3. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Controlling the feed rate of glucose and propanol for the enhancement of erythromycin production and exploration of propanol metabolism fate by quantitative metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reconstruction of the Genome-Scale Metabolic Model of Saccharopolyspora erythraea and Its Application in the Overproduction of Erythromycin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Publishing 13C metabolic flux analysis studies: A review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High-resolution 13C metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Note: Quantification of Erythromycin in Distillers Grains Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Introduction
Distillers grains, a co-product of ethanol (B145695) production, are widely used as a protein-rich feed supplement for livestock.[1] During the fermentation process, antibiotics like erythromycin (B1671065) may be used to control bacterial growth, leading to potential residues in the final distillers grains product.[1][2] Monitoring the levels of these antibiotic residues is crucial for ensuring food safety, preventing the development of antimicrobial resistance, and meeting regulatory requirements.[3][4] This application note provides a detailed protocol for the quantification of erythromycin in complex matrices such as distillers grains using a robust and sensitive method based on liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][5][6]
The complexity of the distillers grains matrix necessitates an efficient sample preparation procedure to remove interfering substances and enrich the analyte of interest.[7][8][9] This protocol employs a solid-phase extraction (SPE) cleanup step following an initial solvent extraction, a widely accepted and effective approach for such matrices.[2][3][4][5] The use of an isotopically labeled internal standard is also incorporated to enhance the accuracy and precision of quantification by correcting for matrix effects.[5][10]
Experimental Protocols
This section details the methodologies for sample preparation, standard solution preparation, and instrumental analysis for the quantification of erythromycin in distillers grains.
1. Materials and Reagents
-
Erythromycin analytical standard
-
Erythromycin-(N-methyl-13C, d3) internal standard (IS)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Methanol (B129727) (MeOH), HPLC grade
-
Water, deionized
-
Formic acid, 99%
-
Ammonium formate
-
Oasis HLB SPE cartridges
-
Distillers grains (blank and samples)
2. Preparation of Standard Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of erythromycin analytical standard in 10 mL of methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Erythromycin-(N-methyl-13C, d3) in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with a mixture of water and acetonitrile to achieve a concentration range suitable for the calibration curve (e.g., 1, 5, 10, 25, 50, 100 ng/mL).
-
Internal Standard Spiking Solution (1 µg/mL): Dilute the internal standard stock solution with methanol to a concentration of 1 µg/mL.
3. Sample Preparation
-
Homogenization: Homogenize the distillers grains sample to ensure uniformity.
-
Weighing: Accurately weigh 5 g of the homogenized sample into a 50 mL polypropylene (B1209903) centrifuge tube.
-
Spiking with Internal Standard: Add a known amount (e.g., 50 µL) of the 1 µg/mL internal standard spiking solution to the sample.
-
Extraction:
-
Add 20 mL of acetonitrile to the centrifuge tube.
-
Vortex vigorously for 1 minute.
-
Shake on a mechanical shaker for 30 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Carefully collect the supernatant.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Condition an Oasis HLB SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Load the supernatant from the extraction step onto the SPE cartridge.
-
Wash the cartridge with 5 mL of water to remove polar interferences.
-
Dry the cartridge under a gentle stream of nitrogen for 10 minutes.
-
Elute the erythromycin and internal standard with 5 mL of methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase composition (e.g., 90:10 water:acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds to ensure complete dissolution.
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
-
4. LC-MS/MS Instrumental Analysis
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).[11]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient program to achieve good separation of erythromycin from matrix components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode (ESI+).
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for erythromycin and its internal standard. For erythromycin, a common transition is m/z 734.4 → 576.2.[6][12][13]
Data Presentation
The quantitative performance of the method should be thoroughly validated.[14][15] Key validation parameters are summarized in the table below.
| Parameter | Result |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 1.0 µg/kg |
| Limit of Quantification (LOQ) | 3.0 µg/kg |
| Recovery (%) | 92 - 105% |
| Precision (RSD%) | < 10% |
| Matrix Effect (%) | 85 - 110% |
Mandatory Visualization
Caption: Workflow for the quantification of erythromycin in distillers grains.
The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of erythromycin in the complex matrix of distillers grains. The detailed sample preparation protocol, including solid-phase extraction, is effective in minimizing matrix interference, thereby ensuring accurate and precise results. The validation of this method demonstrates its suitability for routine monitoring of erythromycin residues in animal feed, contributing to overall food safety and regulatory compliance.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. Multi‐Laboratory Collaborative Validation: An LC‐MS/MS Method for Antibiotics in Distillers Grains | FDA [fda.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. LC-MS/MS Determination of Antibiotic Residues in Distillers Grains: Method Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Determination of Erythromycin, Spiramycin, Tilmicosin and Tylosin in Animal Feedingstuffs by Liquid Chromatography-Tandem Mass Spectrometry | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Determination of Six Macrolide Antibiotics in Chicken Sample by Liquid Chromatography-Tandem Mass Spectrometry Based on Solid Phase Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. Identification of Erythromycin and Clarithromycin Metabolites Formed in Chicken Liver Microsomes Using Liquid Chromatography–High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of Erythromycin, Spiramycin, Tilmicosin and Tylosin in Animal Feedingstuffs by Liquid Chromatography-Tandem Mass Spectrometry | AVESİS [avesis.uludag.edu.tr]
- 13. vetdergikafkas.org [vetdergikafkas.org]
- 14. CVM GFI #135 Validation of Analytical Procedures for Type C Medicated Feeds | FDA [fda.gov]
- 15. downloads.regulations.gov [downloads.regulations.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Poor Signal Intensity with Erythromycin-13C,d3
Welcome to the technical support center for Erythromycin-13C,d3. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to poor signal intensity during LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: I am observing a very weak or no signal for my this compound internal standard. What are the most common causes?
A weak or absent signal for this compound can stem from several factors, ranging from sample preparation to instrument settings. The most common culprits include suboptimal mass spectrometer settings, degradation of the internal standard, inefficient sample extraction, and ion suppression due to matrix effects. A systematic approach to troubleshooting is crucial for identifying the root cause.
Q2: How critical is the ionization mode for this compound analysis?
The ionization mode is critical for achieving a strong signal. Erythromycin and its isotopologues ionize most efficiently in positive ion mode using electrospray ionization (ESI).[1][2] The protonated molecule, [M+H]+, is the species typically monitored.[1][3]
Actionable Step: Ensure your mass spectrometer is operating in positive ESI mode.[1]
Q3: Could the mobile phase composition be affecting my signal intensity?
Absolutely. The mobile phase composition, particularly the additives and pH, plays a significant role in the ionization efficiency of erythromycin.[4][5]
-
pH: As a basic compound, erythromycin's charge state is pH-dependent. An acidic mobile phase (e.g., containing 0.1% formic acid) promotes the formation of the desired [M+H]⁺ ion and can improve peak shape by minimizing interactions with the stationary phase.[5]
-
Additives: Volatile buffers like ammonium (B1175870) acetate (B1210297) or ammonium formate (B1220265) are essential for LC-MS compatibility and can aid in ionization.[1][5] The choice between these can influence adduct formation and overall signal response.[5]
Actionable Step: Utilize a mobile phase containing a volatile additive such as 0.1% formic acid or 5-10 mM ammonium acetate to enhance protonation and signal intensity.[1][5]
Q4: My signal is inconsistent across injections. What could be the cause?
Inconsistent signal intensity can be attributed to several factors, including:
-
Autosampler Issues: Variability in injection volume can lead to fluctuating signal strength. Check the autosampler for air bubbles and ensure proper function.[3]
-
Inconsistent Sample Preparation: Ensure precise and consistent pipetting and extraction steps across all samples.[3][6]
-
Internal Standard Instability: this compound may be unstable under certain sample storage and processing conditions.[6]
Q5: Is this compound stable? How should I handle and store it?
Erythromycin and its derivatives are known to be unstable in acidic conditions and are also thermally labile.[3][7][8]
-
pH Stability: Exposure to a low pH environment can cause degradation, leading to a poor or no signal.[3][7]
-
Thermal Stability: High temperatures in the mass spectrometer's ion source can lead to in-source fragmentation.[8]
-
Storage: The solid compound should be stored at -20°C, protected from light and moisture.[7][9][10][11][12] Stock solutions are typically prepared in organic solvents like methanol (B129727) or acetonitrile (B52724) and should also be stored at low temperatures.[3][7] Aqueous solutions are not recommended for long-term storage due to hydrolysis.[7]
Actionable Step: Maintain a controlled pH environment for your samples and mobile phase, and optimize the ion source temperature to prevent thermal degradation.[3][8]
Troubleshooting Guides
Guide 1: Optimizing Mass Spectrometer Parameters
Fine-tuning the mass spectrometer's source and analyzer parameters can significantly improve sensitivity.[1]
Key Parameters to Optimize:
| Parameter | Recommended Action | Rationale |
| Ionization Mode | Operate in positive electrospray ionization (ESI) mode.[1] | Erythromycin ionizes most efficiently in this mode to form [M+H]⁺.[1][3] |
| Capillary/Spray Voltage | Optimize for maximum signal intensity of the [M+H]⁺ ion. | Ensures efficient droplet charging and ion formation. |
| Source/Ion Transfer Temperature | Start with a lower temperature (e.g., 100°C) and gradually increase, monitoring for in-source fragmentation.[8] | Erythromycin is thermally labile; high temperatures can cause degradation and signal loss of the parent ion.[8] |
| Gas Flows (Nebulizer, Heater, Curtain) | Optimize to ensure efficient desolvation without causing excessive fragmentation.[4] | Proper desolvation is crucial for transferring ions from the liquid to the gas phase. |
| Collision Energy | Optimize to maximize the signal for the specific product ions being monitored.[1] | Ensures efficient fragmentation of the precursor ion for MRM transitions. |
Guide 2: Addressing Matrix Effects
Matrix effects, such as ion suppression, are a common cause of poor signal intensity, especially in complex biological samples.[3][6][13]
Strategies to Minimize Matrix Effects:
| Strategy | Description | Advantage |
| Effective Sample Preparation | Employ a robust sample cleanup method to remove interfering matrix components.[1][3] | Reduces ion suppression and improves signal-to-noise.[13] |
| Chromatographic Separation | Optimize the LC method to separate this compound from co-eluting matrix components. | Minimizes competition for ionization in the ESI source. |
| Sample Dilution | Dilute the sample extract to reduce the concentration of interfering matrix components.[3] | A simple and quick method to mitigate ion suppression. |
| Stable Isotope-Labeled Internal Standard | The use of this compound is itself a strategy to compensate for matrix effects as it co-elutes and experiences similar suppression as the analyte.[6][13] | Provides the most accurate correction for matrix effects.[13] |
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation (PPT)
This is a simple and fast method for sample cleanup.
-
Sample Aliquoting: Pipette 100 µL of the sample (e.g., plasma) into a clean microcentrifuge tube.[3]
-
Internal Standard Spiking: Add a precise volume of the this compound working solution.[3]
-
Protein Precipitation: Add 3 volumes (300 µL) of cold acetonitrile.[3]
-
Vortexing: Vortex the tube vigorously for 1 minute to precipitate proteins.[3]
-
Centrifugation: Centrifuge at >10,000 x g for 10 minutes at 4°C.[3]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube for analysis.
Protocol 2: Stock Solution Preparation
-
Weighing: Accurately weigh 1 mg of this compound.[3]
-
Dissolving: Dissolve the solid in 1 mL of methanol or acetonitrile to achieve a 1 mg/mL stock solution.[3]
-
Storage: Store the stock solution at -20°C or lower in a tightly sealed container.[7][11]
Visualizations
Caption: A logical workflow for troubleshooting poor signal intensity of this compound.
Caption: Strategies for mitigating matrix effects in this compound analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. caymanchem.com [caymanchem.com]
- 10. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 11. Erythromycin-13C-d3 | Deuterated compounds | TargetMol [targetmol.com]
- 12. Erythromycin-d3 | CAS | LGC Standards [lgcstandards.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Erythromycin-13C,d3 for LC-MS Analysis
Welcome to the technical support center for the optimization of Erythromycin-13C,d3 concentration in Liquid Chromatography-Mass Spectrometry (LC-MS) analysis. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in LC-MS analysis?
A1: this compound is a stable isotope-labeled internal standard (SIL-IS). In LC-MS analysis, it is added in a known, fixed concentration to all samples, including calibrators and quality controls.[1] Its primary role is to compensate for variability during the analytical process, such as sample preparation, injection volume inconsistencies, and matrix effects, thereby improving the accuracy and precision of the quantification of erythromycin (B1671065).[1][2] Because it is structurally almost identical to erythromycin, it co-elutes and experiences similar ionization suppression or enhancement in the mass spectrometer's ion source, allowing for more reliable results.[3]
Q2: What are "matrix effects" and how does this compound help mitigate them?
A2: The "matrix" refers to all components in a sample other than the analyte of interest.[3] Matrix effects occur when these co-eluting components interfere with the ionization of the target analyte in the mass spectrometer, leading to either suppression or enhancement of its signal.[3][4] This can significantly compromise the accuracy and sensitivity of the analysis.[3] this compound, being a SIL-IS, has nearly identical physicochemical properties to erythromycin and therefore experiences the same matrix effects.[3] By using the ratio of the analyte signal to the internal standard signal for quantification, these effects are normalized, leading to a more accurate measurement.[1]
Q3: What are the recommended storage conditions for this compound stock solutions?
A3: To ensure stability and prevent degradation, this compound stock solutions should be stored at -20°C or lower, protected from light.[5][6] It is advisable to prepare smaller aliquots of working solutions to minimize freeze-thaw cycles.
Q4: Can I use a different internal standard for erythromycin analysis?
A4: While other internal standards, such as structural analogs, can be used, a stable isotope-labeled internal standard like this compound is considered the gold standard.[7] This is because its behavior during sample preparation, chromatography, and ionization most closely mimics that of the actual analyte, providing the most accurate correction for experimental variability.[7] The use of a non-ideal internal standard can lead to biased results.[1]
Troubleshooting Guides
This section provides solutions to common problems encountered during the LC-MS analysis of erythromycin using this compound.
Issue 1: Low or No Signal from this compound
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Improper Storage/Degradation | Verify the storage conditions of your stock and working solutions. Erythromycin and its analogs can be unstable under certain conditions, such as acidic pH.[5] Prepare fresh working solutions from a reliable stock. |
| Incorrect MS Parameters | Optimize mass spectrometer source parameters, including spray voltage, gas flows, and temperature, for this compound. Confirm the correct precursor and product ions are being monitored. |
| Inefficient Sample Extraction | Review your sample preparation protocol. Ensure the chosen extraction method (e.g., protein precipitation, solid-phase extraction) is providing adequate recovery. Optimize parameters such as solvent choice and pH.[8] |
| Ion Suppression | Significant ion suppression from the sample matrix can quench the internal standard signal. Improve sample cleanup, dilute the sample, or adjust chromatographic conditions to separate the internal standard from interfering matrix components.[5][8] |
Issue 2: High Variability in this compound Signal Across Samples
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Inconsistent Pipetting | Ensure accurate and consistent addition of the internal standard to every sample, calibrator, and quality control. Use calibrated pipettes and consider using an automated liquid handler for high-throughput analysis. |
| Variable Matrix Effects | If matrix effects differ significantly between samples, the internal standard may not be able to fully compensate. Enhance the sample cleanup procedure to remove more interfering components. Solid-phase extraction (SPE) is generally more effective than protein precipitation for cleaner extracts.[8] |
| Internal Standard Instability | Assess the stability of this compound in the sample matrix under the conditions of your sample preparation workflow. |
| Autosampler Issues | Check the autosampler for air bubbles in the syringe or sample loop and ensure proper injection volumes. |
Issue 3: Poor Peak Shape for Erythromycin and/or this compound
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Inappropriate Mobile Phase pH | Erythromycin is a basic compound and can exhibit poor peak shape due to interactions with the stationary phase. Adjust the mobile phase pH to be slightly basic or neutral to improve peak symmetry.[8] |
| Column Choice | Standard silica-based C18 columns may not be ideal. Consider using a column with polar end-capping to reduce secondary interactions with basic compounds.[8] |
| Column Contamination | Implement a column wash step between runs and use a guard column to protect the analytical column. If the problem persists, the column may need to be replaced. |
| Reconstitution Solvent | Ensure the reconstitution solvent after evaporation is compatible with the initial mobile phase to prevent peak distortion. |
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
-
Stock Solution (1 mg/mL):
-
Accurately weigh 1 mg of this compound.[5]
-
Dissolve in 1 mL of methanol (B129727) or acetonitrile (B52724).[5][9]
-
Vortex thoroughly to ensure complete dissolution.[5]
-
Store at -20°C in an amber vial.[5]
-
-
Working Solution (e.g., 1 µg/mL or 100 ng/mL):
-
Perform serial dilutions of the stock solution with a solvent compatible with your initial mobile phase conditions (e.g., 50:50 acetonitrile:water).[9]
-
The optimal concentration of the working solution depends on the expected concentration range of the analyte in your samples and the sensitivity of your mass spectrometer. A common approach is to use a concentration that is in the mid-range of your calibration curve.
-
Store working solutions at 2-8°C and prepare fresh for each analytical batch.[5]
-
Protocol 2: Sample Preparation using Protein Precipitation (PPT)
This method is quick but may result in significant matrix effects.[8]
-
To 100 µL of plasma, add a specified volume of the this compound working solution.
-
Add 300 µL of cold acetonitrile (optionally containing 0.1% formic acid to enhance precipitation).[8]
-
Vortex the mixture vigorously for 1-2 minutes.[8]
-
Centrifuge at high speed (e.g., >10,000 x g) for 5 minutes to pellet the precipitated proteins.[5][9]
-
Transfer the clear supernatant to a new tube.
-
The supernatant can be directly injected or evaporated to dryness and reconstituted in the mobile phase.[5]
Protocol 3: Sample Preparation using Solid-Phase Extraction (SPE)
SPE provides cleaner extracts compared to PPT and is recommended for complex matrices.[8]
-
Condition an appropriate SPE cartridge (e.g., C18) according to the manufacturer's instructions.
-
To a 100 µL plasma sample, add the this compound working solution.
-
Load the sample onto the conditioned SPE cartridge.
-
Wash the cartridge with a weak solvent to remove interfering matrix components.
-
Elute the erythromycin and this compound from the cartridge with a strong organic solvent (e.g., methanol).[8]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.[8]
-
Reconstitute the residue in the mobile phase for LC-MS analysis.[8]
Quantitative Data Summary
The following tables provide starting points for method development. Parameters should be optimized for your specific instrumentation and application.
Table 1: Recommended Starting LC-MS/MS Parameters for this compound
| Parameter | Recommended Value |
| Precursor Ion (m/z) | 720.6[10] |
| Product Ion 1 (m/z) | 162.2[10] |
| Product Ion 2 (m/z) | 562.2[10] |
| Collision Energy (eV) | 20 - 30[5] |
| Cone Voltage (V) | 25 - 40[5] |
Note: These are typical values and require optimization for your specific mass spectrometer.
Table 2: Typical Working Solution Concentrations
| Application | Working Solution Concentration | Reference |
| Analysis in Distillers Grains | 1000 ng/mL | [6] |
| Analysis in Human Plasma | 100 ng/mL | [9] |
Visualizations
Caption: General workflow for LC-MS analysis using an internal standard.
Caption: Troubleshooting logic for common LC-MS issues.
References
- 1. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 2. nebiolab.com [nebiolab.com]
- 3. benchchem.com [benchchem.com]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. academic.oup.com [academic.oup.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. rsc.org [rsc.org]
How to minimize ion suppression with Erythromycin-13C,d3
Welcome to the technical support center for minimizing ion suppression in the analysis of Erythromycin using its stable isotope-labeled internal standard, Erythromycin-13C,d3. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you achieve accurate and reproducible results in your LC-MS/MS experiments.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern in LC-MS/MS analysis?
A1: Ion suppression is a type of matrix effect where the ionization efficiency of a target analyte, such as Erythromycin, is reduced by the presence of co-eluting components from the sample matrix.[1][2] This phenomenon occurs in the mass spectrometer's ion source when other molecules compete with the analyte for ionization, leading to a decreased signal intensity.[3][4] Ion suppression is a major concern because it can negatively impact the sensitivity, accuracy, and precision of quantitative analyses, potentially leading to unreliable results.[1][5]
Q2: How does using this compound as an internal standard help with ion suppression?
A2: this compound is a stable isotope-labeled internal standard (SIL-IS). Because it is structurally and chemically almost identical to Erythromycin, it co-elutes during chromatography and experiences the same degree of ion suppression in the MS source.[6][7] By adding a known amount of this compound to all samples and standards, quantification is based on the ratio of the analyte's signal to the internal standard's signal.[6] Since both are affected similarly by suppression, this ratio remains constant, effectively compensating for the signal loss and allowing for accurate and precise quantification.[7][8]
Q3: What are the most common sources of ion suppression when analyzing Erythromycin in biological samples?
A3: In biological matrices like plasma, serum, or tissue, the primary sources of ion suppression are endogenous components that are not fully removed during sample preparation.[9] Common culprits include:
-
Phospholipids (B1166683): These are abundant in cell membranes and are notorious for causing significant ion suppression in electrospray ionization (ESI).[6]
-
Salts and Buffers: High concentrations of non-volatile salts can interfere with the droplet formation and evaporation process in the ESI source.[9][10]
-
Proteins and Peptides: Residual proteins and peptides remaining after sample cleanup can co-elute with the analyte and suppress its signal.[9][11]
-
Co-administered Drugs: Other drugs or their metabolites present in the sample can also interfere with the ionization of Erythromycin.[6]
Q4: Why is a ¹³C-labeled internal standard like this compound often preferred over a deuterium (B1214612) (²H)-labeled one?
A4: While both are stable isotope-labeled standards, ¹³C-labeled standards are often preferred because they exhibit a near-identical chromatographic retention time to the unlabeled analyte.[7] Deuterium-labeled standards can sometimes elute slightly earlier than their non-deuterated counterparts, an effect that can be more pronounced in high-resolution UPLC systems.[7] If the analyte and the internal standard separate chromatographically, they may be affected differently by co-eluting matrix components, which undermines the standard's ability to compensate for ion suppression accurately.[7] this compound is designed to co-elute perfectly, ensuring it experiences the exact same matrix effects as the native Erythromycin.[8]
Troubleshooting Guide: Overcoming Ion Suppression
This section addresses common issues encountered during the analysis of Erythromycin and provides actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low signal intensity for Erythromycin and/or the internal standard. | Ion Suppression: Co-eluting matrix components (e.g., phospholipids, salts) are interfering with the ionization process.[6] | 1. Improve Sample Preparation: Implement a more rigorous cleanup method. Solid-Phase Extraction (SPE) is highly effective at removing phospholipids. Liquid-Liquid Extraction (LLE) is also a good option. Protein precipitation (PPT) is the least effective for removing matrix components.[12][13] 2. Optimize Chromatography: Modify the LC gradient to better separate Erythromycin from the regions where matrix effects are most prominent (typically the very beginning and end of the run).[5] 3. Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.[1][14] |
| Poor peak area reproducibility across different samples. | Variable Ion Suppression: The composition of the matrix varies from sample to sample, causing inconsistent levels of ion suppression.[1] | 1. Standardize Sample Preparation: Ensure your sample cleanup protocol is consistent and robust to minimize variability.[6] 2. Utilize this compound: As the ideal SIL-IS, it will co-elute and experience the same sample-to-sample variability in suppression, allowing for accurate correction and reproducible results.[1][8] 3. Use Matrix-Matched Calibrators: Preparing calibration standards in the same biological matrix as the samples can help compensate for consistent matrix effects.[3] |
| Inaccurate quantification (high or low bias). | Non-linear Response: The calibration curve may become non-linear if ion suppression increases with higher concentrations of the analyte and matrix.[6] | 1. Assess Matrix Effects: Perform a post-column infusion experiment to identify regions of ion suppression in your chromatogram.[9][14] 2. Optimize Sample Cleanup: Focus on removing the specific interferences identified in the post-column infusion experiment. Mixed-mode SPE can be particularly effective.[9] 3. Check for IS Cross-Contamination: Ensure the internal standard is not contaminated with the unlabeled analyte and vice-versa. |
| Gradual decrease in signal over an analytical run. | Ion Source Contamination: Non-volatile matrix components, especially phospholipids, can build up in the mass spectrometer's ion source, leading to a decline in performance.[6] | 1. Implement a Diverter Valve: Program a diverter valve to send the highly contaminated portions of the eluent (e.g., the solvent front) to waste instead of the MS source. 2. Improve Sample Cleanup: Use more effective sample preparation techniques like SPE to reduce the amount of non-volatile material injected.[10] 3. Regular Source Cleaning: Implement a routine maintenance schedule for cleaning the ion source.[15] |
Visualizing the Troubleshooting Process
The following diagram outlines a logical workflow for diagnosing and resolving ion suppression issues.
Quantitative Data Summary
Effective sample preparation is the most critical step in minimizing ion suppression.[3] The choice of technique significantly impacts the cleanliness of the final extract and, consequently, the degree of matrix effects.
| Sample Preparation Method | Typical Matrix Effect (%)* | Analyte Recovery (%) | Key Advantage | Key Disadvantage |
| Protein Precipitation (PPT) | 50 - 80% | 85 - 100% | Fast and simple | Least effective at removing phospholipids and salts, leading to significant ion suppression.[13] |
| Liquid-Liquid Extraction (LLE) | 15 - 40% | 70 - 95% | Good removal of salts and many phospholipids.[12] | Analyte recovery can be lower, especially for more polar compounds; requires solvent handling.[13] |
| Solid-Phase Extraction (SPE) | < 15% | 80 - 100% | Highly selective, provides the cleanest extracts by effectively removing a wide range of interferences.[11][12] | More time-consuming and costly method development. |
*Matrix Effect (%) is calculated as (1 - [Peak Area in Matrix] / [Peak Area in Solvent]) x 100. Higher values indicate greater ion suppression.
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is a representative example for extracting Erythromycin from plasma.
-
Sample Aliquoting: Pipette 200 µL of plasma sample into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add 20 µL of the this compound internal standard working solution (e.g., at 1 µg/mL) to each sample, calibrator, and QC. Vortex briefly.
-
Alkalinization: Add 50 µL of a weak base (e.g., 0.1 M ammonium (B1175870) hydroxide) to ensure Erythromycin is in its neutral form for efficient extraction. Vortex.
-
Extraction: Add 1 mL of an appropriate organic solvent (e.g., methyl tert-butyl ether, MTBE).[16]
-
Mixing: Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.
-
Centrifugation: Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to separate the organic and aqueous layers.
-
Supernatant Transfer: Carefully transfer the upper organic layer to a new clean tube, avoiding the aqueous layer and any protein precipitate at the interface.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase (e.g., 80:20 Water:Acetonitrile with 0.1% formic acid).[16] Vortex to dissolve, then transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method Parameters
The following table provides typical starting parameters for the analysis of Erythromycin. These should be optimized for your specific instrumentation.
| Parameter | Typical Setting |
| LC System | UPLC or HPLC system |
| Column | C18 Reverse-Phase (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid or 5 mM Ammonium Acetate |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid |
| Gradient | Start at 10-20% B, ramp to 95% B, hold, then re-equilibrate |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40 - 50 °C |
| Injection Volume | 5 - 10 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Spray Voltage | +4000 to +5500 V[17] |
| Source Temperature | 350 - 500 °C |
| MRM Transition: Erythromycin | Q1: 734.5 m/z → Q3: 158.1 m/z (or 576.4 m/z) |
| MRM Transition: this compound | Q1: 738.6 m/z → Q3: 162.1 m/z[18] |
| Collision Energy (CE) | Optimize for each transition (typically 20-40 eV) |
Visualizing the Experimental Workflow
This diagram shows the complete analytical process from sample receipt to final data.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. longdom.org [longdom.org]
- 4. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. benchchem.com [benchchem.com]
- 7. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. researchgate.net [researchgate.net]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 16. benchchem.com [benchchem.com]
- 17. youtube.com [youtube.com]
- 18. fda.gov [fda.gov]
Improving peak shape and chromatography for erythromycin analysis
Welcome to our dedicated technical support center for the chromatographic analysis of erythromycin (B1671065). This resource is tailored for researchers, scientists, and drug development professionals, offering targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides direct answers and step-by-step guidance for specific issues you may encounter during the HPLC analysis of erythromycin.
Poor Peak Shape: Tailing and Fronting
Q1: Why am I observing peak tailing for my erythromycin peak?
A1: Peak tailing is a common issue in erythromycin analysis and is often caused by secondary interactions between the basic erythromycin molecule and acidic silanol (B1196071) groups on the surface of silica-based HPLC columns.[1][2][3][4][5] Other potential causes include column overload, inappropriate mobile phase pH, and column contamination.[1][6]
Troubleshooting Steps for Peak Tailing:
-
Adjust Mobile Phase pH: Erythromycin is a basic compound with a pKa of approximately 8.8.[6] Operating at a high pH (e.g., pH > 9.5) can neutralize the molecule, minimizing interactions with silanol groups.[6][7] Alternatively, a low pH (e.g., pH < 3) can protonate the silanols, reducing their interaction with the protonated erythromycin.[3][6] It is generally advised to work at a pH at least 1.5-2 units away from the analyte's pKa.[1]
-
Use an End-Capped Column: Employ a column where the stationary phase has been "end-capped" to block most of the residual silanol groups.[2] Base-deactivated columns are also a good option.[8]
-
Incorporate a Competing Base: Adding a small amount of a competing base, like triethylamine, to the mobile phase can help saturate the active silanol sites.[2]
-
Reduce Sample Concentration: Injecting a high concentration of the sample can lead to column overload and result in peak tailing.[1][6] Try diluting your sample and reinjecting.
-
Check for Column Contamination: A buildup of matrix components can degrade column performance. Flush the column with a strong solvent or consider replacing it if the problem persists.[1]
Q2: My erythromycin peak is exhibiting fronting. What are the likely causes?
A2: Peak fronting is less common than tailing but can be caused by several factors:
-
Column Overload: Injecting too much sample is a primary cause of peak fronting.[2][9]
-
Solution: Reduce the injection volume or the concentration of your sample.[9]
-
-
Inappropriate Injection Solvent: If the sample is dissolved in a solvent that is significantly stronger than the initial mobile phase, it can lead to peak distortion.[2]
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase.[2]
-
Peak Splitting
Q3: Why are all the peaks in my chromatogram splitting?
A3: If all peaks are splitting, it usually points to a physical issue within the HPLC system, most likely at the head of the column.[6] This could be a void in the packing material or a partially blocked inlet frit, causing the sample to be introduced unevenly.[6]
Q4: Only my erythromycin peak is splitting. What should I investigate?
A4: When only the analyte peak splits, the issue is likely related to the sample and its interaction with the mobile phase.[6]
-
Sample Solvent Mismatch: The primary suspect is the sample solvent. If your sample is dissolved in a solvent that is much stronger (i.e., has a higher organic content) than your mobile phase, it can cause the analyte to travel through the initial part of the column in a distorted band, resulting in a split peak.[6]
-
Co-eluting Impurity: It's also possible that the split peak is actually two closely eluting compounds, such as erythromycin and a related substance.[6]
Low Sensitivity & Other Issues
Q5: The sensitivity of my LC-MS analysis for erythromycin is low. How can I improve it?
A5: Low sensitivity in LC-MS can stem from various factors, from sample preparation to the mass spectrometer's source conditions.[2]
-
Mobile Phase Additives: The choice of mobile phase additive can significantly impact ionization efficiency. For mass spectrometry, volatile buffers like ammonium (B1175870) acetate (B1210297) or ammonium formate (B1220265) are essential.[1][9] Formic acid is also commonly used to provide protons and aid in positive ionization.[1]
-
Optimize MS Source Parameters: Fine-tuning ion source parameters is critical for achieving good sensitivity.[2]
-
Sample Preparation: A clean sample is crucial, as matrix components can cause ion suppression.[2] Consider using solid-phase extraction (SPE) for sample cleanup.[10]
-
Column Dimensions: The inner diameter (ID) of the column can affect sensitivity.[2]
Quantitative Data Summary
The following tables summarize typical HPLC and UPLC parameters used for erythromycin analysis, compiled from various studies.
Table 1: HPLC Method Parameters for Erythromycin Analysis
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Column | C18 Polymeric[7] | C8 or C18 silica-based[11] | Agilent Zorbax Extend-C18[12] | Waters XTerra™ C18[13] |
| Mobile Phase | 0.02 M K2HPO4 (pH 9):Acetonitrile (B52724) (60:40)[7] | Acetonitrile (25-40%), 5% 0.2 M ammonium phosphate (B84403) buffer (pH 6.5), 20% 0.2 M tetramethylammonium (B1211777) phosphate, and water[11] | Water:0.01 M Na2HPO4 buffer (pH 10.3):Acetonitrile (18:35:47)[12] | Acetonitrile:0.025 M Ammonium dihydrogen phosphate buffer (60:40), pH 7.0[13] |
| Flow Rate | 1 mL/min[7] | 1.5 mL/min[11] | 1.0 mL/min[12] | 1.0 mL/min[13] |
| Detection | UV at 205 nm[7] | UV at 215 nm[11] | UV at 210 nm[12] | UV at 205 nm[13] |
| Column Temp. | Not Specified | 35 °C[11] | 50 °C[12] | Not Specified |
Table 2: UPLC Method Parameters for Erythromycin Analysis
| Parameter | Method 1 |
| Column | Waters BEH C18 (50 mm x 2.1 mm, 1.7 µm)[14] |
| Mobile Phase A | 0.1 M Disodium hydrogen phosphate in water[14] |
| Mobile Phase B | Acetonitrile:Methanol (B129727) (50:50)[14] |
| Gradient | T0/100:00, T1.9/100:00, T2.2/50:50, T3.7/50:50, T4.0/100:00, T6.0/100:00[14] |
| Flow Rate | 0.5 mL/min[14] |
| Detection | PDA at 205 nm[14] |
| Column Temp. | 65 °C[14] |
| Injection Vol. | 2.0 µL[14] |
Experimental Protocols
Protocol 1: Sample Preparation for Erythromycin Tablets
This protocol describes a general procedure for preparing erythromycin tablet samples for HPLC analysis.
-
Accurately weigh a portion of the powdered tablets equivalent to a known amount of erythromycin.
-
Dissolve the sample in a suitable solvent, such as methanol or a mixture of acetonitrile and water.[10]
-
Vortex and sonicate the sample to ensure the complete dissolution of the analyte.[10]
-
For enteric-coated tablets, a filtration step using a molecular weight centrifuge filter can be employed to reduce interference from polymeric coating materials.[7]
-
Centrifuge the sample to pellet any insoluble excipients.[10]
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.[10]
Protocol 2: Solid-Phase Extraction (SPE) for Biological Samples
This protocol provides a general workflow for cleaning up biological samples containing erythromycin using SPE.
-
Condition an appropriate SPE cartridge (e.g., C18) with methanol followed by water.[10]
-
Load the pre-treated sample onto the conditioned cartridge.[10]
-
Wash the cartridge with a weak solvent to remove any interfering substances.[10]
-
Elute the erythromycin with a strong solvent like methanol or acetonitrile.[10]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.[10]
-
Reconstitute the residue in the mobile phase before injecting it into the HPLC system.[10]
Visualizations
Caption: A logical workflow for troubleshooting peak tailing in erythromycin analysis.
Caption: A general experimental workflow for the analysis of erythromycin.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 5. pharmagrowthhub.com [pharmagrowthhub.com]
- 6. benchchem.com [benchchem.com]
- 7. Determination of erythromycin and related substances in enteric-coated tablet formulations by reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Separation of erythromycin and related substances on base-deactivated reversed-phase silica gel columns: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Optimization of the separation of erythromycin and related substances by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determination of Erythromycin Thiocyanate and Its Related Substances by Reverse Phase-High Performance Liquid Chromatography [journal11.magtechjournal.com]
- 13. Development of a stability-indicating high performance liquid chromatography method for assay of erythromycin ethylsuccinate in powder for oral suspension dosage form - Arabian Journal of Chemistry [arabjchem.org]
- 14. thepharmajournal.com [thepharmajournal.com]
Stability issues and degradation of Erythromycin-13C,d3 internal standard
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering stability issues and degradation with the Erythromycin-13C,d3 internal standard during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of the this compound internal standard?
A1: The stability of this compound is primarily influenced by pH, temperature, and the composition of the sample matrix. Like its unlabeled counterpart, this compound is susceptible to degradation in acidic conditions.[1][2][3][4] It is also sensitive to elevated temperatures and the presence of water can facilitate hydrolysis.[3][5][6]
Q2: What are the main degradation products of this compound?
A2: Under acidic conditions, this compound undergoes intramolecular cyclization to form biologically inactive degradation products.[7] The principal degradation product is anhydrothis compound.[1][8] In weakly alkaline conditions, hydrolysis of the lactone ring can occur.[1]
Q3: What are the recommended storage conditions for this compound stock and working solutions?
A3: For long-term stability, solid this compound should be stored at -20°C, protected from light and moisture.[9][10][11][12] Stock solutions, typically prepared in methanol (B129727) or acetonitrile, should also be stored at -20°C in amber vials.[12] For working solutions, short-term storage at 2-8°C is often acceptable, but their stability should be verified.[13]
Q4: Can the isotopic labeling in this compound affect its stability compared to the unlabeled erythromycin (B1671065)?
A4: While stable isotope labeling with 13C and deuterium (B1214612) is not expected to significantly alter the chemical reactivity, there might be minor differences in the rate of degradation due to the kinetic isotope effect. However, the degradation pathways are expected to be identical to those of unlabeled erythromycin.[14] For practical purposes in bioanalysis, their stability profiles are considered comparable.
Troubleshooting Guide
Issue 1: High variability in the internal standard peak area across a sample batch.
-
Potential Cause: Inconsistent sample preparation.
-
Solution: Ensure precise and consistent execution of the sample preparation protocol for all samples, including standards and quality controls (QCs).[13] Automation of liquid handling steps can help minimize variability.
-
-
Potential Cause: Variable matrix effects.
-
Solution: The extent of ion suppression or enhancement can differ between sample lots.[13] Optimize the sample cleanup procedure to remove interfering matrix components. Techniques like solid-phase extraction (SPE) are generally more effective than protein precipitation (PPT) at reducing matrix effects.[13][15]
-
-
Potential Cause: Instability of the internal standard in the sample matrix.
-
Solution: Evaluate the stability of this compound under the specific storage and processing conditions of your samples.[16] This may involve conducting stability tests at different temperatures and time points in the relevant biological matrix.
-
Issue 2: Poor or inconsistent peak shape for this compound.
-
Potential Cause: Chromatographic issues.
-
Solution: Problems with the analytical column, such as degradation or contamination, can lead to poor peak shapes.[13] Using a guard column can help protect the analytical column. Ensure the mobile phase is correctly prepared, filtered, and at an appropriate pH.[15] Erythromycin is a basic compound and can exhibit poor peak shape on standard silica-based C18 columns due to interactions with residual silanols.[15] Consider using a polar-endcapped column or adjusting the mobile phase pH to suppress ionization.[15]
-
-
Potential Cause: Degradation of the internal standard.
-
Solution: If the internal standard degrades in the autosampler or during the analytical run, it can result in tailing peaks or the appearance of degradation product peaks. Ensure the autosampler is maintained at a cool temperature and minimize the time samples spend in the autosampler before injection.
-
Issue 3: No or very low signal for the this compound internal standard.
-
Potential Cause: Incorrect mass spectrometry settings.
-
Solution: Verify that the correct precursor and product ions for this compound are being monitored in your multiple reaction monitoring (MRM) method.[12]
-
-
Potential Cause: Severe ion suppression.
-
Potential Cause: Complete degradation of the internal standard.
-
Solution: If the samples were exposed to harsh acidic conditions or elevated temperatures for a prolonged period, the internal standard may have completely degraded.[2][4] Prepare fresh samples and ensure that the pH and temperature are controlled throughout the sample handling and analysis process.
-
Quantitative Data
The following tables summarize the stability of erythromycin under various conditions. This data is based on studies of the unlabeled compound and is expected to be representative for the 13C,d3-labeled analogue.
Table 1: Stability of Erythromycin A at Elevated Temperatures
| Storage Temperature | Storage Duration | Change in Erythromycin A Amount | Impurity B Increase | Impurity H Increase |
| -20°C | 6 months | Unchanged | 0.7% (baseline) | 0.2% (baseline) |
| 25°C | 6 months | Unchanged | - | - |
| 40°C | 3 and 6 months | Slight decrease | - | - |
| 50°C | 6 months | Slight decrease | to 1.3% | to 0.8% |
| Data adapted from an accelerated stability study on a proposed WHO International Standard for Erythromycin.[17] |
Table 2: Degradation of Erythromycin Under Forced Conditions
| Stress Condition | Result |
| Acidic (HCl) | Significant degradation |
| Basic (NaOH) | Significant degradation |
| Oxidative (H₂O₂) | Significant degradation |
| Thermal | Stable |
| Photolytic | Stable |
| Data from a stability-indicating HPLC method development study for erythromycin stearate (B1226849) tablets.[2][18] |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to assess the stability-indicating nature of an analytical method and to identify potential degradation products of this compound.
-
Acid Degradation:
-
Base Degradation:
-
Oxidative Degradation:
-
Treat the this compound solution with 3% H₂O₂ at room temperature for a specified period (e.g., 24 hours).[19]
-
-
Thermal Degradation:
-
Expose a solid sample of this compound to an elevated temperature (e.g., 60°C) for a specified period (e.g., 7 days).[19]
-
Dissolve the sample in a suitable solvent for analysis.
-
-
Photodegradation:
-
Expose a solution of this compound to UV light (e.g., 254 nm) for a specified period.[19]
-
-
Analysis:
-
Analyze the stressed samples, along with a control (unstressed) sample, using a validated chromatographic method (e.g., LC-MS/MS).
-
Compare the chromatograms to identify degradation products and assess the peak purity of the parent compound.
-
Protocol 2: Assessing Internal Standard Stability in Biological Matrix
This protocol helps determine the stability of this compound in a specific biological matrix under intended storage and handling conditions.
-
Sample Preparation:
-
Obtain a fresh pool of the biological matrix of interest (e.g., human plasma).
-
Spike the matrix with a known concentration of this compound.
-
Prepare multiple aliquots of the spiked matrix.
-
-
Stability Testing Conditions:
-
Freeze-Thaw Stability: Subject a set of aliquots to multiple freeze-thaw cycles (e.g., three cycles of freezing at -20°C or -80°C and thawing at room temperature).
-
Short-Term (Bench-Top) Stability: Keep a set of aliquots at room temperature for a duration that mimics the expected sample handling time (e.g., 4, 8, or 24 hours).
-
Long-Term Stability: Store a set of aliquots at the intended storage temperature (e.g., -20°C or -80°C) for an extended period (e.g., 1, 3, or 6 months).
-
-
Sample Analysis:
-
At each time point, process and analyze the stability samples along with freshly prepared calibration standards and quality control samples.
-
Calculate the concentration of this compound in the stability samples and compare it to the nominal concentration to determine the extent of degradation.
-
Visualizations
Caption: Degradation pathways of this compound in acidic and weakly alkaline conditions.
Caption: A logical workflow for troubleshooting poor or variable this compound internal standard signal.
References
- 1. A kinetic study on the degradation of erythromycin A in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of a stability indicating HPLC method for organic impurities of erythromycin stearate tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Erythromycin Formulations—A Journey to Advanced Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Low-dose erythromycin in pediatrics: Formulation and stability of 20 mg hard gelatin capsules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Investigation on the chemical stability of erythromycin in solutions using an optimization system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Erythromycin-13C-d3 | Deuterated compounds | TargetMol [targetmol.com]
- 10. caymanchem.com [caymanchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. cdn.who.int [cdn.who.int]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
Common pitfalls in using Erythromycin-13C,d3 and how to avoid them
Welcome to the technical support center for Erythromycin-13C,d3. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) related to the use of this stable isotope-labeled internal standard in your experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue: Low or No Signal for this compound
Q: I am not observing a sufficient signal for my this compound internal standard. What are the potential causes and how can I troubleshoot this?
A: A low or absent signal for your internal standard can arise from several factors, spanning from sample preparation to instrument settings. Here are the common culprits and steps to resolve the issue:
-
Improper Storage and Handling: this compound, like its unlabeled counterpart, is susceptible to degradation if not stored correctly.[1] For long-term stability, the solid material should be stored at -20°C, protected from light and moisture.[2][3] Stock solutions should also be stored at -20°C in amber vials.[4] Repeated freeze-thaw cycles should be avoided, and fresh working solutions should be prepared regularly.[1]
-
Degradation due to pH: Erythromycin (B1671065) and its derivatives are unstable in acidic conditions.[2][4] Exposure to a low pH environment during sample preparation or in the mobile phase can lead to degradation of the molecule, resulting in a poor or no signal.[4] It is crucial to ensure the pH of your samples and mobile phase is controlled.
-
Pipetting or Dilution Errors: Inaccurate pipetting or errors in serial dilutions can lead to a lower concentration of the internal standard than intended. Double-check all calculations and ensure pipettes are properly calibrated.
-
Matrix Effects: Ion suppression is a common phenomenon in complex biological matrices where co-eluting endogenous components interfere with the ionization of the target analyte and internal standard in the mass spectrometer's ion source.[4] While stable isotope-labeled internal standards are designed to co-elute with the analyte and compensate for matrix effects, severe suppression can still significantly reduce the signal intensity.[2] To mitigate this, optimize your sample preparation method to effectively remove interfering matrix components.[4]
-
Suboptimal Mass Spectrometry Parameters: The settings on your mass spectrometer, including spray voltage, gas flows, and temperature, need to be optimized for this compound.[4]
Issue: High Variability in Internal Standard Response
Q: The peak area of my this compound internal standard is highly variable across my samples. What could be causing this inconsistency?
A: High variability in the internal standard response can compromise the accuracy and precision of your quantitative analysis. Here are the likely causes and how to address them:
-
Inconsistent Sample Preparation: Variability in extraction efficiency is a common cause of inconsistent internal standard response. Ensure that sample preparation steps, such as liquid-liquid extraction or solid-phase extraction, are performed consistently across all samples. Pay close attention to details like vortexing times and precise volume additions.
-
Autosampler Injection Issues: Problems with the autosampler, such as air bubbles in the syringe or inconsistent injection volumes, can lead to significant variability.[4] Regularly inspect the autosampler for proper function.
-
Fluctuating Mass Spectrometer Performance: Instability in the mass spectrometer's ion source can cause fluctuating signal intensity.[4] Allow the instrument to stabilize sufficiently before running your samples and check for any leaks.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability and integrity of this compound, it is crucial to adhere to the following storage conditions:
| Form | Storage Temperature | Light/Moisture Protection | Stability |
| Solid | -20°C[3][5] | Tightly sealed container, protected from light and moisture[2] | ≥ 4 years[6] |
| Stock Solutions | -20°C[7] | Amber vials[4] | Prepare fresh as needed, avoid repeated freeze-thaw cycles[1] |
| Working Solutions | 2-8°C[4] | Prepare fresh for each experimental batch[4] |
Q2: What are the solubility properties of this compound?
A2: The solubility of this compound is expected to be very similar to unlabeled erythromycin. It is practically insoluble in water but soluble in various organic solvents.[2][8]
| Solvent | Solubility |
| Dimethylformamide (DMF) | 15 mg/mL[6] |
| Dimethyl sulfoxide (B87167) (DMSO) | 15 mg/mL[6] |
| Ethanol (B145695) | 30 mg/mL[6] |
| Methanol (B129727) | Freely soluble[8] |
| Acetone | Freely soluble[8] |
| Water | Practically insoluble[2][8] |
Note: When preparing aqueous solutions for analysis, it is recommended to first dissolve the compound in a small amount of a suitable organic solvent like ethanol before diluting with the aqueous buffer.[9] Storing in aqueous solutions for extended periods is not recommended due to potential hydrolysis and degradation.[2]
Q3: Why is this compound preferred over a deuterated-only internal standard like Erythromycin-d6?
A3: this compound is considered a superior internal standard compared to deuterated-only versions for a few key reasons:
-
Chromatographic Co-elution: Deuterium (B1214612) labeling can sometimes lead to a slight shift in retention time compared to the unlabeled analyte, a phenomenon known as the "deuterium isotope effect".[10][11][12] This can be problematic if the analyte and internal standard experience different levels of matrix effects due to not co-eluting perfectly.[12] The combination of 13C and deuterium labeling in this compound minimizes this risk, ensuring near-perfect co-elution with unlabeled erythromycin.[10]
-
Fragmentation Stability: The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can occasionally result in different fragmentation patterns or efficiencies in the mass spectrometer's collision cell.[10] The mixed labeling of this compound provides a distinct mass shift with minimal impact on fragmentation behavior.[10]
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction from Plasma
This is a general protocol for the extraction of erythromycin from plasma and can be adapted for use with this compound as the internal standard.[13][14]
-
Spiking: To 100 µL of plasma sample, add 25 µL of the this compound internal standard working solution.[13] Vortex for 10 seconds.[13]
-
Extraction: Add 2.0 mL of an organic solvent mixture (e.g., n-hexane: methyl tert-butyl ether, 20:80, v/v).[13] Vortex for 1 minute.[13]
-
Centrifugation: Centrifuge the samples at approximately 13,000 x g for 5 minutes at 10°C.[13]
-
Separation and Evaporation: Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen gas at 50°C.[13]
-
Reconstitution: Reconstitute the dried extract with 250 µL of the mobile phase.[13] Vortex briefly and inject into the LC-MS/MS system.[13]
Sample Preparation: QuEChERS Method for Chicken Tissues
This protocol is adapted from a method for analyzing Erythromycin in chicken tissues using this compound as an internal standard.[10]
-
Homogenization: Weigh 2 g of homogenized chicken tissue into a 50 mL centrifuge tube.[10]
-
Internal Standard Spiking: Add the this compound internal standard solution.[10]
-
Extraction: Add 10 mL of acetonitrile-water (80:20, v/v) and vortex for 1 minute.[10]
-
Salting Out: Add a salt packet (e.g., containing MgSO₄ and NaCl), vortex for 1 minute, and centrifuge.[10]
-
Dispersive Solid-Phase Extraction (d-SPE): Transfer the supernatant to a d-SPE tube containing a suitable sorbent (e.g., C18 and PSA) to remove interferences.[10] Vortex and centrifuge.[10]
-
Evaporation and Reconstitution: Transfer the cleaned extract to a new tube, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in a suitable mobile phase for LC-MS/MS analysis.[10]
Typical LC-MS/MS Parameters
These are representative parameters and should be optimized for your specific instrument and application.[10][15]
| Parameter | Condition |
| Liquid Chromatography | |
| Column | C18 reverse-phase column (e.g., Acquity UPLC BEH C18, 50 mm × 2.1 mm, 1.7 µm)[13] |
| Mobile Phase | A mixture of methanol and an aqueous buffer (e.g., 5.0 mM ammonium (B1175870) formate, pH 3.0)[13] |
| Flow Rate | Appropriate for the column dimensions |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive[15] |
| MRM Transitions | Optimize for your instrument. A starting point for this compound could be based on the unlabeled compound, accounting for the mass shift. For example, for Erythromycin-13C-D3, a precursor ion of m/z 720.6 has been used.[15] |
Visualizations
Caption: General experimental workflow for quantifying an analyte using this compound.
Caption: Troubleshooting workflow for a low or absent this compound signal.
Caption: Mechanism of action of Erythromycin.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. Erythromycin-d3 | CAS | LGC Standards [lgcstandards.com]
- 6. caymanchem.com [caymanchem.com]
- 7. fda.gov [fda.gov]
- 8. benchchem.com [benchchem.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. benchchem.com [benchchem.com]
- 11. hilarispublisher.com [hilarispublisher.com]
- 12. waters.com [waters.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. rsc.org [rsc.org]
Technical Support Center: Optimizing LC Gradient for the Separation of Erythromycin and its Metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the liquid chromatography (LC) separation of erythromycin (B1671065) and its metabolites.
Troubleshooting Guides & FAQs
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Q1: Why are my peaks for erythromycin and its metabolites showing poor shape (tailing or fronting)?
A: Peak asymmetry is a frequent challenge in the analysis of macrolide antibiotics like erythromycin. The primary causes and their solutions are outlined below:
-
Secondary Silanol (B1196071) Interactions: Erythromycin, being a basic compound, can interact with acidic silanol groups on the surface of silica-based columns, which often results in peak tailing.[1]
-
Solution 1: Adjust Mobile Phase pH: Increasing the mobile phase pH can suppress the ionization of silanol groups. A pH in the range of 6.5 to 8.0 is often effective.[1][2] The use of buffers such as ammonium (B1175870) formate (B1220265) or phosphate (B84403) is recommended to maintain a stable pH.[1]
-
Solution 2: Use an End-Capped Column: Employing a column where the stationary phase has been "end-capped" will block most of the residual silanol groups. C18 or C8 columns with polar end-capping are suitable choices.[1]
-
Solution 3: Add a Competing Base: Introducing a small quantity of a competing base, like triethylamine, into the mobile phase can help saturate the active silanol sites.[1]
-
-
Column Overload: Injecting a sample that is too concentrated can lead to peak fronting.[1] While some pharmacopeia methods suggest injecting large amounts, this can risk overloading the column, leading to poor peak shape and shifts in retention time.[3]
-
Solution: Reduce the concentration of the sample or the injection volume.[1]
-
-
Inappropriate Injection Solvent: If the sample is dissolved in a solvent that is significantly stronger than the initial mobile phase, it can cause peak distortion.[1]
-
Solution: Whenever feasible, dissolve your sample in the initial mobile phase.[1]
-
Q2: How can I improve the resolution between erythromycin and a co-eluting metabolite?
A: Co-elution of structurally similar compounds is a common hurdle. Here are several strategies to enhance separation:
-
Optimize the Gradient Slope: A shallower gradient provides more time for the compounds to interact with the stationary phase, which can lead to better separation.[1]
-
Adjust Mobile Phase pH: Small changes in the pH of the aqueous phase can significantly impact the retention of ionizable compounds like erythromycin and its metabolites, sometimes leading to dramatic improvements in resolution.[1]
-
Change the Stationary Phase: If optimizing the mobile phase is not sufficient, consider using a column with different chemistry. A phenyl-hexyl stationary phase, for instance, can offer different selectivity compared to a standard C18 column.[1]
-
Modify the Organic Solvent: Switching from acetonitrile (B52724) to methanol, or using a combination of both, can alter the selectivity of the separation.
Q3: I am observing a drifting baseline during my gradient run. What is the cause and how can I fix it?
A: Baseline drift in gradient elution is often related to the mobile phase or the detector.[1]
-
Mobile Phase Absorbance: If one of the components in your mobile phase absorbs UV light at the detection wavelength, the baseline will drift as the mobile phase composition changes.[1]
-
Solution 1: Use mobile phase components that have low UV absorbance at your detection wavelength.
-
Solution 2: If possible, change the detection wavelength to a region where the mobile phase has lower absorbance.[1]
-
Solution 3: For diode-array detectors, using a reference wavelength can help to compensate for baseline drift.[1]
-
-
Insufficient Column Equilibration: Inadequate equilibration of the column between runs can also lead to a drifting baseline.[1]
-
Solution: Ensure the column is sufficiently equilibrated with the initial mobile phase conditions before each injection.
-
-
Temperature Fluctuations: Changes in column temperature can affect the mobile phase viscosity and refractive index, causing baseline drift.[1]
-
Solution: Use a column oven to maintain a constant and stable temperature. If the column is heated, ensure the mobile phase is pre-heated before it enters the column.[1]
-
Q4: My LC-MS sensitivity for erythromycin is low. How can I improve it?
A: Low sensitivity in LC-MS can stem from various factors, from sample preparation to the MS source conditions.[1]
-
Mobile Phase Additives: The choice of mobile phase additive can significantly influence ionization efficiency.[1]
-
Solution: For positive ion mode electrospray ionization (ESI), volatile additives like formic acid or ammonium formate are commonly used to enhance protonation and improve signal intensity.
-
-
MS Source Parameters: Optimization of the ion source parameters is critical for achieving good sensitivity.[1]
-
Solution: Methodically optimize parameters such as capillary voltage, gas flow rates (nebulizing and drying gases), and source temperature.
-
-
Sample Preparation: The presence of interfering substances from the sample matrix can cause ion suppression.
-
Solution: Employ a robust sample preparation method, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to effectively remove matrix components.
-
Data Presentation
Table 1: Recommended LC Columns for Erythromycin Separation
| Column Type | Stationary Phase | Particle Size (µm) | Dimensions (mm) | Recommended For |
| Reversed-Phase | C18, End-capped | 3.5, 5 | 100 x 2.1, 100 x 4.6, 250 x 4.6 | General purpose separation of erythromycin and related substances.[4][5] |
| Reversed-Phase | C8, End-capped | 5 | - | Good alternative to C18, may offer different selectivity.[2] |
| Reversed-Phase | Phenyl-Hexyl | - | - | Provides different selectivity based on pi-pi interactions.[1] |
| Polymeric | Polystyrene-divinylbenzene | - | - | Can be used at higher pH values.[6] |
Table 2: Typical Mobile Phase Compositions and pH Ranges
| Mobile Phase A (Aqueous) | Mobile Phase B (Organic) | pH Range | Buffer Concentration |
| Ammonium Formate Buffer | Acetonitrile | 6.5 - 8.0 | 0.023 M |
| Ammonium Dihydrogen Phosphate Buffer | Acetonitrile | 7.0 | 0.025 M[7] |
| Ammonium Hydroxide in Water | Methanol | Alkaline | 0.4%[5] |
| Potassium Phosphate Buffer | Acetonitrile/Methanol | 8.0 | 32 mM |
| Water with 0.1% Formic Acid | Acetonitrile with 0.1% Formic Acid | Acidic | - |
Experimental Protocols
Protocol 1: General LC Gradient Method for Erythromycin Separation
This protocol provides a starting point for developing a separation method for erythromycin and its metabolites.
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).[4]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B (linear gradient)
-
15-18 min: 95% B (hold)
-
18-18.1 min: 95% to 5% B (return to initial conditions)
-
18.1-25 min: 5% B (equilibration)
-
-
Flow Rate: 0.4 mL/min.[4]
-
Column Temperature: 35 °C.[2]
-
Injection Volume: 5 µL.
-
Detection: UV at 215 nm or Mass Spectrometry (ESI positive mode).[2]
Protocol 2: Sample Preparation using Liquid-Liquid Extraction (LLE)
This is a general protocol for extracting erythromycin from a biological matrix like plasma.[1]
-
To 500 µL of plasma, add an appropriate internal standard.
-
Alkalinize the sample by adding a small volume of a basic solution (e.g., 1M Sodium Carbonate) to achieve a pH > 9.[1]
-
Add 2 mL of an extraction solvent (e.g., methyl tert-butyl ether).[1]
-
Vortex the mixture for 1 minute.[1]
-
Centrifuge at 4000 rpm for 10 minutes.[1]
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.[1]
-
Reconstitute the residue in 100 µL of the initial mobile phase.[1]
-
Inject the reconstituted sample into the LC system.[1]
Visualizations
Caption: Troubleshooting workflow for poor peak shape and resolution.
Caption: General workflow for LC method development.
References
- 1. benchchem.com [benchchem.com]
- 2. Optimization of the separation of erythromycin and related substances by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lcms.cz [lcms.cz]
- 4. Identification of Erythromycin and Clarithromycin Metabolites Formed in Chicken Liver Microsomes Using Liquid Chromatography–High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and validation of a stability indicating HPLC method for organic impurities of erythromycin stearate tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Study of the stability of erythromycin in a hydrophilic creme basis by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dspace.mit.edu [dspace.mit.edu]
Technical Support Center: Forced Degradation Studies of Erythromycin and its Labeled Standards
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on conducting forced degradation studies of erythromycin (B1671065) and its isotopically labeled standards.
Frequently Asked Questions (FAQs)
Q1: Why are forced degradation studies of erythromycin important?
A1: Forced degradation studies, or stress testing, are crucial for several reasons. They help to:
-
Identify potential degradation products that could form under various environmental conditions.[1][2]
-
Determine the intrinsic stability of the erythromycin molecule.[2][3]
-
Develop and validate stability-indicating analytical methods, which are required by regulatory bodies like the ICH.[2][4][5]
-
Inform formulation development, packaging selection, and the establishment of appropriate storage conditions and shelf life.[2]
Q2: Under what conditions is erythromycin known to be unstable?
A2: Erythromycin is particularly susceptible to degradation under acidic, basic, and oxidative conditions.[3][4] It is relatively stable under thermal and photolytic stress.[3][4]
Q3: What is the primary degradation pathway for erythromycin in acidic conditions?
A3: In acidic environments, erythromycin undergoes rapid intramolecular dehydration to form inactive degradation products, primarily anhydroerythromycin A.[3][6][7] This reaction involves the formation of an erythromycin-6,9-hemiketal intermediate.[7]
Q4: How does the stability of isotopically labeled erythromycin standards compare to unlabeled erythromycin?
A4: While direct comparative forced degradation studies are not extensively published, the stability of isotopically labeled erythromycin (e.g., Erythromycin-d3, Erythromycin-d6) is expected to be very similar to the unlabeled compound. The substitution of hydrogen with deuterium (B1214612) atoms is not expected to significantly alter the susceptibility of the molecule to degradation under acidic, basic, oxidative, thermal, or photolytic stress. The degradation pathways and major degradation products are anticipated to be identical. However, minor differences in reaction rates due to kinetic isotope effects are theoretically possible but are generally not significant under typical forced degradation conditions.
Q5: What are common challenges in the HPLC analysis of erythromycin and its degradants?
A5: Common issues include poor peak shape (tailing), low UV absorption of the analytes, and achieving adequate separation of all degradation products.[8] Erythromycin's basic nature can lead to interactions with residual silanols on silica-based HPLC columns, causing peak tailing.[1] The low UV absorptivity necessitates the injection of larger sample amounts to achieve sufficient sensitivity.[8]
Troubleshooting Guides
Issue 1: Poor Chromatographic Peak Shape (Tailing or Fronting)
| Possible Cause | Recommended Solution |
| Secondary interactions with the stationary phase: Erythromycin, being a basic compound, can interact with residual silanol (B1196071) groups on silica-based columns, leading to peak tailing.[1] | Use a base-deactivated column or a column with end-capping. Consider using a mobile phase with a slightly higher pH or adding a competitive amine (e.g., triethylamine) to the mobile phase to mask the silanol groups. |
| Column Overload: Injecting a sample that is too concentrated can lead to peak distortion. | Dilute the sample and reinject. |
| Mismatched sample solvent and mobile phase: The solvent used to dissolve the sample should be compatible with the mobile phase. | Ideally, dissolve the sample in the initial mobile phase composition. If a stronger solvent is necessary, inject a smaller volume. |
| Column Contamination or Degradation: Residual sample components or harsh mobile phases can degrade the column over time. | Flush the column with a strong solvent. If the problem persists, the column may need to be replaced. |
Issue 2: Low Recovery of Erythromycin or its Labeled Standards
| Possible Cause | Recommended Solution |
| Adsorption to sample vials: Erythromycin and its degradation products may adsorb to the surface of glass or plastic vials. | Using silanized glass vials can help minimize this issue. |
| Precipitation of degradants: Some degradation products may be less soluble in the sample solvent or mobile phase. | Visually inspect sample vials for any precipitate. If precipitation is suspected, try a different solvent for reconstitution. |
| Incomplete extraction from the matrix (for biological samples): Suboptimal pH or inefficient extraction procedures can lead to low recovery. | Optimize the pH of the sample and the extraction solvent system. Ensure thorough mixing during extraction. |
Issue 3: No or Insufficient Degradation Observed
| Possible Cause | Recommended Solution |
| Stress conditions are too mild: The concentration of the stressor, temperature, or duration of the study may not be sufficient to induce degradation. | Increase the concentration of the acid, base, or oxidizing agent, elevate the temperature, or extend the exposure time. The goal is to achieve a target degradation of 5-20%.[1] |
| Incorrect preparation of stressor solutions: Inaccurate concentrations of the stressing agents will lead to inconsistent results. | Prepare fresh solutions of stressors and verify their concentrations before use. |
Experimental Protocols
General Sample Preparation
-
Prepare a stock solution of erythromycin or its labeled standard in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
For each stress condition, dilute the stock solution with the respective stressor to the desired concentration.
-
After the specified stress period, neutralize the samples as described in each protocol.
-
Dilute the neutralized samples with the mobile phase to a suitable concentration for HPLC or LC-MS analysis.
Acidic Degradation
-
Objective: To assess degradation under acidic conditions.
-
Procedure:
-
Dissolve a known amount of erythromycin in a solution of 1 N hydrochloric acid (HCl).[3]
-
Keep the solution at room temperature for one week.[9]
-
Withdraw a sample and neutralize it with an appropriate amount of 1 N sodium hydroxide (B78521) (NaOH).[1]
-
Basic Degradation
-
Objective: To evaluate degradation under basic conditions.
-
Procedure:
Oxidative Degradation
-
Objective: To determine susceptibility to oxidation.
-
Procedure:
Thermal Degradation
-
Objective: To assess stability at elevated temperatures.
-
Procedure:
-
Place a known amount of solid erythromycin powder in a suitable container.
-
Expose the sample to a temperature of 100°C for 24 hours.[1]
-
After cooling, dissolve a known amount of the heat-treated sample in the mobile phase for analysis.
-
Photolytic Degradation
-
Objective: To evaluate photostability.
-
Procedure:
-
Place a known amount of solid erythromycin powder in a transparent container.
-
Expose the sample to UV radiation with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[1]
-
Data Presentation
Table 1: Summary of Forced Degradation Conditions and Observations for Erythromycin
| Stress Condition | Reagent/Parameter | Conditions | Observed Degradation |
| Acidic Hydrolysis | 1 N HCl | Room Temperature, 1 week | Significant Degradation[1][9] |
| Basic Hydrolysis | 0.1 M NaOH | 60°C, 30 minutes | Significant Degradation[1] |
| Oxidative | 3% H₂O₂ | < 30°C, 30 minutes | Significant Degradation[1] |
| Thermal | Solid State | 100°C, 24 hours | Stable[1] |
| Photolytic | UV radiation (ICH Q1B) | 24 hours | Stable[1] |
Note: "Significant Degradation" indicates that substantial degradation was reported, but a specific percentage was not always provided in the cited literature.
Table 2: Quantitative Data from an Accelerated Stability Study of Erythromycin (as a reference standard)
| Storage Condition | Duration | Erythromycin A Content | Impurity B Content | Impurity H Content | Total Impurities |
| -20°C | 6 months | Unchanged | 0.7% | 0.2% | 6.7% |
| 25°C | 6 months | Unchanged | - | - | - |
| 40°C | 6 months | Slight Decrease | - | - | - |
| 50°C | 6 months | Slight Decrease | 1.3% | 0.8% | 8.1% |
| Data adapted from an accelerated stability study on a WHO International Standard for Erythromycin.[10] |
Visualizations
Caption: Experimental workflow for conducting forced degradation studies.
Caption: Primary degradation pathway of Erythromycin in acidic conditions.
Caption: Logical workflow for troubleshooting common HPLC issues.
References
- 1. benchchem.com [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. benchchem.com [benchchem.com]
- 4. Development and validation of a stability indicating HPLC method for organic impurities of erythromycin stearate tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A kinetic study on the degradation of erythromycin A in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of the acid stability of azithromycin and erythromycin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. lcms.cz [lcms.cz]
- 10. cdn.who.int [cdn.who.int]
Validation & Comparative
A Comparative Guide: Erythromycin-13C,d3 vs. Erythromycin-d6 as Internal Standards in Mass Spectrometry
For researchers, scientists, and drug development professionals, the accurate quantification of erythromycin (B1671065) in biological matrices is critical for pharmacokinetic studies, drug metabolism research, and regulatory submissions. The choice of an appropriate internal standard (IS) is a cornerstone of a robust and reliable bioanalytical method. This guide provides an objective comparison of two commonly used stable isotope-labeled internal standards for erythromycin: Erythromycin-13C,d3 and Erythromycin-d6.
Stable isotope-labeled (SIL) internal standards are considered the gold standard in quantitative mass spectrometry.[1][2][3][4] Their physicochemical properties closely mimic the analyte of interest, allowing for effective compensation of variability during sample preparation and analysis.[1][3][4][5] This comparison delves into the theoretical advantages and practical performance considerations of this compound and Erythromycin-d6, supported by experimental data, to guide the selection of the most suitable internal standard for your analytical needs.
Theoretical Comparison of Isotopic Labeling Strategies
The fundamental difference between this compound and Erythromycin-d6 lies in the isotopes used for labeling: a combination of carbon-13 (¹³C) and deuterium (B1214612) (²H or D) versus deuterium alone.[5] This distinction has significant implications for the behavior of the internal standard during chromatographic separation and mass spectrometric detection.
This compound: This internal standard incorporates both carbon-13 and deuterium atoms. The inclusion of the heavier carbon-13 isotope minimizes the potential for chromatographic separation from the unlabeled erythromycin, a phenomenon known as the "isotope effect".[5] This ensures near-perfect co-elution, which is critical for accurate compensation of matrix effects, especially in complex biological samples.[5]
Erythromycin-d6: This internal standard is labeled with six deuterium atoms. While widely used, deuterium labeling can sometimes lead to a slight difference in retention time compared to the unlabeled analyte.[6] This chromatographic separation, although often minimal, can compromise the accuracy of quantification if the analyte and internal standard experience different matrix effects across the chromatographic peak.[1][5]
Performance Data Comparison
The following tables summarize the typical quantitative performance characteristics for the analysis of erythromycin using either this compound or Erythromycin-d6 as an internal standard. The data is compiled from various validated LC-MS/MS methods.
Table 1: General Performance Characteristics
| Feature | This compound | Erythromycin-d6 | Key Considerations |
| Co-elution with Analyte | Near-perfect co-elution[5] | Potential for slight chromatographic separation[5][6] | Co-elution is crucial for accurate matrix effect compensation. |
| Isotope Effect | Minimized due to ¹³C labeling[5] | More susceptible to deuterium isotope effect[7] | Can affect retention time and analytical accuracy. |
| Risk of Crosstalk | Generally low with sufficient mass resolution | A mass difference of at least 3 amu is recommended to prevent crosstalk[6] | Ensure mass spectrometer resolution is adequate. |
| Recommendation | Highly recommended for accuracy and robustness[5] | A viable alternative, but requires thorough validation of co-elution[5] | The choice depends on the specific requirements of the assay. |
Table 2: Quantitative Performance from Validated Methods
| Parameter | Method using this compound | Method using Erythromycin-d6 |
| Linearity (r²) | > 0.99[8] | > 0.995 - > 0.999[9][10] |
| Accuracy (%) | 83% to over 109%[8] | Within ±7.6% of nominal concentration[10] |
| Precision (%RSD) | Repeatability: < 17%; Reproducibility: < 21%[8] | Intra-day & Inter-day: ≤ 9.3%[10] |
| Lower Limit of Quantification (LLOQ) | Not specified in reviewed data | 0.5 ng/mL (Human Plasma)[9] |
Experimental Protocols
The following are generalized experimental protocols for the quantification of erythromycin in biological matrices using a stable isotope-labeled internal standard. These protocols should be optimized for specific applications and instrumentation.
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma, standard, or quality control sample in a microcentrifuge tube, add 20 µL of the internal standard working solution (e.g., 1 µg/mL this compound or Erythromycin-d6 in methanol).[6]
-
Briefly vortex to mix.
-
Add 300 µL of cold acetonitrile (B52724) to precipitate proteins.[6][11]
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[6][11]
-
Reconstitute the residue in 100 µL of the mobile phase.[6]
Sample Preparation (QuEChERS for Tissue Samples)
-
Homogenize 2 g of tissue.[12]
-
Add 100 µL of the internal standard working solution.[12]
-
Add 10 mL of acetonitrile and vortex for 1 minute.[12]
-
Add QuEChERS salts and shake vigorously for 1 minute.[12]
-
Centrifuge at 5000 rpm for 5 minutes.[12]
-
Take an aliquot of the supernatant and proceed with dispersive SPE cleanup.[12]
-
Transfer the final extract, evaporate to dryness, and reconstitute in the mobile phase.[12]
LC-MS/MS Conditions
-
LC System: Agilent 1100 series or equivalent[12]
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm)[6][12]
-
Mobile Phase A: 0.1% Formic acid in water or 10 mM Ammonium Acetate in Water[6][12]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile or Acetonitrile[6][12]
-
Gradient: A typical gradient would ramp from a low to a high percentage of organic phase over several minutes.[6][12]
-
Flow Rate: 0.4 mL/min[6]
-
Injection Volume: 10 µL[6]
-
Column Temperature: 40°C[6]
-
Mass Spectrometer: Triple quadrupole mass spectrometer[13]
-
Ionization Mode: Electrospray Ionization (ESI), Positive[6][13]
-
Scan Type: Multiple Reaction Monitoring (MRM)[6]
Visualizing the Workflow and Comparison
To further clarify the experimental process and the logical comparison between the two internal standards, the following diagrams are provided.
Caption: General experimental workflow for Erythromycin quantification.
Caption: Logical comparison of internal standard properties.
Conclusion and Recommendation
Based on the available evidence and established principles of bioanalytical chemistry, This compound is the recommended internal standard for the quantitative analysis of erythromycin by LC-MS/MS .[5] Its key advantage is the near-perfect co-elution with the unlabeled analyte, which ensures the most effective compensation for matrix effects and other sources of analytical variability.[5] The performance of this compound has been demonstrated in validated methods, providing confidence in its suitability for regulated bioanalysis.[5]
While Erythromycin-d6 is a viable alternative and may perform adequately in some applications, the potential for chromatographic separation due to the deuterium isotope effect presents a risk to data quality, particularly in complex matrices.[5] Researchers opting for Erythromycin-d6 should meticulously validate its performance, paying close attention to the co-elution of the analyte and the internal standard under the specific chromatographic conditions of their method.[5]
For the highest level of accuracy, precision, and robustness in the quantification of erythromycin, the use of this compound as an internal standard is strongly advised.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
A Researcher's Guide to Erythromycin Internal Standards: A Performance Comparison of Erythromycin-¹³C,d₃ and Deuterated Analogs
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the macrolide antibiotic erythromycin (B1671065), the selection of an appropriate internal standard is a critical determinant of analytical accuracy and reliability. This guide provides a detailed performance comparison of Erythromycin-¹³C,d₃ with other deuterated standards, such as Erythromycin-d₃ and Erythromycin-d₆. The information presented herein is supported by experimental data and established principles of isotope dilution mass spectrometry to facilitate an informed choice for bioanalytical method development.
Executive Summary
Stable isotope-labeled (SIL) internal standards are the gold standard in quantitative mass spectrometry, as they exhibit nearly identical physicochemical properties to the analyte, compensating for variability in sample preparation and matrix effects.[1] For erythromycin analysis, several deuterated and mixed-isotope labeled standards are available. While deuterated standards like Erythromycin-d₆ are viable, Erythromycin-¹³C,d₃ is often recommended for achieving the highest level of accuracy and robustness.[1] The key advantage of the mixed-labeled standard is the minimal potential for chromatographic separation from the unlabeled analyte, a phenomenon known as the deuterium (B1214612) isotope effect, which can compromise data quality.[1]
Performance Comparison of Erythromycin Internal Standards
The choice of an internal standard significantly impacts the performance of a quantitative assay. The following table summarizes key performance characteristics for Erythromycin-¹³C,d₃ and other deuterated erythromycin standards based on available data and theoretical considerations.
| Performance Parameter | Erythromycin-¹³C,d₃ | Erythromycin-d₆ | Rationale and Remarks |
| Isotopic Purity | ≥99% deuterated forms (d₁-d₃), 99 atom % ¹³C, 98 atom % D[2] | Not consistently reported, can vary by supplier. | High isotopic purity is crucial to prevent signal interference from unlabeled species. Erythromycin-¹³C,d₃ specifications are well-defined. |
| Chemical Purity | ≥97% to 98% (CP)[3] | Not consistently reported, can vary by supplier. | High chemical purity minimizes the risk of interference from impurities that could co-elute with the analyte or internal standard. |
| Co-elution with Analyte | Near-perfect co-elution is expected. | Potential for partial chromatographic separation from the native analyte due to the deuterium isotope effect.[1] | The use of ¹³C in addition to deuterium minimizes the isotopic mass difference and its impact on retention time, leading to more effective compensation for matrix effects.[1] |
| Stability | Stable. Recommended storage at -20°C for long-term stability.[4] | Generally stable, but deuterium atoms on exchangeable sites could be a concern, although labeling on a methyl group is typically stable.[1] | Both types of standards are generally stable under recommended storage conditions. Accelerated stability studies on erythromycin show it is a stable compound.[5][6] |
| Fragmentation in MS/MS | The fragmentation pattern is expected to be very similar to erythromycin, with fragment ions shifted by the mass of the labels. | The stronger carbon-deuterium bond can sometimes lead to different fragmentation patterns or efficiencies compared to the unlabeled analyte.[1] | Similar fragmentation patterns are desirable for consistent behavior in the mass spectrometer. |
| Validated Method Performance | Has been successfully implemented in validated LC-MS/MS methods for quantification in complex matrices like distillers grains and chicken tissues.[1][7] | Used in validated LC-MS/MS methods, demonstrating good linearity, accuracy, and precision. | Both standards have been used to develop robust and reliable analytical methods. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. The following sections outline a typical experimental workflow for the quantification of erythromycin in a biological matrix using a stable isotope-labeled internal standard.
Sample Preparation (Protein Precipitation)
-
To 100 µL of the biological sample (e.g., human plasma) in a microcentrifuge tube, add 20 µL of the internal standard working solution (e.g., Erythromycin-¹³C,d₃ in methanol).[8]
-
Add 300 µL of acetonitrile (B52724) to precipitate proteins.[8]
-
Vortex the mixture for 1 minute.[8]
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.[8]
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.[8]
-
Reconstitute the residue in 100 µL of the mobile phase.[8]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[8]
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).[8]
-
Mobile Phase A: Water with 0.1% formic acid.[8]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A gradient elution is typically used, starting with a low percentage of mobile phase B, ramping up to elute the analyte and internal standard, and then returning to initial conditions for re-equilibration.[8]
-
Flow Rate: Approximately 0.3 mL/min.[8]
-
Injection Volume: 5 µL.[8]
-
Column Temperature: 40°C.[8]
-
Mass Spectrometer: A triple quadrupole mass spectrometer.[8]
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.[8]
-
Multiple Reaction Monitoring (MRM) Transitions:
Visualizing the Experimental Workflow and a Key Signaling Pathway
To further clarify the experimental process and the biological context of erythromycin, the following diagrams are provided.
Conclusion
The selection of an appropriate internal standard is a critical decision in the development of robust and reliable bioanalytical methods for erythromycin. While deuterated standards such as Erythromycin-d₆ have demonstrated acceptable performance, Erythromycin-¹³C,d₃ is often the preferred choice due to its reduced potential for chromatographic separation from the unlabeled analyte.[1] This property ensures more accurate compensation for matrix effects and other sources of analytical variability. For regulated bioanalysis and studies requiring the highest level of precision, the use of Erythromycin-¹³C,d₃ as an internal standard is strongly recommended.[1] Researchers should, however, always perform thorough method validation to ensure the suitability of their chosen internal standard for the specific application and matrix.
References
- 1. benchchem.com [benchchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Erythromycin (ð-methyl-¹³C, 99%; Dâ, 98%) CP 97% - Cambridge Isotope Laboratories,CDLM-10030-MT-1.2 [isotope.com]
- 4. benchchem.com [benchchem.com]
- 5. cdn.who.int [cdn.who.int]
- 6. crs.edqm.eu [crs.edqm.eu]
- 7. fda.gov [fda.gov]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to the Cross-Validation of Analytical Methods for Erythromycin Utilizing Erythromycin-¹³C,d₃ as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methodologies for the quantification of erythromycin (B1671065), with a focus on the cross-validation of these methods when employing Erythromycin-¹³C,d₃ as a stable isotope-labeled (SIL) internal standard. The use of a SIL internal standard is considered the gold standard in quantitative bioanalysis, as it closely mimics the analyte, compensating for variability during sample preparation and analysis.[1][2] This document presents supporting experimental data, detailed protocols, and visual workflows to aid in the selection and implementation of the most suitable analytical method for your research needs.
Performance Comparison of Analytical Methods
The accurate quantification of erythromycin is critical for pharmacokinetic studies, therapeutic drug monitoring, and quality control.[3][4] The choice of analytical method can significantly impact the sensitivity, precision, and accuracy of the results. Below is a summary of the performance characteristics of commonly employed methods for erythromycin analysis.
Table 1: Quantitative Performance Comparison of Analytical Methods for Erythromycin
| Analytical Method | Internal Standard Type | Linearity (r²) | Lower Limit of Quantification (LLOQ) | Accuracy (% Bias or % Recovery) | Precision (% RSD) |
| LC-MS/MS | Erythromycin-¹³C,d₃ (SIL) | >0.995[5] | 0.5 ng/mL[5][6][7][8] | Within ±15%[5] / 83% – >109% (Recovery)[4] | ≤17% (Repeatability), ≤21% (Reproducibility)[4] |
| LC-MS/MS | Clarithromycin (Structurally Similar) | ≥0.9833[5] | 5 ng/mL[5] | Within ±15%[5] | Not explicitly found |
| HPLC-UV | Various | 0.9997 - 0.9998[4] | 0.0196 mg/mL (19,600 ng/mL)[4] | 101.27% - 104.99% (Recovery)[4] | Not explicitly found |
| Microbiological Assay | Not Applicable | Not Applicable | ~700 ng/mL[6] | Evaluated by comparison of theoretical and determined potency[4] | Dependent on design[4] |
Experimental Protocols
Detailed methodologies are essential for the successful cross-validation and replication of analytical methods. The following sections outline typical experimental protocols for the quantification of erythromycin using LC-MS/MS with Erythromycin-¹³C,d₃ as an internal standard.
Sample Preparation: Protein Precipitation
This method is favored for its simplicity and high-throughput applicability.[3]
-
To 100 µL of plasma sample, add 250 µL of acetonitrile (B52724) containing the Erythromycin-¹³C,d₃ internal standard.[3]
-
Vortex the mixture for 1 minute to precipitate proteins.[3]
-
Centrifuge the samples at 11,000 rpm for 5 minutes at 4°C.[3]
-
Transfer the supernatant to a clean tube.
-
The supernatant can be directly injected or further diluted with a suitable buffer (e.g., 5 mM ammonium (B1175870) acetate) before injection into the LC-MS/MS system.[3]
Chromatographic and Mass Spectrometric Conditions
-
Liquid Chromatography (LC) System: A validated HPLC or UHPLC system.[5]
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).[5]
-
Mobile Phase:
-
Flow Rate: 0.3 mL/min.[5]
-
Injection Volume: 5 µL.[5]
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.[5]
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[6][7]
-
Erythromycin Transition: m/z 734.5 → 576.5 (example)
-
Erythromycin-¹³C,d₃ Transition: m/z 738.4 → 158.4 (example)[3]
-
Experimental and Logical Workflows
The following diagrams illustrate the typical workflows for bioanalytical method validation using a stable isotope-labeled internal standard and the logical process for method cross-validation.
Caption: A typical bioanalytical workflow for the quantification of erythromycin in plasma using a stable isotope-labeled internal standard.
Caption: Logical workflow for the cross-validation of two different analytical methods for erythromycin determination.
References
- 1. benchchem.com [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Sensitive determination of erythromycin in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Simultaneous determination of erythromycin ethylsuccinate and its metabolite erythromycin in human plasma using liquid chromatography-electrospray ionization mass spectrometry for clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Bioanalytical Method Validation for Erythromycin: Stable Isotope-Labeled vs. Structurally Similar Internal Standards
For researchers, scientists, and drug development professionals, the precise and reliable quantification of erythromycin (B1671065) in biological matrices is crucial for pharmacokinetic, toxicokinetic, and bioequivalence studies. The choice of an appropriate internal standard is a critical factor in the development and validation of a robust bioanalytical method. This guide provides an objective comparison of bioanalytical method validation for erythromycin using a stable isotope-labeled (SIL) internal standard versus other alternatives, supported by experimental data and detailed methodologies.
The use of a SIL internal standard is considered the gold standard in quantitative mass spectrometry.[1] These standards are chemically identical to the analyte, with the only difference being the incorporation of heavy isotopes, which results in a higher molecular weight.[1] This near-identical physicochemical behavior allows the SIL internal standard to effectively compensate for variability during sample preparation, chromatography, and ionization, leading to enhanced accuracy and precision.[1][2] However, the cost and commercial availability of SIL internal standards can be prohibitive, leading researchers to consider structurally similar compounds as alternatives.[2]
Performance Comparison of Internal Standards
The selection of an internal standard significantly impacts the performance of a bioanalytical method. The following tables summarize key validation parameters for erythromycin analysis in human plasma, comparing the performance of a SIL internal standard with commonly used structurally similar macrolide antibiotics.
Table 1: Comparison of Linearity and Sensitivity
| Validation Parameter | Stable Isotope-Labeled Internal Standard (Erythromycin-(N-methyl-13C,d3)) | Structurally Similar Internal Standard (Clarithromycin) | Structurally Similar Internal Standard (Roxithromycin) | Structurally Similar Internal Standard (Azithromycin) |
| Linearity (Correlation Coefficient, r²) | >0.995[2] | ≥0.9833[2] | Data not explicitly found for Erythromycin analysis | Data not explicitly found for Erythromycin analysis |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL[2] | 5 ng/mL[2] | Data not explicitly found for Erythromycin analysis | Data not explicitly found for Erythromycin analysis |
Table 2: Comparison of Accuracy and Precision
| Validation Parameter | Stable Isotope-Labeled Internal Standard (Erythromycin-(N-methyl-13C,d3)) | Structurally Similar Internal Standard (Clarithromycin) | Structurally Similar Internal Standard (Roxithromycin) | Structurally Similar Internal Standard (Azithromycin) |
| Accuracy (% Bias) | Within ±15%[2] | Within ±15%[2] | Data not explicitly found for Erythromycin analysis | Data not explicitly found for Erythromycin analysis |
| Precision (% RSD) | <15% | <15% | Data not explicitly found for Erythromycin analysis | Data not explicitly found for Erythromycin analysis |
As indicated in the tables, the use of a SIL internal standard for erythromycin analysis generally results in superior linearity and a lower limit of quantification compared to methods employing structurally similar internal standards.
Experimental Protocols
A generalized experimental protocol for a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalytical method for erythromycin in human plasma is provided below. Specific parameters may require optimization based on the chosen internal standard and available instrumentation.
Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and common method for sample preparation in erythromycin bioanalysis.[3]
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (e.g., Erythromycin-(N-methyl-13C,d3) at a suitable concentration).[2]
-
Vortex the sample for 30 seconds.[2]
-
Add 300 µL of cold acetonitrile (B52724) to precipitate plasma proteins.[1][2]
-
Vortex the mixture vigorously for 2 minutes.[2]
-
Centrifuge the sample at 10,000 rpm for 10 minutes at 4°C.[2]
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[2]
-
Reconstitute the residue in 100 µL of the mobile phase.[2]
-
Vortex for 1 minute and transfer to an autosampler vial for LC-MS/MS analysis.[2]
LC-MS/MS Conditions
-
LC System: A validated HPLC or UHPLC system.[2]
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).[2]
-
Mobile Phase A: 0.1% Formic acid in water.[2]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.[2]
-
Gradient: A suitable gradient to achieve separation of erythromycin and the internal standard from matrix components.[2]
-
Flow Rate: 0.3 mL/min.[2]
-
Injection Volume: 5 µL.[2]
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[2]
Method Validation Workflow and Logic
The following diagrams illustrate the typical workflow for bioanalytical method validation and the logical considerations when selecting an internal standard.
Alternative Bioanalytical Methods
While LC-MS/MS is the most prevalent technique for the bioanalysis of erythromycin due to its high sensitivity and selectivity, other methods have also been employed. These include:
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This method is less sensitive than LC-MS/MS and may require derivatization to create a chromophore for detection.[4]
-
Microbiological Assay: This method measures the biological activity of erythromycin but can be affected by variations in incubation conditions and media composition.[5][6] It is generally less precise and robust than chromatographic methods.[5]
-
Thin-Layer Chromatography (TLC): TLC can be used for the identification of erythromycin but is not typically used for quantitative analysis in bioanalytical studies.[6]
References
The Gold Standard in Bioanalysis: A Comparative Guide to Erythromycin-¹³C,d₃ and Non-Labeled Internal Standards
For researchers, scientists, and drug development professionals, the accuracy and reliability of quantitative bioanalysis are paramount. The choice of an appropriate internal standard is a critical factor in achieving robust results, particularly in complex matrices. This guide provides an objective comparison between the stable isotope-labeled (SIL) internal standard, Erythromycin-¹³C,d₃, and structurally similar non-labeled internal standards for the quantification of erythromycin (B1671065).
Stable isotope-labeled internal standards are widely considered the "gold standard" in quantitative mass spectrometry.[1][2] Their physicochemical properties are nearly identical to the analyte of interest, allowing them to effectively compensate for variations during sample preparation, chromatography, and ionization.[3][4] This guide delves into the performance of Erythromycin-¹³C,d₃, supported by experimental data, and compares it with commonly used non-labeled alternatives.
Performance Comparison: Labeled vs. Non-Labeled Internal Standards
The primary advantage of a stable isotope-labeled internal standard like Erythromycin-¹³C,d₃ is its ability to co-elute with the unlabeled analyte, ensuring that both experience similar matrix effects, such as ion suppression or enhancement.[1] This leads to more accurate and precise quantification. While non-labeled internal standards, such as structural analogs like roxithromycin (B50055) or telmisartan, can be used, they may not perfectly mimic the behavior of erythromycin, potentially leading to less reliable results.[1]
The key difference between various stable isotope-labeled standards for erythromycin, such as Erythromycin-d6 and Erythromycin-¹³C,d₃, lies in the isotopes used. Deuterium (B1214612) (²H or D) labeling in Erythromycin-d6 can sometimes lead to a chromatographic shift (isotope effect) where the internal standard separates from the analyte.[5][6] The mixed labeling with ¹³C and deuterium in Erythromycin-¹³C,d₃ minimizes this risk, ensuring near-perfect co-elution and making it a highly reliable choice.[5]
Here is a summary of quantitative performance data compiled from various studies:
| Internal Standard Type | Analyte | Matrix | Linearity (r²) | LLOQ | Recovery (%) | Reference |
| Erythromycin-¹³C,d₃ (Labeled) | Erythromycin | Human Plasma | >0.995 | 0.5 ng/mL | 83-103% | [7][8] |
| Telmisartan (Non-Labeled) | Erythromycin | Human Plasma | 0.99 | Not Specified | 98% | [9] |
| Roxithromycin (Non-Labeled) | Erythromycin | Chicken Tissues & Eggs | Not Specified | Not Specified | Excellent | [1] |
Experimental Protocols
Reproducible and comparable results rely on well-defined experimental protocols. Below are methodologies for the quantification of erythromycin in human plasma using LC-MS/MS with a stable isotope-labeled internal standard.
Sample Preparation: Protein Precipitation
This method is valued for its simplicity and speed.[10]
-
To 100 µL of human plasma, add 250 µL of acetonitrile (B52724) containing Erythromycin-¹³C,d₃ as the internal standard.[10]
-
Vortex the mixture for 1 minute to precipitate proteins.[10]
-
Centrifuge at 11,000 rpm for 5 minutes at 4°C.[10]
-
Transfer the supernatant to a new tube.
-
Dilute the supernatant with 5 mM ammonium (B1175870) acetate (B1210297) buffer.[10]
-
Inject a 20 µL aliquot into the LC-MS/MS system.[10]
Sample Preparation: Liquid-Liquid Extraction
This method can provide cleaner extracts compared to protein precipitation.[7][11]
-
Alkalinize 0.5 mL of human plasma.[7]
-
Add the internal standard solution.
-
Perform a one-step liquid-liquid extraction with an appropriate organic solvent (e.g., methyl tert-butyl ether).[11]
-
Evaporate the organic extract to dryness.[7]
-
Reconstitute the residue in the mobile phase.[7]
LC-MS/MS Analysis
The following are typical parameters for the analysis of erythromycin.
-
LC System: A validated HPLC or UHPLC system.[8]
-
Column: C18 reversed-phase column (e.g., Inertsil ODS-2, 5 µm, 3.0 x 50 mm).[7][10]
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water with additives like ammonium acetate and formic acid.[7][10]
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) or Turbo-Ionspray source.[7][8]
-
Detection Mode: Multiple Reaction Monitoring (MRM).[12]
Visualizing the Workflow
To better illustrate the analytical process, the following diagrams outline the experimental workflow and the logical considerations when choosing an internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sensitive determination of erythromycin in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Navigating Isotopic Purity: A Guide to Accurate Quantification with Erythromycin-13C,d3
For researchers, scientists, and drug development professionals engaged in the precise quantification of the macrolide antibiotic erythromycin (B1671065), the choice of an appropriate internal standard is a critical determinant of analytical accuracy and reliability. This guide provides an objective comparison of Erythromycin-13C,d3 with alternative internal standards, supported by experimental data, to inform best practices in bioanalysis.
Stable isotope-labeled (SIL) internal standards are the gold standard in quantitative mass spectrometry, offering a means to correct for variability during sample preparation and analysis.[1] this compound, a SIL of erythromycin incorporating both carbon-13 and deuterium (B1214612) isotopes, has emerged as a preferred choice for many applications.[1][2][3] This guide delves into the nuances of its isotopic purity and the resulting impact on quantification, comparing its performance against other commonly used internal standards.
The Impact of Isotopic Labeling on Analytical Performance
The key advantage of using a SIL internal standard lies in its chemical and physical similarity to the analyte, ensuring it behaves similarly during extraction, chromatography, and ionization.[4][5] However, the type and position of isotopic labels can influence performance.
This compound vs. Deuterated Analogs (e.g., Erythromycin-d6):
The primary concern with heavily deuterated standards is the potential for chromatographic separation from the unlabeled analyte, a phenomenon known as the "isotope effect."[1] This can lead to differential matrix effects and compromise the accuracy of quantification. By incorporating a heavier carbon-13 isotope in addition to deuterium, this compound minimizes this risk, ensuring near-perfect co-elution with native erythromycin.[1] This co-elution is crucial for effectively compensating for matrix effects and other sources of analytical variability, ultimately leading to more robust and accurate results.[1]
This compound vs. Structural Analogs (e.g., Roxithromycin):
While structural analogs are a more cost-effective option, they do not perfectly mimic the analyte's behavior during analysis.[6] Differences in physicochemical properties can lead to variations in extraction efficiency and ionization response, potentially introducing bias into the results. For regulated bioanalysis and studies demanding the highest level of accuracy, a stable isotope-labeled internal standard like this compound is strongly recommended.[6]
Quantitative Performance Data
The following tables summarize key performance metrics from validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of erythromycin using different internal standards.
Table 1: Performance Characteristics of Erythromycin Quantification using this compound as an Internal Standard.
| Parameter | Matrix | Method | Result | Reference |
| Linearity (r²) | Distillers Grains | LC-MS/MS | ≥ 0.99 | [7] |
| Recovery | Chicken Tissue | LC-MS/MS | Not explicitly stated for IS, but method validated | [1] |
| Lower Limit of Quantification (LLOQ) | Distillers Grains | LC-MS/MS | 0.01 µg/g | [7] |
Table 2: Comparative Performance Data with Alternative Internal Standards.
| Internal Standard | Matrix | Method | Key Findings | Reference |
| Erythromycin-d3 | Human Plasma | LC-MS/MS | Average recovery of 83-103% | [8] |
| Roxithromycin | Chicken Tissues and Eggs | UHPLC-MS/MS | Excellent recovery and precision reported | [6] |
| Telmisartan | Human Plasma | Not Specified | High recovery rate reported | [6] |
Experimental Protocols
Detailed methodologies are crucial for reproducing analytical results. Below is a representative experimental protocol for the quantification of erythromycin in a biological matrix using a stable isotope-labeled internal standard.
Protocol: Quantification of Erythromycin in Human Plasma via LC-MS/MS
This protocol is a composite based on methodologies reported in the literature.[4][5][8]
1. Sample Preparation:
-
To 100 µL of human plasma, add 20 µL of the this compound internal standard working solution.
-
Precipitate proteins by adding 300 µL of acetonitrile (B52724).
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Analysis:
-
LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Column: A C18 reverse-phase column.
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water with a modifier like formic acid or ammonium (B1175870) acetate.[8]
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for both erythromycin and this compound.
Visualizing the Workflow and Key Concepts
To further clarify the analytical process and the importance of isotopic purity, the following diagrams are provided.
Caption: A typical bioanalytical workflow for erythromycin quantification.
Caption: The concept of isotopic interference in mass spectrometry.
Conclusion
The isotopic purity of an internal standard directly impacts the accuracy and reliability of quantitative bioanalysis. This compound, with its dual labeling of both carbon-13 and deuterium, presents a superior choice over heavily deuterated or structural analog internal standards for the quantification of erythromycin. Its key advantage is the minimal chromatographic isotope effect, which ensures robust co-elution with the analyte and, consequently, more effective compensation for matrix effects. For researchers, scientists, and drug development professionals striving for the highest quality data in their erythromycin studies, the use of this compound is strongly advised.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Erythromycin-13C-d3 | Deuterated compounds | TargetMol [targetmol.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. fda.gov [fda.gov]
- 8. Sensitive determination of erythromycin in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Erythromycin-13C,d3: A Comparative Guide to Recovery and Reproducibility
For researchers, scientists, and drug development professionals, the precise and reliable quantification of erythromycin (B1671065) in various biological matrices is critical for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence trials. The use of a stable isotope-labeled (SIL) internal standard is the gold standard in quantitative bioanalysis by mass spectrometry, as it effectively compensates for variability during sample preparation and analysis. This guide provides a comprehensive comparison of the recovery and reproducibility of Erythromycin-13C,d3, a widely used SIL internal standard, with other alternatives, supported by experimental data.
Performance Comparison of Internal Standards
The selection of an appropriate internal standard is a pivotal step in the development of robust bioanalytical methods. This compound is favored due to its close structural and physicochemical similarity to the analyte, erythromycin. This leads to near-identical behavior during extraction and chromatographic separation, ensuring high accuracy and precision.[1][2]
Below is a summary of the performance characteristics of this compound and a common alternative, Erythromycin-d6.
| Feature | This compound (Mixed Labeled) | Erythromycin-d6 (Deuterium Labeled) |
| Co-elution with Analyte | Co-elutes perfectly with unlabeled Erythromycin as the mass difference from ¹³C is too small to cause a chromatographic shift.[1] | Potential for chromatographic separation from unlabeled Erythromycin due to the deuterium (B1214612) isotope effect. This can lead to differential matrix effects and impact quantification accuracy.[1] |
| Mass Difference | +4 Da (1 x ¹³C and 3 x ²H on the N-methyl group) | +6 Da |
| Potential for Isotopic Exchange | ¹³C is a stable isotope that does not exchange. The deuterium on the N-methyl group is also on a non-labile position.[1] | Deuterium atoms, especially if located on exchangeable sites (e.g., -OH, -NH), can potentially exchange with protons from the solvent, compromising the integrity of the standard. However, labeling on a methyl group is generally stable.[1] |
| Fragmentation in MS/MS | The combination of ¹³C and deuterium provides a distinct mass shift with minimal impact on fragmentation behavior.[1] | The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can sometimes lead to different fragmentation patterns or efficiencies in the collision cell compared to the unlabeled analyte.[1] |
| Commercial Availability | Commercially available and has been used in validated analytical methods.[1] | Commercially available from various suppliers. |
Quantitative Performance Data for this compound
Validated LC-MS/MS methods utilizing this compound as an internal standard have demonstrated excellent recovery and reproducibility across various matrices.
| Validation Parameter | Matrix | Result |
| Recovery | Chicken Tissues & Eggs | 87.78–104.22%[1] |
| Intra-day RSD | Chicken Tissues & Eggs | < 7.10%[1] |
| Inter-day RSD | Chicken Tissues & Eggs | < 7.10%[1] |
| Linearity (Correlation Coefficient) | Human Plasma | 0.995 to 1.000[3] |
| Average Accuracy | Distillers Grains | 83% to over 109%[4] |
| Repeatability (RSDr %) | Distillers Grains | < 17%[4] |
| Reproducibility (RSDR %) | Distillers Grains | < 21%[4] |
Experimental Protocols
The following are generalized experimental protocols for the quantification of erythromycin using this compound as an internal standard. The specific conditions may need to be optimized for different matrices and instrumentation.
Sample Preparation: Protein Precipitation (for Plasma)
-
To 100 µL of human plasma in a microcentrifuge tube, add a working solution of this compound.[5][6]
-
Add 250-300 µL of acetonitrile (B52724) to precipitate the plasma proteins.[5][6]
-
Centrifuge the sample at high speed (e.g., 11,000 rpm) for 5-10 minutes at 4°C.[5][6]
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.[5][6]
Sample Preparation: Solid Phase Extraction (SPE) (for Distillers Grains)
-
A representative portion of the distillers grains sample is extracted with a mixture of acetonitrile and a buffer solution.[4][7]
-
The extract is washed with hexane (B92381) to remove non-polar interferences.[7]
-
The extract is then loaded onto an SPE cartridge (e.g., Oasis HLB).[7][8]
-
The cartridge is washed to remove impurities.
-
The analyte and internal standard are eluted with an appropriate solvent.[7]
-
The eluent is evaporated to dryness and reconstituted in the mobile phase for LC-MS/MS analysis.[9]
LC-MS/MS Analysis
-
Chromatographic Column : A C18 reversed-phase column is commonly used.[5]
-
Mobile Phase : A gradient of ammonium (B1175870) acetate (B1210297) or formic acid in water and acetonitrile is typical.[3][6]
-
Flow Rate : A flow rate of 0.3 - 0.7 mL/min is often employed.[3][9]
-
Mass Spectrometer : A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode is used for detection.[4]
-
Quantification : The concentration of erythromycin is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve.[6][8]
Visualizing the Workflow and Logic
To better illustrate the processes involved, the following diagrams outline the experimental workflow and the logical considerations for selecting an internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. crimsonpublishers.com [crimsonpublishers.com]
- 3. Sensitive determination of erythromycin in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. academic.oup.com [academic.oup.com]
- 8. fda.gov [fda.gov]
- 9. benchchem.com [benchchem.com]
Safety Operating Guide
Safeguarding Laboratory and Environment: Proper Disposal of Erythromycin-13C,d3
For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical reagents like Erythromycin-13C,d3, a stable isotope-labeled macrolide antibiotic, is a critical aspect of laboratory safety and environmental protection. Adherence to established disposal protocols is essential to prevent environmental contamination and the potential development of antibiotic-resistant bacteria. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound.
Immediate Safety and Handling
Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE) in a well-ventilated area, such as a chemical fume hood, to minimize exposure risks.[1]
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Item | Specification | Rationale |
| Eye and Face Protection | Safety Goggles with Side Shields | EN 166 (EU) or NIOSH (US) approved[1][2] | Protects against splashes and dust. |
| Hand Protection | Chemical-resistant, impervious gloves | EU Directive 89/686/EEC and EN 374 compliant[1][2] | Prevents skin contact. |
| Body Protection | Laboratory Coat | Standard lab coat | Protects skin and personal clothing from contamination.[1] |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator | Recommended when dust may be generated[3] | Prevents inhalation of dust particles. |
In the event of exposure, follow these first-aid measures immediately:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.[4]
-
Skin Contact: Remove contaminated clothing and wash the affected area immediately with soap and plenty of water.[4]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes. If present and easy to do, remove contact lenses. Seek medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][4]
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through a licensed hazardous material disposal company.[2][4] This ensures compliance with regulations and minimizes environmental impact.
Step 1: Waste Segregation and Labeling
Proper segregation is the first critical step in the waste disposal process.
-
Designated Waste Container: All waste this compound, including expired or excess material, should be collected in a designated, sealed container that is clearly labeled for chemical waste.[4]
-
Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, pipette tips, and empty containers, should be considered contaminated waste and placed in the same designated container.[1]
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizing agents.[1]
Step 2: Consultation with Institutional and Local Guidelines
Before arranging for disposal, it is mandatory to consult with your institution's Environmental Health and Safety (EHS) department.[4] They will provide specific protocols that align with federal, state, and local regulations for chemical and pharmaceutical waste.[4]
Step 3: Professional Disposal
Engage a licensed hazardous material disposal company for the collection and final disposal of the segregated waste.[2][4]
-
Incineration: The most environmentally sound method for destroying pharmaceutical compounds is high-temperature incineration in a facility equipped with an afterburner and scrubber to manage emissions.[2][3]
Alternative Disposal Methods (Not Recommended)
For minute, residual quantities, some alternative methods may be permissible only if explicitly allowed by your institution and local authorities. However, these are not the preferred methods.[4]
-
Chemical Deactivation: This should only be performed by trained personnel following validated protocols, as autoclaving may not be sufficient to degrade the antibiotic.[4][5]
-
Solidification: Mixing the residue with an inert and unpalatable substance, such as cat litter or coffee grounds, can prevent scavenging but does not degrade the active compound.[4]
Important Note: Never dispose of this compound or its solutions down the drain or in regular trash, as this can lead to environmental contamination.[1][2] Stock antibiotic solutions, which are at higher concentrations, are considered hazardous chemical waste and must be disposed of professionally.[5]
Disposal Workflow Diagram
The following diagram illustrates the recommended workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Safeguarding Laboratory Personnel: Essential Protocols for Handling Erythromycin-13C,d3
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and the integrity of research. This guide provides immediate, essential safety and logistical information for managing Erythromycin-13C,d3, a stable isotope-labeled macrolide antibiotic. Adherence to these protocols is critical for minimizing exposure risks and preventing environmental contamination.
Erythromycin and its derivatives may cause allergic skin reactions and, if inhaled, could lead to allergy or asthma-like symptoms or breathing difficulties.[1] While the isotopic labeling with Carbon-13 and Deuterium-3 does not confer radioactivity, the compound should be handled with care as a pharmaceutical substance of unknown potency.[1][2]
Personal Protective Equipment (PPE)
The appropriate selection and use of PPE is the final and critical barrier against exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Standard/Specification | Rationale |
| Eye and Face Protection | Safety Goggles with Side Shields | EN 166 (EU) or NIOSH (US) approved[1][2] | Protects against splashes and dust. |
| Face Shield | OSHA 29 CFR 1910.133[1] | Recommended when there is a significant risk of splashes. | |
| Hand Protection | Chemical-resistant, impervious gloves | EU Directive 89/686/EEC and EN 374 compliant[1][2] | Prevents skin contact and absorption. Double gloving is recommended.[1] |
| Body Protection | Laboratory Coat | Standard lab coat | Protects skin and personal clothing from contamination. |
| Protective Suit | As needed for large quantities or spill cleanup | Provides full-body protection against chemical exposure.[1] | |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator | Follow OSHA respirator regulations | Required when engineering controls are not sufficient to minimize inhalation. |
Experimental Protocols: Safe Handling and Operational Plan
Following a standardized operational plan minimizes the risk of accidental exposure and ensures consistent, safe laboratory practices.
1. Preparation and Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is strongly recommended to minimize inhalation exposure.[1]
-
Eyewash and Safety Shower: Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[1]
-
Restricted Access: The handling area should be clearly marked and access restricted to authorized personnel only.[1]
2. Handling the Compound:
-
Donning PPE: Before handling the compound, put on all required PPE as outlined in the table above.
-
Weighing and Aliquoting: Conduct all weighing and aliquoting procedures within a chemical fume hood to contain any dust or aerosols.
-
Avoid Dust Formation: Minimize the generation of dust during handling.[1]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[1] Do not eat, drink, or smoke in the handling area.[1]
3. Storage:
-
Container: Keep the compound in a tightly closed container when not in use.[1]
-
Location: Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[1]
-
Security: All isotopically labeled compounds must be secured against unauthorized access. Laboratories should be locked when unoccupied.[1]
First-Aid Measures
In case of contact or exposure, follow these first-aid measures:
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[2][3] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.[2][3] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Seek medical attention.[2][3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2][3] |
Disposal Plan
The disposal of this compound requires careful consideration to prevent environmental contamination and the development of antibiotic-resistant bacteria.[3]
1. Waste Collection:
-
Designate a specific, clearly labeled, and sealed container for the accumulation of this compound waste.[3]
2. Disposal Procedure:
-
Licensed Disposal Company: The primary recommended method of disposal is through a licensed hazardous material disposal company.[3]
-
Regulatory Compliance: Ensure that all federal, state, and local regulations for chemical waste disposal are strictly followed.[1]
-
Prohibited Disposal Methods: Do not dispose of this compound down the drain or in the regular trash.[1] Empty containers should be triple-rinsed (if appropriate) and disposed of according to institutional guidelines.[1]
3. Spill Cleanup:
-
In the event of a spill, wear appropriate PPE, including a respirator.
-
Avoid inhalation of dust from the spilled material.[2]
-
Mechanically take up the spilled material and place it in appropriate containers for disposal.
-
Ensure adequate ventilation.[2]
Workflow for Handling this compound
Caption: This diagram outlines the key steps and decision points for the safe handling and disposal of this compound in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
